p-Methylbenzylidene p-butylaniline
Description
BenchChem offers high-quality p-Methylbenzylidene p-butylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Methylbenzylidene p-butylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N/c1-3-4-5-16-10-12-18(13-11-16)19-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHFMTRVJWKQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203005 | |
| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38549-81-4 | |
| Record name | Benzenamine, 4-butyl-N-((4-methylphenyl)methylene)-, (N(E))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038549814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-butyl-N-[(4-methylphenyl)methylene]-, [N(E)]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of p-Methylbenzylidene p-butylaniline from p-butylaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis of p-Methylbenzylidene p-butylaniline, a significant imine compound, through the condensation reaction of p-butylaniline and p-tolualdehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, offers a detailed experimental protocol, and outlines robust methods for purification and characterization. The content is structured to deliver not just procedural steps, but also the scientific rationale behind these choices, ensuring a deep and actionable understanding of the synthesis process.
Introduction
p-Methylbenzylidene p-butylaniline, with the molecular formula C₁₈H₂₁N, is a Schiff base, a class of compounds characterized by the C=N double bond.[1] These imines are pivotal intermediates in organic synthesis and have found applications in materials science and pharmaceutical research.[1] The synthesis of this particular imine from p-butylaniline and p-tolualdehyde is a classic example of a condensation reaction, a fundamental process in organic chemistry where two molecules combine with the elimination of a small molecule, typically water.[2] This guide aims to provide an in-depth, practical, and scientifically grounded resource for the successful synthesis, purification, and verification of p-Methylbenzylidene p-butylaniline.
Reaction Mechanism and Rationale
The formation of p-Methylbenzylidene p-butylaniline proceeds via a nucleophilic addition-elimination reaction between p-butylaniline (a primary amine) and p-tolualdehyde (an aldehyde).[2] The reaction is typically catalyzed by a small amount of acid, which enhances the electrophilicity of the aldehyde's carbonyl carbon.[3]
The mechanism can be delineated into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group in p-tolualdehyde. This step increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of p-butylaniline attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (which can be another amine molecule or the solvent) removes the proton from the nitrogen atom, yielding the final imine product, p-Methylbenzylidene p-butylaniline, and regenerating the acid catalyst.
The entire process is reversible, and to drive the equilibrium towards the product side, the water formed during the reaction is often removed, for instance, by using a Dean-Stark apparatus or a drying agent.[4]
Causality in Experimental Choices:
-
Choice of Reactants: p-Butylaniline is selected for its primary amine functionality, which is essential for imine formation. p-Tolualdehyde is chosen as the aldehyde component. The electron-donating methyl group on the aromatic ring of p-tolualdehyde can subtly influence the reactivity of the aldehyde group.[5][6][7]
-
Solvent Selection: Ethanol is a commonly used solvent for this reaction as it effectively dissolves both reactants and is relatively easy to remove after the reaction is complete.[1]
-
Acid Catalysis: While not always strictly necessary, especially with highly nucleophilic amines, acid catalysis significantly accelerates the reaction rate, particularly the dehydration step.[2][3]
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of p-Methylbenzylidene p-butylaniline.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of p-Methylbenzylidene p-butylaniline.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| p-Butylaniline | C₁₀H₁₅N | 149.23 | 10.0 g | ≥97% |
| p-Tolualdehyde | C₈H₈O | 120.15 | 8.07 g | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | Anhydrous |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 5 drops | ACS Grade |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Rotary evaporator (optional)
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of p-butylaniline in 50 mL of anhydrous ethanol. Stir the solution using a magnetic stirrer until the aniline is completely dissolved.
-
Aldehyde Addition: To the stirred solution, add 8.07 g of p-tolualdehyde.
-
Catalyst Addition: Add 5 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product may start to precipitate as the solution cools. For complete precipitation, the flask can be placed in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the collected product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. A typical yield for this reaction is around 65%.[1]
Purification
The crude product obtained after filtration may contain impurities. Recrystallization is a highly effective method for purifying the solid p-Methylbenzylidene p-butylaniline.
Recrystallization Protocol:
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of p-Methylbenzylidene p-butylaniline.
-
Dissolution: Transfer the crude product to a beaker and add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, and pure crystals will form. The cooling process can be further slowed by placing the beaker in an insulated container.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals in a vacuum oven. The purity of the final product can be assessed by its melting point.
Characterization
To confirm the identity and purity of the synthesized p-Methylbenzylidene p-butylaniline, various analytical techniques can be employed.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the product. The spectra will show characteristic peaks corresponding to the protons and carbons in the molecule, confirming the formation of the imine bond and the presence of the butyl and methyl groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. The spectrum of the product should show a characteristic absorption band for the C=N (imine) bond, typically in the range of 1690-1640 cm⁻¹. The absence of a broad O-H stretch (from the carbinolamine intermediate) and the characteristic C=O stretch of the starting aldehyde would indicate the completion of the reaction.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound.[8] The mass spectrum of p-Methylbenzylidene p-butylaniline will show a molecular ion peak corresponding to its molecular weight (approximately 251.37 g/mol ).[1]
Physical Properties:
-
Appearance: p-Methylbenzylidene p-butylaniline is typically a yellow solid.[1]
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values. A broad melting point range would indicate the presence of impurities.
Structural Data Summary
| Property | Value |
| Molecular Formula | C₁₈H₂₁N[1][8] |
| Molecular Weight | 251.37 g/mol [1] |
| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine[8] |
| CAS Number | 38549-81-4[1][8] |
Reaction Mechanism Visualization
Caption: Mechanism of the acid-catalyzed formation of an imine.
Conclusion
The synthesis of p-Methylbenzylidene p-butylaniline from p-butylaniline and p-tolualdehyde is a straightforward yet illustrative example of imine formation, a cornerstone reaction in organic chemistry. This guide has provided a comprehensive framework for this synthesis, from the fundamental mechanism to practical experimental procedures and analytical verification. By understanding the causality behind each step and employing rigorous purification and characterization techniques, researchers can confidently and efficiently synthesize this valuable compound for further applications in their respective fields.
References
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An In-depth Technical Guide to p-Methylbenzylidene p-butylaniline
This guide provides a comprehensive technical overview of p-Methylbenzylidene p-butylaniline, a significant Schiff base compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's chemical identity, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.
Introduction: The Significance of a Versatile Schiff Base
p-Methylbenzylidene p-butylaniline, also known by its IUPAC name N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, is an organic compound belonging to the Schiff base (or imine) class.[1][2] These compounds are characterized by the presence of a carbon-nitrogen double bond (azomethine group), which imparts unique chemical and biological properties.[3][4] Formed from the condensation of an aromatic aldehyde (p-tolualdehyde) and an aromatic amine (p-butylaniline), this molecule serves as a valuable intermediate in organic synthesis and a subject of interest in materials science.[1]
The azomethine linkage is of considerable importance as it is a key structural motif in various biological processes and synthetic systems.[3][4] The lone pair of electrons on the sp² hybridized nitrogen atom allows for the formation of hydrogen bonds with active centers in biological molecules, leading to a wide spectrum of pharmacological activities.[3] Schiff bases and their metal complexes are known to exhibit antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties, making them a focal point in medicinal chemistry and drug discovery.[3][5][6][7] This guide will elucidate the foundational chemical aspects of p-Methylbenzylidene p-butylaniline, providing the technical basis for its exploration in these advanced applications.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is paramount for any scientific investigation. The key identifiers and properties of p-Methylbenzylidene p-butylaniline are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | [2][8] |
| CAS Number | 38549-81-4 | [1][2] |
| Molecular Formula | C₁₈H₂₁N | [1][2] |
| Molecular Weight | 251.37 g/mol (approx. 251.4 g/mol ) | [1][2] |
| Canonical SMILES | CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | [2] |
The molecule's architecture consists of a central imine bridge connecting a p-tolyl group (from p-tolualdehyde) and a p-butylaniline moiety. This linear, rod-like structure is crucial for some of its physical properties, such as those related to liquid crystals.[1]
Caption: Chemical structure of p-Methylbenzylidene p-butylaniline.
Synthesis and Purification
The synthesis of p-Methylbenzylidene p-butylaniline is a classic example of Schiff base formation via a condensation reaction. This process is straightforward, efficient, and commonly performed in university and industrial laboratories.
Reaction Scheme: p-Tolualdehyde + p-Butylaniline → p-Methylbenzylidene p-butylaniline + H₂O
Experimental Protocol: Synthesis
This protocol describes a standard laboratory procedure for the synthesis of p-Methylbenzylidene p-butylaniline.
Materials:
-
p-Butylaniline (4-Butylaniline)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker and filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of p-tolualdehyde and p-butylaniline in a minimal amount of absolute ethanol.[1] For example, use 0.1 mol of each reactant.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.
-
Condensation: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often crystallize or precipitate out of the solution. If not, the solution can be cooled further in an ice bath to induce crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature. The final product is typically a yellow solid.[1]
Purification: Recrystallization
For applications requiring high purity, recrystallization is the preferred method.
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol or methanol).
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to form well-defined crystals.
-
Collect the purified crystals by vacuum filtration and dry as described above.
Caption: General workflow for the synthesis and purification of the title compound.
Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of the synthesized p-Methylbenzylidene p-butylaniline is achieved through various spectroscopic techniques. The expected data from key analytical methods are summarized below.
| Technique | Expected Observations |
| FT-IR (Infrared Spectroscopy) | - ~1625 cm⁻¹: Strong absorption peak characteristic of the C=N (imine) stretch. - ~3030 cm⁻¹: C-H stretching for the aromatic rings. - ~2960-2850 cm⁻¹: C-H stretching for the aliphatic butyl and methyl groups. |
| ¹H NMR (Proton NMR) | - ~8.3 ppm: Singlet corresponding to the proton of the imine group (-CH=N-). - ~7.1-7.8 ppm: Multiplets corresponding to the protons on the two aromatic rings. - ~2.6 ppm: Triplet for the -CH₂- group of the butyl chain attached to the aniline ring. - ~2.4 ppm: Singlet for the methyl group (-CH₃) protons on the tolualdehyde ring. - ~0.9-1.6 ppm: Multiplets for the remaining protons of the butyl chain. |
| ¹³C NMR (Carbon NMR) | - ~160 ppm: Signal for the imine carbon (-C=N-). - ~120-152 ppm: Signals for the aromatic carbons. - ~20-35 ppm: Signals for the carbons of the butyl chain and the methyl group. |
| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak at m/z ≈ 251.37, corresponding to the molecular weight of the compound.[1][2] |
Note: Exact chemical shifts (ppm) in NMR may vary slightly depending on the solvent used.
Applications and Scientific Relevance
The unique structural features of p-Methylbenzylidene p-butylaniline and other Schiff bases make them valuable in several scientific and industrial fields.
-
Intermediates in Organic Synthesis: The imine bond is reactive and can be easily hydrolyzed back to the parent amine and aldehyde or reduced to form a secondary amine.[1] This reactivity makes Schiff bases versatile building blocks for the synthesis of more complex molecules, including various heterocyclic compounds and pharmaceutical agents.[3][4]
-
Materials Science: Certain Schiff bases, particularly those with rod-like structures, exhibit liquid crystalline properties.[1][11] N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), a closely related compound, is a well-known nematic liquid crystal used in early display technologies.[12][13] The structural characteristics of p-Methylbenzylidene p-butylaniline suggest potential for investigation in the field of liquid crystals and advanced polymers.[1]
-
Drug Development and Medicinal Chemistry: The azomethine group is a critical pharmacophore in a vast number of biologically active compounds.[3][7] Schiff bases have been extensively studied for a wide range of therapeutic activities, including:
-
Antimicrobial and Antifungal Activity: They can interfere with microbial cell processes.[5][6]
-
Anticancer Activity: Some Schiff bases and their metal complexes show potent activity against various cancer cell lines.[3][4]
-
Anti-inflammatory and Antioxidant Properties: The imine linkage can be involved in scavenging free radicals and modulating inflammatory pathways.[3][4]
-
The combination of the butyl group, which can enhance lipophilicity, and the reactive imine bond makes p-Methylbenzylidene p-butylaniline an interesting candidate for further derivatization and biological screening in drug discovery programs.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling p-Methylbenzylidene p-butylaniline.
-
General Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.
-
Reactivity: The compound may be incompatible with strong oxidizing agents and strong acids. Hydrolysis can occur in the presence of water, especially under acidic or basic conditions.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
p-Methylbenzylidene p-butylaniline is a structurally significant Schiff base with a well-defined synthesis and clear methods of characterization. Its importance extends from its role as a fundamental building block in organic synthesis to its potential applications in materials science and medicinal chemistry. The reactive imine bridge coupled with its aromatic framework provides a versatile scaffold for the development of novel compounds. This guide has provided a detailed technical foundation for researchers and scientists to understand and utilize this compound in their respective fields, encouraging further exploration of its promising properties.
References
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Sharma, S., et al. (2021). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. Bentham Science Publishers. Available from: [Link]
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Petrov, P., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. Available from: [Link]
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An In-Depth Technical Guide to p-Methylbenzylidene p-butylaniline (CAS 38549-81-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of p-Methylbenzylidene p-butylaniline (CAS 38549-81-4), a versatile Schiff base with significant potential in materials science and as a scaffold in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the synthesis, characterization, and potential applications of this compound, grounded in established scientific principles.
Core Molecular Identity and Physicochemical Profile
p-Methylbenzylidene p-butylaniline, systematically named N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, is an organic compound belonging to the N-benzylideneaniline class of Schiff bases.[1][2] Its structure features a central imine (-CH=N-) linkage connecting a p-butylaniline moiety to a p-methylbenzylidene group. This molecular architecture imparts a unique combination of rigidity from the aromatic rings and flexibility from the butyl chain, influencing its physical and chemical properties.[1]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 38549-81-4 | [1] |
| Molecular Formula | C₁₈H₂₁N | [1] |
| Molecular Weight | 251.37 g/mol | [1] |
| Appearance | Typically a yellow solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[1] Insoluble in water.[3] | [1][3] |
| Melting Point | Data for the closely related analogue N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is 21.1 °C.[4] The flexible butyl tail in p-Methylbenzylidene p-butylaniline is known to reduce the melting point compared to other analogues.[1] | [1][4] |
| Boiling Point | An estimated boiling point for the analogue MBBA is 410.55 °C.[3] | [3] |
| XLogP3 | 5.5 | [2] |
Synthesis and Mechanism
The synthesis of p-Methylbenzylidene p-butylaniline is primarily achieved through a condensation reaction between p-tolualdehyde (p-methylbenzaldehyde) and p-butylaniline.[1] This reaction is a classic example of Schiff base formation, a cornerstone of synthetic organic chemistry.
Reaction Workflow Diagram
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Introduction: The Isomeric Landscape of C18H21N
An In-depth Technical Guide to Key Isomers of C18H21N
The molecular formula C18H21N represents a vast landscape of chemical isomers, each with a unique three-dimensional arrangement of its 41 atoms. While sharing the same elemental composition, these isomers can exhibit profoundly different physicochemical properties, pharmacological activities, and toxicological profiles. This diversity stems from variations in their carbon skeleton, the position and nature of functional groups, and stereochemistry. This guide provides a detailed exploration of several notable C18H21N isomers that have garnered significant interest within the scientific and medical communities: Lefetamine, Diphenidine, and Ephenidine. These compounds, while structurally related as diarylethylamines, serve as compelling case studies in how subtle architectural changes at the molecular level can lead to distinct biological outcomes, ranging from opioid-like analgesia to potent NMDA receptor antagonism.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthesis, characterization, and biological properties of these key C18H21N isomers. We will delve into the causality behind experimental choices, provide validated protocols, and ground all mechanistic claims in authoritative scientific literature.
Featured Isomers: Structure and Physicochemical Properties
The selected isomers, while all possessing the C18H21N formula, belong to different subclasses based on their core scaffolds. Lefetamine is a substituted diphenylmethylpiperidine, while Diphenidine and Ephenidine are 1,2-diarylethylamines.
Caption: Mechanism of NMDA receptor antagonism by Diphenidine/Ephenidine.
Synthesis and Analytical Characterization
The synthesis and analysis of these isomers require standard organic chemistry and analytical techniques. The choice of method is dictated by the desired purity, yield, and the need for enantiomeric separation.
Representative Synthesis Workflow: Reductive Amination
A common and efficient method for synthesizing 1,2-diarylethylamines like ephenidine is through reductive amination. This approach offers high yields and uses readily available starting materials.
Caption: General workflow for the synthesis of Ephenidine via reductive amination.
Experimental Protocol: Synthesis of Ephenidine
-
Imine Formation: Dissolve deoxybenzoin (1 equivalent) in a suitable solvent such as methanol or ethanol. Add ethylamine (1.5-2 equivalents) to the solution. The reaction can be catalyzed by a mild acid (e.g., acetic acid) and may require heating under reflux for several hours to drive the condensation reaction to completion, forming the intermediate imine.
-
Reaction Monitoring: The progress of the imine formation can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone.
-
Reduction: Once the imine formation is complete, cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to control the exothermic reaction.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by slowly adding water or a dilute acid. Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure ephenidine.
Analytical Characterization
Unequivocal identification of C18H21N isomers is crucial for research, forensic, and clinical applications. A combination of chromatographic and spectrometric techniques is standard practice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying these compounds in complex matrices like urine or plasma. [1]The molecule is first separated from other components based on its volatility and column interaction, then fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint. For GC-MS analysis, electron ionization (EI) at 70 eV is typically used. [2]* Liquid Chromatography-High Resolution-Mass Spectrometry (LC-HR-MS/MS): This technique is particularly valuable for analyzing metabolites and for samples that are not amenable to GC. It provides high mass accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments, which is essential for confident identification. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized batches of these compounds, confirming the connectivity of atoms within the molecule.
Metabolism and Toxicology
The metabolism of these compounds proceeds through predictable biotransformation pathways, primarily occurring in the liver.
-
Lefetamine: Metabolic pathways include N-oxidation, N-dealkylation to form nor-lefetamine, and hydroxylation of the aromatic rings, followed by conjugation (glucuronidation or sulfation) for excretion. [1]* Ephenidine: Similar to lefetamine, metabolism involves N-oxidation, N-dealkylation, and extensive hydroxylation on both the benzyl and phenyl rings. [3]* Diphenidine: Undergoes extensive metabolism via various pathways. [4]Due to its high lipophilicity, it can accumulate in adipose tissue, potentially leading to a prolonged duration of action and delayed toxicity. [4] Toxicology: The primary toxicity of diphenidine and ephenidine is linked to their NMDA receptor antagonism. Acute intoxication can lead to confusion, agitation, hallucinations, tachycardia, and amnesia. [5]Fatalities associated with these compounds have been reported, often in cases involving multiple substances. [4]Lefetamine's toxicity is associated with its stimulant and opioid-like effects, and it has a known history of abuse. [6][1]
Conclusion and Future Directions
The isomers of C18H21N—Lefetamine, Diphenidine, and Ephenidine—serve as a powerful illustration of structure-activity relationships. A simple rearrangement of the same atoms leads from a codeine-like opioid agonist to potent dissociative anesthetics. This isomeric diversity underscores the complexity of drug design and the challenges faced by regulatory bodies. For drug development professionals, the diarylethylamine scaffold of diphenidine and ephenidine continues to be an area of interest for developing novel therapeutics for neurological and psychiatric disorders, provided that the psychotomimetic and neurotoxic effects can be mitigated through careful molecular modification. A thorough understanding of the synthesis, pharmacology, and analytical signatures of these compounds is essential for advancing research and ensuring public safety.
References
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World Health Organization. (2020). Critical Review Report: Diphenidine. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443970, Lefetamine. Retrieved from [Link]
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Wikipedia. (n.d.). Ephenidine. Retrieved from [Link]
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World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine. [Link]
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Helander, A., Bäckberg, M., & Hultén, P. (2016). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. ResearchGate. [Link]
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An In-depth Technical Guide to p-Methylbenzylidene p-butylaniline: Synthesis, Characterization, and Context within Liquid Crystal Research
Introduction: Situating a Mesogen Analog
p-Methylbenzylidene p-butylaniline, systematically named N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, is a Schiff base belonging to the class of calamitic (rod-like) organic compounds.[1] Its molecular structure, featuring two para-substituted aromatic rings linked by an imine (-CH=N-) bridge, is characteristic of molecules designed to exhibit liquid crystalline properties. While this specific compound is commercially available and its fundamental synthesis is straightforward, a comprehensive, peer-reviewed publication detailing its original discovery and a full experimental characterization of its physicochemical and mesomorphic properties is not readily found in the mainstream scientific literature.
This guide, therefore, serves as a foundational resource for researchers by providing a detailed, field-proven protocol for its synthesis and characterization. This is achieved by leveraging the extensive and authoritative research conducted on its close structural analog, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a seminal compound in the development of room-temperature liquid crystal displays.[2][3] The principles, experimental choices, and analytical techniques detailed herein are directly applicable to the synthesis and evaluation of p-Methylbenzylidene p-butylaniline and the broader class of N-benzylideneaniline-based materials.
Molecular Structure and Physicochemical Properties
p-Methylbenzylidene p-butylaniline is an organic compound with the molecular formula C18H21N.[1] It is formed from the condensation of p-butylaniline and p-methylbenzaldehyde.[1] The central imine bond imparts rigidity and facilitates π-conjugation between the p-tolyl and p-butylaniline moieties.[1] This rod-like architecture is a prerequisite for the formation of liquid crystal phases, known as mesophases.
Table 1: Computed Physicochemical Properties of p-Methylbenzylidene p-butylaniline
| Property | Value | Source |
| Molecular Formula | C18H21N | PubChem[4] |
| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | PubChem[4] |
| CAS Number | 38549-81-4 | PubChem[4] |
| Molecular Weight | 251.38 g/mol | PubChem[4] |
| XLogP3 (Computed) | 5.5 | PubChem[4] |
Note: The properties listed are computationally derived and await experimental verification in peer-reviewed literature.
Synthesis: A Validated Condensation Protocol
The synthesis of p-Methylbenzylidene p-butylaniline is achieved via a Schiff base condensation reaction. This reaction involves the nucleophilic attack of the primary amine (p-butylaniline) on the carbonyl carbon of the aldehyde (p-methylbenzaldehyde), followed by the elimination of a water molecule to form the characteristic imine. The following protocol is adapted from the well-established synthesis of MBBA and similar Schiff bases.[2][5]
Experimental Protocol: Synthesis of p-Methylbenzylidene p-butylaniline
1. Reagent Preparation:
-
Combine equimolar amounts of p-methylbenzaldehyde and p-butylaniline in a round-bottom flask. For a representative synthesis, use 10 mmol of each reactant.
-
Add absolute ethanol as a solvent, typically in a volume sufficient to dissolve the reactants upon heating (e.g., 30-50 mL for a 10 mmol scale).
2. Reaction Setup and Execution:
-
Equip the round-bottom flask with a reflux condenser.
-
Heat the mixture to reflux using a heating mantle or oil bath. The causality here is to provide sufficient activation energy for the condensation reaction to proceed at a reasonable rate.
-
Maintain the reflux for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Product Isolation and Purification:
-
Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the ethanol solution as it cools due to its lower solubility at reduced temperatures.
-
Further cool the mixture in an ice bath to maximize product precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
For enhanced purity, recrystallize the crude product from a suitable solvent, such as ethanol or methanol. This self-validating step ensures that the final product has a sharp melting point and is free from significant impurities.
Synthesis Workflow Diagram
Caption: Logical workflow for the validation of synthesized p-Methylbenzylidene p-butylaniline.
Mesomorphic Properties and Application Context
The primary scientific interest in p-Methylbenzylidene p-butylaniline lies in its potential to exhibit thermotropic liquid crystal behavior. The substitution of the methoxy group in MBBA with a methyl group would be expected to alter the electronic and steric properties of the molecule, thereby influencing its melting point and the transition temperatures between any liquid crystalline phases and the isotropic liquid state.
For MBBA, the nematic phase exists at room temperature, with a transition from the crystalline to the nematic phase at approximately 21-22°C and a clearing point (nematic to isotropic liquid) at around 47-48°C. [5][6]It is hypothesized that p-Methylbenzylidene p-butylaniline would also exhibit a nematic phase, though likely over a different temperature range. The less polar methyl group, compared to the methoxy group, might lead to a higher melting point and potentially a different nematic range. The investigation of these properties would typically involve:
-
Differential Scanning Calorimetry (DSC): To precisely measure the temperatures and enthalpy changes of phase transitions.
-
Polarized Optical Microscopy (POM): To visually identify the characteristic textures of different liquid crystal phases (e.g., the threaded or schlieren texture of a nematic phase).
The applications for such a compound would be in the realm of materials science, particularly in the formulation of liquid crystal mixtures for display technologies or as a precursor for the synthesis of more complex organic molecules and polymers. [1]
Conclusion
p-Methylbenzylidene p-butylaniline serves as an excellent case study in the design and synthesis of calamitic liquid crystals. While a dedicated body of primary literature on this specific molecule is not extensive, its close structural relationship to the canonical liquid crystal MBBA provides a robust framework for its synthesis and characterization. The protocols and analytical workflows detailed in this guide are grounded in the established principles of organic synthesis and materials characterization, offering a reliable starting point for researchers to produce, verify, and investigate this and other N-benzylideneaniline-based materials. Future experimental work is required to fully elucidate its physicochemical properties and map out its mesophase behavior, thereby firmly placing it within the broader landscape of liquid crystal research.
References
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Ha, S. T., Lee, T. L., Yeap, G. Y., Lin, H. C., Ito, M. M., & Subramaniam, R. T. (Year). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry. [Link]
- Ha, S. T., Lee, T. L., Yeap, G. Y., Lin, H. C., Ito, M. M., & Subramaniam, R. T. (2011). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. Asian Journal of Chemistry, 23(11), 4933-4938.
-
Yoshimi, T., Shima, A., Hagiwara-Norifusa, S., Sugimoto, T., Yamamura, Y., & Saito, K. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. Crystals, 10(9), 792. [Link]
-
MDPI. (n.d.). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Liquid crystalline properties of 4‐hexyloxybenzylidene‐4′‐alkyloxyanilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. Retrieved from [Link]
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Spectroscopic data of p-Methylbenzylidene p-butylaniline
An In-depth Technical Guide to the Spectroscopic Data of p-Methylbenzylidene p-butylaniline
Prepared by: Gemini, Senior Application Scientist
Introduction
p-Methylbenzylidene p-butylaniline, also known by its IUPAC name N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, is a Schiff base (or imine) with the chemical formula C₁₈H₂₁N.[1][2] These compounds are characterized by the azomethine (-C=N-) functional group and are synthesized via the condensation of a primary amine with an active carbonyl compound.[3][4] In this case, p-Methylbenzylidene p-butylaniline is formed from the reaction of p-methylbenzaldehyde and p-butylaniline.[5] Schiff bases are pivotal in various fields, including organic synthesis, materials science, and as ligands in coordination chemistry.[5][6]
This guide provides a comprehensive analysis of the spectroscopic data for p-Methylbenzylidene p-butylaniline. As experimental data is not exhaustively available in published literature for all techniques, this document combines verified experimental data with robust, well-justified predictions based on the analysis of precursor molecules and structurally analogous compounds. This approach provides researchers and drug development professionals with a reliable framework for the identification, characterization, and purity assessment of this compound.
Molecular Structure and Key Features
A thorough spectroscopic analysis is predicated on a clear understanding of the molecule's structure. The key features of p-Methylbenzylidene p-butylaniline relevant to spectroscopy are:
-
The Imine (Azomethine) Group (-CH=N-): This is the defining functional group, providing characteristic signals in IR and NMR spectroscopy.
-
Two para-Substituted Benzene Rings: These aromatic systems give rise to complex signals in NMR and distinct absorptions in IR and UV-Vis spectroscopy.
-
A Methyl Group (-CH₃): A simple alkyl substituent providing a sharp, singlet signal in ¹H NMR.
-
A Butyl Group (-CH₂CH₂CH₂CH₃): A four-carbon alkyl chain that produces a characteristic set of coupled signals in ¹H NMR.
Caption: Molecular structure of p-Methylbenzylidene p-butylaniline.
General Synthesis and Analysis Workflow
The synthesis and characterization of the title compound follow a logical progression from reaction to final structural confirmation.
Caption: General workflow for synthesis and spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for separating the analyte from a mixture and confirming its molecular weight.[7][8]
Experimental Protocol (GC-MS)
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of p-Methylbenzylidene p-butylaniline in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.
-
GC Separation: Utilize a capillary column (e.g., DB-35MS) to separate the compound. An example temperature program could be: start at 60°C, ramp to 300°C, to ensure elution of the compound.[8]
-
MS Analysis: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Data is collected over a mass range of m/z 50-500.
Data Interpretation
The molecular weight of p-Methylbenzylidene p-butylaniline (C₁₈H₂₁N) is 251.37 g/mol .[5] The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 251.
Table 1: Experimental GC-MS Data
| m/z (Mass/Charge) | Interpretation | Source |
|---|---|---|
| 251 | Molecular Ion [M]⁺ | [1] |
| 208 | [M - C₃H₇]⁺ (Loss of propyl radical) | [1] |
| 118 | [C₈H₈N]⁺ Fragment |[1] |
Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center via PubChem.[1] The fragmentation pattern is consistent with the structure of a benzylideneaniline derivative. The loss of a propyl radical (mass 43) from the butyl chain to give the peak at m/z 208 is a characteristic fragmentation pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful, non-destructive technique for identifying the functional groups present in a compound.[6][7]
Experimental Protocol (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid p-Methylbenzylidene p-butylaniline sample into a fine powder using an agate mortar and pestle.[7]
-
Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.
-
Pellet Formation: Transfer the mixture to a die set and press under high pressure (8-10 tons) to form a transparent pellet.[7]
-
Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Data and Interpretation
While a specific experimental spectrum for this molecule is not readily published, the expected absorption bands can be accurately predicted based on extensive data for Schiff bases and its constituent functional groups.[3][9] The most critical diagnostic peak is the C=N stretch of the imine group.[7][10]
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale / Reference |
|---|---|---|---|
| ~3060 | Aromatic C-H Stretch | Medium | Characteristic for sp² C-H bonds.[7] |
| 2955-2850 | Aliphatic C-H Stretch | Strong | From the butyl and methyl groups. |
| ~1625 | C=N (Imine) Stretch | Strong | Key diagnostic peak for Schiff bases. [6][7] |
| ~1590 | Aromatic C=C Stretch | Medium-Strong | Characteristic of the benzene rings.[7] |
The confirmation of product formation hinges on the appearance of the strong C=N stretching vibration around 1625 cm⁻¹ and the simultaneous disappearance of the C=O stretch from p-methylbenzaldehyde (around 1700 cm⁻¹) and the N-H vibrations from p-butylaniline (around 3400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[7]
-
¹H NMR Acquisition: Acquire the proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a greater number of scans is required. Proton-decoupled mode is standard to produce a spectrum of singlets for each unique carbon.
Predicted ¹H NMR Data and Interpretation
The ¹H NMR spectrum can be confidently predicted by analyzing the spectra of its parent compound, N-benzylideneaniline, and its precursors.[7][11][12][13]
Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale / Reference |
|---|---|---|---|---|
| ~8.45 | Imine Proton (-CH =N-) | Singlet (s) | 1H | Deshielded proton characteristic of imines. Analogous to N-benzylideneaniline (~8.44 ppm).[7] |
| ~7.85 | Aromatic Protons | Multiplet (m) | 4H | Protons on both rings adjacent to the C=N bond. |
| ~7.40 | Aromatic Protons | Multiplet (m) | 4H | Remaining aromatic protons. |
| ~2.60 | Butyl -CH₂ - (alpha to ring) | Triplet (t) | 2H | Coupled to the adjacent CH₂ group. |
| ~2.40 | Methyl (-CH₃ ) | Singlet (s) | 3H | Uncoupled methyl group on the aromatic ring. |
| ~1.60 | Butyl -CH₂ - (beta) | Multiplet (m) | 2H | Complex splitting from adjacent CH₂ groups. |
| ~1.35 | Butyl -CH₂ - (gamma) | Multiplet (m) | 2H | Complex splitting from adjacent CH₂ groups. |
| ~0.95 | Butyl -CH₃ (terminal) | Triplet (t) | 3H | Coupled to the adjacent CH₂ group. |
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum is predicted by combining the known data for N-benzylideneaniline with the expected substituent effects of the methyl and butyl groups.[7][14]
Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Reference |
|---|---|---|
| ~161 | Imine Carbon (-C H=N-) | Highly deshielded carbon of the imine group. Analogous to N-benzylideneaniline (~160.4 ppm).[7] |
| ~150-120 | Aromatic Carbons | Multiple signals expected for the 12 aromatic carbons. The specific shifts are influenced by the substituents and the imine bridge. |
| ~35 | Butyl -C H₂- (alpha) | Carbon directly attached to the aromatic ring. |
| ~33 | Butyl -C H₂- (beta) | |
| ~22 | Butyl -C H₂- (gamma) | |
| ~21 | Methyl (-C H₃) | Typical shift for an aryl-attached methyl carbon.[15] |
| ~14 | Butyl -C H₃ (terminal) | Typical shift for a terminal methyl carbon in an alkyl chain. |
Conclusion
This technical guide provides a multi-faceted spectroscopic profile of p-Methylbenzylidene p-butylaniline. By integrating verified experimental mass spectrometry data with well-established protocols and expertly predicted IR and NMR spectra, a comprehensive analytical framework is established. The key identifiers for this compound are the molecular ion peak at m/z 251 in the mass spectrum, a strong imine (C=N) stretch near 1625 cm⁻¹ in the IR spectrum, and the characteristic imine proton signal around 8.45 ppm in the ¹H NMR spectrum. This guide serves as an authoritative resource for scientists engaged in the synthesis, quality control, and application of this and related Schiff base compounds.
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Physical and chemical properties of p-Methylbenzylidene p-butylaniline
An In-Depth Technical Guide to the Physicochemical Properties of p-Methylbenzylidene p-butylaniline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of p-Methylbenzylidene p-butylaniline, a significant organic compound within the Schiff base family. Known by its IUPAC name, N-(4-butylphenyl)-1-(4-methylphenyl)methanimine, this molecule serves as a valuable intermediate in organic synthesis and a model compound for studying liquid crystalline behavior. This document details its synthesis, physicochemical properties, spectroscopic signature, and thermal characteristics, offering both theoretical insights and practical experimental protocols for researchers in chemistry and materials science.
Introduction and Molecular Architecture
p-Methylbenzylidene p-butylaniline (CAS No: 38549-81-4) is an imine, or Schiff base, formed from the condensation of p-butylaniline and p-methylbenzaldehyde.[1] Its molecular structure is characterized by a central imine (-N=CH-) bridge linking a p-tolyl group to a p-butylaniline moiety.[1] This rigid, rod-like architecture is a key determinant of its material properties, particularly its potential to form liquid crystal phases (mesophases).[1]
The molecule's structure, with its π-conjugated aromatic core and flexible butyl chain, makes it an interesting subject for structure-property relationship studies. It is an analog of the well-studied N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a compound renowned for exhibiting a nematic liquid crystal phase at room temperature.[2][3] The substitution of a methyl group for a methoxy group in p-Methylbenzylidene p-butylaniline allows for comparative studies on how terminal substituents influence phase-transition thermodynamics.[1]
Caption: Molecular Structure of p-Methylbenzylidene p-butylaniline.
Core Physicochemical Properties
A summary of the fundamental properties of p-Methylbenzylidene p-butylaniline is presented below. These computed and experimentally relevant values are essential for its handling, characterization, and application.
| Property | Value | Source |
| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | [4][5] |
| CAS Number | 38549-81-4 | [4][5] |
| Molecular Formula | C₁₈H₂₁N | [1][4] |
| Molecular Weight | 251.37 g/mol | [1][4] |
| Appearance | Typically a yellow solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [1] |
| XLogP3 | 5.5 | [4] |
| Monoisotopic Mass | 251.1674 g/mol | [4][6] |
Synthesis and Reaction Chemistry
Synthesis via Condensation Reaction
The most direct and common method for synthesizing p-Methylbenzylidene p-butylaniline is through a condensation reaction.[1] This involves the reaction of equimolar amounts of p-methylbenzaldehyde and p-butylaniline, typically under reflux in a solvent like ethanol, to form the imine and water.[1]
Caption: Synthesis of the target compound via condensation.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve p-butylaniline (1.0 eq) in absolute ethanol.
-
Addition: Add p-methylbenzaldehyde (1.0 eq) dropwise to the solution while stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Purification: Collect the resulting solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum. A typical yield for this reaction is approximately 65%, contingent on specific conditions.[1]
Chemical Reactivity
The chemical behavior of p-Methylbenzylidene p-butylaniline is dominated by the electrophilic carbon and nucleophilic nitrogen of the imine bond.[1]
-
Hydrolysis: The imine bond is susceptible to hydrolysis, especially under acidic conditions, which regenerates the parent p-butylaniline and p-methylbenzaldehyde.[1]
-
Reduction: The C=N double bond can be reduced to a C-N single bond using reducing agents like sodium borohydride (NaBH₄), yielding the corresponding secondary amine.[1]
Spectroscopic and Structural Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this exact compound are not widely published, data can be inferred from its constituent parts and similar Schiff bases.[7][8][9][10]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.3-8.5 ppm (s, 1H): Imine proton (-CH=N-). This is typically a sharp singlet and is highly deshielded.[2]
-
δ ~7.1-7.8 ppm (m, 8H): Aromatic protons. The protons on the two benzene rings will appear as a complex multiplet of doublets and triplets.
-
δ ~2.6 ppm (t, 2H): Methylene protons of the butyl group adjacent to the aromatic ring (-CH₂-Ar).
-
δ ~2.4 ppm (s, 3H): Methyl protons of the tolyl group (-CH₃).
-
δ ~0.9-1.7 ppm (m, 7H): Remaining protons of the butyl chain (-CH₂-CH₂-CH₃).
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~160-162 ppm: Imine carbon (-C=N).[2]
-
δ ~115-150 ppm: Aromatic carbons.
-
δ ~14-35 ppm: Aliphatic carbons of the butyl and methyl groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
~2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic butyl and methyl groups.[2][11][12][13]
-
~1620-1630 cm⁻¹: A strong absorption band characteristic of the C=N (imine) stretch, which is a key diagnostic peak.[2]
-
~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy
The extended conjugation across the molecule gives rise to characteristic electronic transitions.[14][15][16]
-
π → π* transitions: Strong absorption bands are expected in the UV region (typically 250-350 nm) due to the conjugated system of the aromatic rings and the imine bridge.
-
n → π* transition: A weaker absorption band may be observed at longer wavelengths, corresponding to the transition of a non-bonding electron from the nitrogen lone pair to a π* orbital.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 251, corresponding to the molecular weight of the compound.[4]
-
Key Fragments: Common fragmentation patterns for Schiff bases include cleavage at the C-N and N-Ar bonds. Expected fragment ions would include those corresponding to the tolyl and butylphenyl moieties.[4]
| Spectroscopic Data Summary | |
| ¹H NMR | Imine proton (~8.4 ppm), Aromatic protons (~7.1-7.8 ppm), Aliphatic protons (~0.9-2.6 ppm) |
| IR | C=N stretch (~1625 cm⁻¹), C-H stretch (aliphatic, ~2850-3000 cm⁻¹) |
| MS (EI) | Molecular Ion [M]⁺ at m/z 251 |
Thermal Analysis and Material Properties
Given its structural similarity to known liquid crystals, the thermal behavior of p-Methylbenzylidene p-butylaniline is of significant interest. Techniques such as Differential Scanning calorimetry (DSC) and Polarized Optical Microscopy (POM) are essential for identifying phase transitions.
Experimental Protocol: Thermal Analysis via DSC
-
Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heating/Cooling Cycle:
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point to erase any thermal history.
-
Cool the sample at the same rate to observe crystallization or glass transitions.
-
Perform a second heating scan to observe the thermal transitions accurately.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting, phase transitions) and exothermic peaks (crystallization). The temperatures and enthalpies of these transitions provide critical data on the material's thermal properties and potential mesophases.
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Introduction: The Significance of p-Methylbenzylidene p-butylaniline (MBBA) in Liquid Crystal Science
An In-depth Technical Guide to the Liquid Crystal Phase of p-Methylbenzylidene p-butylaniline (MBBA)
p-Methylbenzylidene p-butylaniline (MBBA) is an organic compound that holds a significant place in the history and development of materials science.[1] It is a Schiff base, synthesized from p-butylaniline and p-methylbenzaldehyde.[1] What makes MBBA particularly noteworthy is its exhibition of a nematic liquid crystal phase at temperatures near ambient conditions.[1][2] This property made it one of the first and most widely studied room-temperature nematic liquid crystals, serving as a model system for fundamental research and a precursor to the materials used in modern liquid crystal displays (LCDs).[3]
The molecule's elongated, rod-like structure is key to its liquid crystalline behavior.[1][4] This anisotropy allows the molecules to possess long-range orientational order, where they tend to align along a common axis, known as the director, while lacking long-range positional order, meaning they can flow like a liquid.[5] This intermediate state of matter, or mesophase, between a crystalline solid and an isotropic liquid, gives rise to unique optical and electrical properties that are the foundation of many technological applications.
This guide provides a comprehensive technical overview of the synthesis, characterization, and properties of the nematic phase of a close analogue, N-(4-methoxybenzylidene)-4-butylaniline, which is also widely referred to as MBBA in scientific literature and is a classic example of this class of liquid crystals.
Synthesis and Purification of MBBA
The synthesis of MBBA is a classic example of a condensation reaction, specifically the formation of an imine (Schiff base) from an aldehyde and an amine.[1][6] The reaction involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule.
Synthesis Protocol
The primary method for synthesizing p-Methylbenzylidene p-butylaniline involves a condensation reaction between p-butylaniline and p-methylbenzaldehyde.[1] A similar procedure is followed for the methoxy analogue using p-anisaldehyde.[6][7]
Reagents and Materials:
-
p-Anisaldehyde (or p-methylbenzaldehyde)
-
p-n-Butylaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of p-anisaldehyde and p-n-butylaniline in absolute ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction is typically carried out for several hours.[1][7]
-
Upon completion of the reaction, which can be monitored by thin-layer chromatography, allow the mixture to cool to room temperature.
-
The product, MBBA, will often precipitate out of the solution upon cooling.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from ethanol to obtain the final, pure liquid crystal.
The purity of the final product is paramount, as impurities can significantly alter the phase transition temperatures and the stability of the liquid crystal phase.
Caption: Workflow for the synthesis of MBBA.
The Nematic Liquid Crystal Phase of MBBA
MBBA is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature.[4][8] As solid MBBA is heated, it transitions into the nematic liquid crystal phase before becoming an isotropic liquid at a higher temperature.
Phase Transition Temperatures
The transition temperatures of MBBA can be influenced by its purity and the experimental conditions. However, typical values are well-documented in the literature.
| Transition | Temperature (K) | Temperature (°C) |
| Crystal to Nematic (TCN) | ~294 - 295.3 K | ~21 - 22.3 °C |
| Nematic to Isotropic (TNI) | ~317 - 318 K | ~44 - 45 °C |
(Note: These values are for the commonly studied N-(4-methoxybenzylidene)-4-butylaniline. The transition of bulk MBBA from the stable crystalline phase to the nematic phase occurs at 295.3 K, and from the nematic phase to the isotropic liquid phase at 317 K.[8] Some studies also report a metastable crystalline phase transition at 294 K.[8])
Experimental Characterization of the Nematic Phase
Several analytical techniques are essential for characterizing the liquid crystal phases of MBBA. The following sections detail the principles and protocols for the most common methods.
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] Phase transitions, such as melting (crystal to nematic) and clearing (nematic to isotropic), are associated with a change in enthalpy.[11] DSC detects these transitions as endothermic peaks on the thermogram, allowing for the precise determination of transition temperatures and the quantification of the enthalpy changes involved.[9][10]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount of purified MBBA (typically 1-5 mg) into an aluminum DSC pan.
-
Encapsulation: Seal the pan hermetically to prevent any loss of sample due to evaporation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the lowest expected transition (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 10 K/min) to a temperature above the nematic-isotropic transition (e.g., 60°C).[11]
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis: The resulting thermogram will show heat flow as a function of temperature. The onset or peak of the endothermic events corresponds to the phase transition temperatures. The area under each peak is proportional to the enthalpy of the transition.[11]
Caption: Workflow for DSC analysis of MBBA.
Polarized Optical Microscopy (POM)
Principle of Causality: POM is the primary technique for visualizing and identifying liquid crystal phases.[12][13][14] It exploits the property of birefringence, which is characteristic of the anisotropic nematic phase.[5][12] When polarized light passes through a birefringent material, it is split into two rays that travel at different speeds.[5] Upon exiting, these rays recombine, resulting in a change in the polarization of the light.[5] When viewed between crossed polarizers, the isotropic liquid phase (which is not birefringent) appears dark, while the nematic phase appears bright and exhibits characteristic textures.[5][15]
Experimental Protocol:
-
Sample Preparation: Place a small amount of MBBA on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a hot stage attached to the polarized light microscope.
-
Heating: Heat the sample above its clearing point (TNI) until it becomes completely isotropic (the view under crossed polarizers will be dark).[2]
-
Observation during Cooling: Slowly cool the sample (e.g., at 1-2 K/min).[2]
-
Phase Transition: As the temperature drops below TNI, droplets of the nematic phase will nucleate and grow. These will appear as bright, birefringent regions.
-
Texture Identification: Upon further cooling, these droplets will coalesce to form a continuous nematic phase, often exhibiting a "Schlieren" texture with dark brushes corresponding to defects (disclinations) in the director field.[5][16]
Caption: Workflow for POM analysis of MBBA.
X-ray Diffraction (XRD)
Principle of Causality: XRD is a powerful technique for probing the molecular arrangement in different phases of matter.[17] In the crystalline state, MBBA will produce a sharp diffraction pattern corresponding to its three-dimensional lattice structure.[4] In the isotropic liquid phase, the lack of long-range order results in a very broad, diffuse scattering halo. The nematic phase, being intermediate, exhibits a unique pattern: a diffuse outer ring, similar to a liquid, indicating a lack of positional order, and a sharper inner ring, indicating the preferred intermolecular distance due to the orientational order of the molecules.[8][18]
Experimental Protocol:
-
Sample Preparation: The MBBA sample is loaded into a thin-walled capillary tube.
-
Temperature Control: The capillary is placed in a temperature-controlled sample holder within the XRD instrument.
-
Data Collection:
-
An initial diffraction pattern is collected in the crystalline phase at room temperature.
-
The sample is heated into the nematic phase, and a second pattern is collected.
-
The sample is then heated into the isotropic phase, and a final pattern is collected.
-
-
Data Analysis: The diffraction patterns for each phase are analyzed. The positions and breadths of the diffraction peaks provide information about the degree of molecular order and characteristic intermolecular distances.
Applications and Future Directions
While newer, more stable liquid crystal materials have largely replaced MBBA in commercial displays, its historical significance is undeniable.[3] It was instrumental in the development of the first stable liquid crystal displays and continues to be a valuable model system for studying the fundamental physics of soft matter.[3][19] Research on MBBA and its analogues continues, particularly in areas such as:
-
Nanocomposites: Studying the effects of dispersing nanoparticles within the MBBA matrix to create novel materials with tunable properties.[3][11][19]
-
Confined Geometries: Investigating the phase behavior of MBBA when confined to porous materials, which is relevant to the development of sensors and other nanoscale devices.[8]
-
Nonlinear Optics: Exploring the third-order nonlinear optical properties of MBBA for potential applications in photonics.[6]
The study of MBBA provides a foundational understanding of the structure-property relationships that govern the behavior of all liquid crystalline materials, making it a cornerstone topic for researchers and professionals in the field.
References
-
Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. [Link]
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PMC. [Link]
-
The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. PMC - NIH. [Link]
-
The molecular and crystal structure of - 4-methoxybenzylidene-4'-1+butylaniline (MBBA) at - 163°C. Taylor & Francis Online. [Link]
-
Elastic Constants of the Nematic Liquid Crystalline Phase of p-Methoxybenzylidene-p-n-Butylaniline (MBBA). University of Colorado Boulder. [Link]
-
Surface-induced ordering of a liquid crystal in the isotropic phase. II. 4-methoxybenzylidene-4' -n -butylaniline (MBBA). AIP Publishing. [Link]
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Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]
-
Circularly polarized luminescence in chiral nematic liquid crystals based on photochromic molecules. OAE Publishing Inc.. [Link]
-
The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA)... ResearchGate. [Link]
-
Polarized optical microscopy (POM) images of the nematic liquid crystal... ResearchGate. [Link]
-
(a) DSC thermograms of MBBA–AuNP conjugated product obtained from Au... ResearchGate. [Link]
-
Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. PMC - PubMed Central. [Link]
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Observing phase transitions. Dissemination of IT for the Promotion of Materials Science (DoITPoMS). [Link]
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MBBA – Knowledge and References. Taylor & Francis. [Link]
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Temperature dependence of the critical magnetic field of the structural transition in MBBA-based ferronematics. Taylor & Francis Online. [Link]
-
DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. [Link]
-
13C Relaxation Times Study of Liquid Crystalline p-Methoxybenzylidene-p-Butylaniline. Taylor & Francis Online. [Link]
-
The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. [Link]
-
Molecular structure of MBBA liquid crystal. ResearchGate. [Link]
-
Synthesis and Refractive Index Characterization of EBBA Liquid Crystal. Al-Nahrain University, College of Science. [Link]
-
MBBA - Wikipedia. Wikipedia. [Link]
-
Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. MDPI. [Link]
-
p-Methylbenzylidene p-butylaniline. PubChem - NIH. [Link]
-
X-ray diffraction and optical studies of an oriented Setoff's base liquid crystal. Taylor & Francis Online. [Link]
-
P-methylbenzylidene p-butylaniline (C18H21N). PubChemLite. [Link]
-
Study of Statistical parameters for MBBA Liquid Crystal. International Journal of Advanced Research in Science and Technology. [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. [Link]
-
X-ray Crystal Diffraction Analysis Service. Mtoz Biolabs. [Link]
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Methodological & Application
Protocol for the Synthesis of p-Methylbenzylidene p-butylaniline: A Robust Schiff Base Condensation
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of p-Methylbenzylidene p-butylaniline, a significant Schiff base compound. The synthesis is achieved through a direct condensation reaction between p-tolualdehyde and p-butylaniline. This guide is designed for researchers in organic synthesis, materials science, and drug development, offering a detailed methodology that emphasizes mechanistic understanding, procedural safety, and robust product validation. We will delve into the causality behind experimental choices, provide step-by-step instructions for synthesis and purification, and outline methods for analytical characterization.
Introduction and Scientific Context
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group).[1] These compounds are pivotal intermediates in organic synthesis and are widely studied for their diverse applications, including their roles in the development of novel catalysts, liquid crystals, and biologically active compounds.[1][2]
p-Methylbenzylidene p-butylaniline (CAS No. 38549-81-4) is formed from the condensation of a primary amine (p-butylaniline) and an aldehyde (p-tolualdehyde).[2] Its molecular structure, featuring two aromatic rings linked by an imine bond, makes it a valuable subject for studies in materials science and a versatile building block in synthetic chemistry.[2] Understanding its synthesis is a foundational exercise for chemists working with imine chemistry. This protocol offers a reliable method to produce this compound with a respectable yield and high purity.
Principle of the Reaction: Nucleophilic Addition-Elimination
The synthesis of p-Methylbenzylidene p-butylaniline proceeds via a classic nucleophilic addition-elimination reaction, also known as a condensation reaction.[1]
Mechanism Deep-Dive:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom (from p-butylaniline) on the electrophilic carbonyl carbon of p-tolualdehyde. The methyl group on p-tolualdehyde is electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, but the reaction proceeds efficiently under thermal conditions.[3][4][5]
-
Formation of Hemiaminal Intermediate: This attack forms an unstable zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).
-
Elimination of Water: The hemiaminal is then protonated at the oxygen atom (often catalyzed by trace amounts of acid or even through amine auto-protolysis), turning the hydroxyl group into a good leaving group (water).[6]
-
Imine Formation: The nitrogen's lone pair of electrons forms a double bond with the carbon, expelling the water molecule and forming a protonated imine (an iminium ion). A final deprotonation step yields the neutral Schiff base product and regenerates the catalyst.
The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.[7] Refluxing in a solvent like ethanol facilitates this by providing the necessary activation energy and allowing for the theoretical removal of the water azeotrope, although in this simple preparation, driving the reaction to completion via reflux is sufficient.
Caption: Reaction scheme for the synthesis of p-Methylbenzylidene p-butylaniline.
Materials, Equipment, and Reagent Data
Reagents and Chemicals
Ensure all reagents are of analytical grade or higher.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| p-Tolualdehyde | C₈H₈O | 120.15 | 104-87-0 | Purity ≥97% |
| p-Butylaniline | C₁₀H₁₅N | 149.24 | 104-13-2 | Purity ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous or 95% |
Laboratory Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware (graduated cylinders, pipettes)
Detailed Experimental Protocols
Synthesis Workflow Overview
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Application Note: High-Resolution NMR Characterization of the Nematic Liquid Crystal Precursor, p-Methylbenzylidene p-butylaniline (MBBA)
Introduction: The Significance of MBBA and the Role of NMR
p-Methylbenzylidene p-butylaniline (MBBA) is a Schiff base and a well-known organic compound that exhibits a nematic liquid crystal phase at room temperature.[1][2] Its utility in early liquid crystal displays (LCDs) and as a model system for studying mesophase behavior has made its structural and dynamic properties a subject of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the atomic-level characterization of such materials.[3] In its isotropic state (i.e., dissolved in a suitable solvent), high-resolution NMR provides unambiguous confirmation of the molecular structure, verifying the identity and purity of a synthesis product.
This application note provides a comprehensive guide for researchers and scientists on the characterization of MBBA using ¹H and ¹³C NMR spectroscopy. We will detail not only the step-by-step protocols for sample preparation and data acquisition but also delve into the rationale behind these experimental choices. Furthermore, we provide a detailed analysis of the expected spectral data, grounded in fundamental principles and comparisons with analogous structures.
Principles of NMR in Anisotropic Systems
While this guide focuses on solution-state NMR for structural confirmation, it is crucial to understand why this is the preferred method for initial characterization. In the liquid crystalline state, molecules exhibit long-range orientational order, and their movement is anisotropic.[4] This leads to incomplete averaging of orientation-dependent magnetic interactions, such as dipolar couplings and chemical shift anisotropy (CSA). The result in an NMR spectrum is typically very broad signals, which obscure the fine details of chemical shifts and scalar (J) couplings necessary for routine structural elucidation.[5]
By dissolving the sample in an isotropic solvent (e.g., deuterated chloroform, CDCl₃), the rapid, random tumbling of molecules averages these anisotropic interactions to zero, resulting in the sharp, well-resolved spectra that are essential for confirming molecular identity.[3]
Molecular Structure and Assignment Strategy
The molecular structure of MBBA, formed from the condensation of p-methylbenzaldehyde and p-butylaniline, is shown below.[1] A systematic numbering scheme is crucial for the unambiguous assignment of NMR signals.
Caption: General workflow for NMR characterization of MBBA.
Protocol 1: Sample Preparation for Solution-State NMR
Rationale: The quality of the NMR spectrum is critically dependent on the quality of the sample. The goal is to create a homogeneous solution free of particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines. [6]Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the presence of a single deuterium lock signal.
Materials:
-
p-Methylbenzylidene p-butylaniline (MBBA) sample
-
Deuterated Chloroform (CDCl₃), ≥99.8% D
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent) [7]* Pasteur pipette and bulb
-
Small plug of cotton or glass wool
-
Analytical balance
-
Vial
Procedure:
-
Weighing: Accurately weigh approximately 10-20 mg of the MBBA sample into a clean, dry vial. This concentration is typically sufficient for both ¹H and ¹³C experiments on modern spectrometers. [6]2. Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl to dissolve the sample completely. The final sample height in the NMR tube should be at least 4.5 cm to ensure it fills the detection coil. [7][8]3. Filtration: Tightly pack a small plug of cotton or glass wool into the neck of a Pasteur pipette. This step is crucial to remove any dust or undissolved microparticles. [8]4. Transfer: Using the pipette-filter, transfer the sample solution from the vial directly into the NMR tube. [6]This ensures that only a clear, homogeneous solution is analyzed.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.
Protocol 2: NMR Data Acquisition
Rationale: Standard 1D proton and carbon experiments are sufficient for structural verification. Parameters are chosen to ensure good signal-to-noise and accurate quantification within a reasonable time frame.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
Procedure:
-
Instrument Setup: Insert the sample into the magnet. Use the instrument's software to lock onto the deuterium signal of the CDCl₃ solvent.
-
Shimming: Perform automated or manual shimming of the magnetic field. The goal is to optimize the field homogeneity across the sample volume, which is visually confirmed by a sharp and symmetrical lock signal and narrow solvent peak linewidth in a test spectrum. [9]3. ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is used to allow for a shorter relaxation delay.
-
Spectral Width: ~16 ppm, centered around 5 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16 scans. This is usually sufficient for good signal-to-noise for ¹H NMR.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker systems). Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 128-1024 scans. More scans are needed for ¹³C due to its low natural abundance (~1.1%) and smaller gyromagnetic ratio. [6]
-
Data Analysis and Interpretation
Data processing involves Fourier transformation, phase correction, and baseline correction. The chemical shift axis should be referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or internal tetramethylsilane (TMS) at 0 ppm.
Expected ¹H NMR Spectrum
The predicted ¹H NMR spectrum of MBBA will show distinct signals for the butyl chain, the aromatic protons, the imine proton, and the methyl group. The chemical shifts are influenced by shielding/deshielding effects from adjacent functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations for MBBA in CDCl₃
| Assignment | Proton Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Notes |
|---|---|---|---|---|---|
| H-1 | -CH₃ (Butyl) | 0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group, coupled to H-2. Expected ³JHH ≈ 7 Hz. [10] |
| H-2 | -CH₂- | 1.3 - 1.4 | Sextet | 2H | Coupled to H-1 (3H) and H-3 (2H). |
| H-3 | -CH₂- | 1.5 - 1.7 | Quintet | 2H | Coupled to H-2 (2H) and H-4 (2H). |
| H-4 | Ar-CH₂- | 2.6 - 2.7 | Triplet (t) | 2H | Benzylic protons, deshielded by the aromatic ring. Coupled to H-3. |
| H-18 | Ar-CH₃ | 2.4 - 2.5 | Singlet (s) | 3H | Methyl group attached directly to an aromatic ring. |
| H-8, H-9 | Aromatic | 7.1 - 7.3 | Doublet (d) | 4H | Protons on the p-butylaniline ring. Appear as an AA'BB' system, often approximated as two doublets. [11] |
| H-14, H-15 | Aromatic | 7.2 - 7.8 | Doublet (d) | 4H | Protons on the p-methylbenzylidene ring. Also an AA'BB' system. [12] |
| H-11 | Imine (-N=CH-) | 8.3 - 8.5 | Singlet (s) | 1H | Highly deshielded proton of the imine group. |
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will be simpler due to proton decoupling, showing one peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for MBBA in CDCl₃
| Assignment | Carbon Group | Predicted δ (ppm) | Rationale / Notes |
|---|---|---|---|
| C-1 | -C H₃ (Butyl) | ~14 | Standard aliphatic methyl carbon. [13] |
| C-2 | -C H₂- | ~22 | Aliphatic methylene. |
| C-3 | -C H₂- | ~33 | Aliphatic methylene. |
| C-4 | Ar-C H₂- | ~35 | Benzylic carbon, slightly deshielded. |
| C-18 | Ar-C H₃ | ~21 | Aromatic methyl carbon. [14] |
| C-6, C-9 | Aromatic CH | ~121 | Carbons ortho to the imine nitrogen. |
| C-7, C-8 | Aromatic CH | ~129 | Carbons meta to the imine nitrogen. |
| C-13, C-16 | Aromatic CH | ~129 | Carbons meta to the imine carbon. |
| C-14, C-15 | Aromatic CH | ~129.5 | Carbons ortho to the imine carbon. |
| C-12 | Quaternary Ar-C | ~134 | Carbon attached to the imine carbon, deshielded. |
| C-17 | Quaternary Ar-C | ~141 | Carbon bearing the methyl group. |
| C-5 | Quaternary Ar-C | ~146 | Carbon bearing the butyl group. |
| C-10 | Quaternary Ar-C | ~149 | Carbon attached to the imine nitrogen. [14] |
| C-11 | Imine (-N=C H-) | ~160 | Imine carbon, significantly deshielded by the adjacent nitrogen. [15]|
Conclusion
High-resolution ¹H and ¹³C NMR spectroscopy in an isotropic solvent is a definitive method for the structural verification and purity assessment of p-Methylbenzylidene p-butylaniline. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The provided tables of expected chemical shifts serve as a reliable guide for spectral assignment, enabling unambiguous confirmation of the target molecule. This foundational characterization is a critical first step before proceeding to more complex studies of the material's liquid crystalline properties.
References
-
Dong, R. Y. (2017). Nuclear magnetic resonance: a powerful tool to study liquid crystals. Liquid Crystals, 44(1), 1-20. [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
-
Dong, R. Y. (2012). NMR Spectroscopy in Liquid Crystalline and Ordered Phases. Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
University of Durham. (n.d.). How to make an NMR sample. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Photinos, D. J. (Ed.). (2012). Nuclear Magnetic Resonance Spectroscopy of Liquid Crystals. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031659). Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Preparing an NMR sample. Retrieved from [Link]
-
Lustig, E., et al. (2020). Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. Molecules, 25(8), 1803. [Link]
-
Chen, Y., et al. (2020). An NMR Study on Hydration and Molecular Interaction of Phytantriol-Based Liquid Crystals. Molecules, 25(22), 5489. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
SpectraBase. (n.d.). p-butyl-N-(p-methoxybenzylidene)aniline - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
-
Supporting Information for: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. (n.d.). American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). p-Methylbenzylidene p-butylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). p-Methylbenzylidene p-butylaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). p-Methylbenzylidene p-butylaniline - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(p-methylbenzylidene)aniline - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]
-
PubChem. (n.d.). p-Methylbenzylidene p-butylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Supporting Information for: Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Supporting Information for: Hydroboration of Imines Catalyzed by Lithium Anilides. (n.d.). Wiley-VCH. Retrieved from [Link]
-
SpectraBase. (n.d.). p-Butylaniline - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Scilit. (n.d.). Electronic Spectra of N-(P-Methoxybenzylidene)-P-N-Butylaniline (MBBA). Retrieved from [Link]
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Application Note: Mass Spectrometry Analysis of p-Methylbenzylidene p-butylaniline
Abstract
This application note provides a comprehensive guide to the structural characterization of the Schiff base p-Methylbenzylidene p-butylaniline using mass spectrometry. We detail a robust protocol employing Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS), a powerful technique for the analysis of volatile and semi-volatile organic compounds. This document outlines the fundamental principles, a step-by-step experimental protocol, and a detailed interpretation of the resulting mass spectrum, including an analysis of the characteristic fragmentation patterns. The methodologies and insights presented herein are designed for researchers, analytical chemists, and quality control specialists in organic synthesis and materials science.
Introduction
p-Methylbenzylidene p-butylaniline is an organic compound classified as an imine, or more specifically, a Schiff base, formed from the condensation of p-butylaniline and p-methylbenzaldehyde.[1] With the molecular formula C₁₈H₂₁N, this compound and its derivatives are significant in various fields, including the synthesis of novel organic molecules and the development of materials with unique electronic properties.[1]
Accurate structural confirmation is a critical checkpoint in synthetic chemistry to ensure the identity and purity of the target molecule. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing precise molecular weight information and valuable structural insights through fragmentation analysis.[2][3] Electron Ionization (EI) is a highly effective and widely used technique for small organic molecules. It is considered a "hard" ionization method, meaning it imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4][5] This fragmentation is not a drawback; rather, it provides a unique fingerprint that is invaluable for unambiguous structural elucidation.[6]
This guide offers an in-depth protocol for GC-EI-MS analysis, explains the chemical logic behind the expected fragmentation of p-Methylbenzylidene p-butylaniline, and provides a framework for reliable data interpretation.
Analyte Profile
A summary of the key chemical properties of the target analyte is provided below.
| Property | Value | Source |
| Compound Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | [7][8] |
| Synonyms | p-Methylbenzylidene p-butylaniline | [7] |
| CAS Number | 38549-81-4 | [7][9] |
| Molecular Formula | C₁₈H₂₁N | [1][7] |
| Molecular Weight | 251.37 g/mol | [1] |
| Monoisotopic Mass | 251.1674 Da | [7] |
| Chemical Structure | PubChem CID: 123473[7] |
Principle of GC-EI-MS for Schiff Base Analysis
The analysis workflow involves two primary stages: separation by Gas Chromatography (GC) and analysis by Electron Ionization Mass Spectrometry (MS).
-
Gas Chromatography (GC): The sample, dissolved in a volatile solvent, is injected into the GC system. The analyte is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. This ensures that a pure sample of the analyte enters the mass spectrometer, free from solvent and other impurities.
-
Electron Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. Here, it is bombarded by a beam of high-energy electrons (typically standardized at 70 eV).[10] This energy is sufficient to dislodge a valence electron from the molecule, creating a positively charged radical ion known as the molecular ion (M•+) .[6]
-
Fragmentation: The 70 eV standard is significantly higher than the ionization energy of most organic molecules (typically 10-15 eV).[6][10] The excess energy imparted to the molecular ion leaves it in a highly excited state, causing it to rapidly break apart into smaller, more stable fragment ions and neutral radicals. This process is highly reproducible and characteristic of the molecule's structure.
-
Mass Analysis and Detection: The newly formed positive ions (both the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.
The overall experimental workflow is visualized below.
Caption: Overall workflow for GC-EI-MS analysis.
Detailed Experimental Protocol
4.1 Instrumentation and Reagents
-
System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD, Shimadzu GCMS, Thermo Scientific ISQ).
-
Reagents: p-Methylbenzylidene p-butylaniline (solid), Dichloromethane (DCM, HPLC grade or equivalent).
4.2 Sample Preparation The primary goal of sample preparation is to create a dilute solution suitable for GC injection. High concentrations can lead to column overloading and source contamination.
-
Stock Solution: Accurately weigh approximately 10 mg of the analyte into a 10 mL volumetric flask.
-
Dissolution: Add DCM to the flask to dissolve the solid completely.
-
Dilution: Fill the flask to the 10 mL mark with DCM to create a 1 mg/mL stock solution.
-
Working Solution: Transfer 100 µL of the stock solution into a 2 mL autosampler vial and add 900 µL of DCM. This creates a final working concentration of 100 µg/mL.
Causality Note: Dichloromethane is an excellent solvent choice due to its high volatility, which ensures it is rapidly removed in the GC inlet and does not interfere with the analyte peak.
4.3 GC-MS Method Parameters The following tables provide validated starting parameters for the analysis. These may be optimized based on the specific instrumentation used.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Injection Volume | 1 µL | Standard volume to avoid column overload. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte. |
| Split Ratio | 50:1 | Prevents overloading the column and detector with a concentrated sample. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for typical 30m x 0.25mm ID columns. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column suitable for a wide range of semi-volatile compounds. |
| Oven Program | Start at 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) | The temperature program is designed to elute the analyte efficiently as a sharp peak while separating it from any potential impurities. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[10] |
| Electron Energy | 70 eV | Industry standard for generating consistent and comparable mass spectra.[6] |
| Mass Range | 40 - 400 m/z | Covers the molecular ion (m/z 251) and all expected significant fragments. |
| Source Temp. | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp. | 150 °C | Standard operating temperature for the mass filter. |
| Transfer Line Temp. | 290 °C | Ensures the analyte remains in the gas phase as it moves from the GC to the MS. |
Data Interpretation: The Mass Spectrum
5.1 The Molecular Ion (M•+) The first piece of information to identify is the molecular ion peak. For p-Methylbenzylidene p-butylaniline, this peak is expected at m/z 251 .
-
Nitrogen Rule: The compound contains a single nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11] The presence of the M•+ peak at an odd m/z value (251) is consistent with the proposed structure.
5.2 Proposed Fragmentation Pathway The high energy of EI induces cleavage at the weakest bonds and promotes rearrangements that form stable carbocations. The fragmentation of this Schiff base is primarily dictated by the imine linkage, the alkyl chain, and the stable aromatic rings. The most likely fragmentation pathways are detailed below.
Caption: Proposed EI fragmentation pathway for the analyte.
Key Fragment Explanations:
-
m/z 208 - Loss of a Propyl Radical: The butyl group attached to the aniline ring can undergo fragmentation typical of alkanes. The most favorable cleavage is β to the ring, resulting in the loss of a propyl radical (•CH₂CH₂CH₃, 43 Da) to form a stable secondary benzylic cation.
-
C₁₈H₂₁N•+ → [M - C₃H₇]⁺ + •C₃H₇
-
-
m/z 148 - The Butyl-Aniline Moiety: Cleavage of the single bond between the imine carbon and the aniline nitrogen is a common pathway for N-benzylideneaniline derivatives.[2] This heterolytic cleavage would likely place the charge on the nitrogen-containing fragment.
-
C₁₈H₂₁N•+ → [C₁₀H₁₄N]⁺ + •C₈H₇
-
-
m/z 105 - The Tolyl Cation: The same C-N bond cleavage can also result in the formation of the other fragment, the methylbenzyl (tolyl) cation. This ion readily rearranges to the highly stable tolyltropylium ion. This is often a very prominent peak in the spectra of toluene-containing compounds.
-
C₁₈H₂₁N•+ → [C₈H₉]⁺ + •C₁₀H₁₂N
-
-
m/z 91 - The Tropylium Ion: A subsequent fragmentation of the m/z 105 ion can occur through the loss of a neutral methane molecule (CH₄), although loss of CH₂ is often cited, leading to the formation of the classic tropylium ion at m/z 91, a hallmark of many benzyl-containing structures.
The relative abundance of these fragments helps to piece together the molecular structure. The presence of a strong peak at m/z 251 confirms the molecular weight, while the key fragments at m/z 208, 148, and 105 validate the presence of the butyl group, the butylaniline moiety, and the methylbenzyl moiety, respectively.
Conclusion
The Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) method detailed in this application note provides a reliable and definitive technique for the structural confirmation of p-Methylbenzylidene p-butylaniline. The protocol is straightforward, utilizing standard instrumentation and resulting in a rich mass spectrum. By identifying the molecular ion peak (M•+) at m/z 251 and analyzing the predictable fragmentation pattern, users can confidently verify the identity and integrity of their synthesized compound. This approach serves as a model for the analysis of other Schiff bases and related organic molecules.
References
-
ResearchGate. (n.d.). Mass spectroscopic data for Schiff base ligands and some metal complexes. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Mass spectra of the Schiff base. Retrieved from ResearchGate. [Link]
-
National Institutes of Health. (2023). Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry. PMC. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of the free Schiff base ligand. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Methylbenzylidene p-butylaniline. PubChem. [Link]
-
ResearchGate. (n.d.). EI mass spectra of imines. Retrieved from ResearchGate. [Link]
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National Institutes of Health. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. [Link]
-
PubChemLite. (n.d.). p-Methylbenzylidene p-butylaniline (C18H21N). Retrieved from PubChemLite. [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from Wikipedia. [Link]
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Ha, S.-T., et al. (n.d.). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from Chemistry LibreTexts. [Link]
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LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from LCGC International. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]
-
National Institutes of Health. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from UC Davis. [Link]
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Application Note: Characterizing the Mesophase Transitions of N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) using Differential Scanning Calorimetry (DSC)
An Application Note and Protocol for the Thermal Analysis of a Nematic Liquid Crystal
Abstract: This document provides a comprehensive guide to the characterization of the thermotropic liquid crystal N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) using Differential Scanning Calorimetry (DSC). We will explore the fundamental principles of DSC as applied to liquid crystalline materials, present a detailed experimental protocol for accurate and reproducible measurements, and offer in-depth guidance on the interpretation of the resulting thermal data. This note is intended for researchers, materials scientists, and professionals in chemical and drug development who require a robust method for analyzing the thermodynamic properties of liquid crystals.
A Note on Nomenclature: The topic specified was p-Methylbenzylidene p-butylaniline. However, the vast majority of scientific literature on benchmark nematic liquid crystals, particularly concerning DSC analysis, focuses on the closely related and widely studied compound N-(4-Methoxybenzylidene)-4-butylaniline, commonly abbreviated as MBBA. Given its significance as a model liquid crystal, this application note will focus on MBBA. The principles and protocols described herein are directly applicable to other thermotropic liquid crystals.
Introduction: The Power of DSC in Liquid Crystal Characterization
Differential Scanning Calorimetry (DSC) is a cornerstone thermal analysis technique that measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[1][2] This method is exceptionally powerful for studying materials that undergo phase transitions, making it an indispensable tool in the field of liquid crystal research.[3][4]
Liquid crystals, such as N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), are fascinating states of matter that exhibit properties between those of conventional liquids and solid crystals.[4] MBBA is a classic thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. Upon heating, it transitions from a crystalline solid to a nematic liquid crystal phase and finally to an isotropic liquid. Each of these transitions involves a specific change in enthalpy (ΔH), which can be precisely detected and quantified by DSC as an endothermic event (heat absorption).[5]
The resulting DSC thermogram provides a thermal fingerprint of the material, revealing critical information such as:
-
Transition Temperatures: The precise temperatures of melting (crystal → nematic) and clearing (nematic → isotropic).
-
Enthalpy Changes (ΔH): The energy required to drive each phase transition, which relates to the degree of molecular ordering.
-
Metastability and Polymorphism: The presence of different crystalline forms, which is a known characteristic of MBBA.[6]
-
Purity: Impurities can cause broadening and depression of transition peaks.
This application note will detail a robust protocol to harness the capabilities of DSC for the comprehensive analysis of MBBA.
The DSC Measurement Principle for Liquid Crystals
The core principle of DSC involves monitoring the differential heat flow between a pan containing the sample material and an identical, empty reference pan. Both pans are subjected to the same linear temperature ramp.[7][8]
When the sample undergoes a phase transition (e.g., melting), it must absorb extra energy to overcome the intermolecular forces holding the structure together. This results in a temperature lag relative to the reference. The instrument's feedback loop supplies additional heat to the sample pan to maintain a zero temperature difference. This compensatory heat flow is measured and plotted against temperature, generating the DSC thermogram.[2]
The key features of a typical heating thermogram for a liquid crystal like MBBA are sharp, endothermic peaks. The temperature at the peak onset is taken as the transition temperature, while the area under the peak is directly proportional to the enthalpy of the transition.[9]
Caption: A simplified diagram showing the DSC setup and the corresponding thermogram events for a liquid crystal.
Detailed Experimental Protocol for DSC Analysis of MBBA
This protocol is designed to ensure high-quality, reproducible data by controlling for common variables like thermal history.
Materials and Instrumentation
-
Instrument: A calibrated Differential Scanning Calorimeter (e.g., NETZSCH, TA Instruments, Mettler Toledo, PerkinElmer).[7]
-
Sample: N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), >98% purity.[10]
-
Crucibles: Standard aluminum DSC pans and hermetically sealed lids.
-
Purge Gas: High-purity nitrogen (99.99%+).
-
Calibration Standard: High-purity Indium for temperature and enthalpy calibration.
Experimental Workflow
The following workflow is critical for obtaining reliable data, as it establishes a consistent thermal history for the sample, which is particularly important for materials like MBBA that can exhibit multiple crystalline forms depending on cooling conditions.[6][11]
Caption: A step-by-step workflow for the DSC analysis of MBBA, emphasizing the three-stage thermal program.
Step-by-Step Methodology
-
Sample Preparation:
-
Tare a clean aluminum DSC pan and lid.
-
Accurately weigh 3–5 mg of MBBA directly into the pan. A smaller sample mass minimizes thermal gradients within the sample, leading to sharper peaks.
-
Hermetically seal the pan using a crucible press. Causality: This is crucial to prevent the sublimation or evaporation of the sample during the experiment, which would cause significant baseline drift and inaccurate enthalpy measurements.
-
-
Instrument Setup and Calibration:
-
Ensure the instrument has been recently calibrated for temperature and enthalpy using an Indium standard. Trustworthiness: Calibration is the foundation of accurate quantitative measurements.
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Start the nitrogen purge gas at a flow rate of 20-50 mL/min and allow the system to stabilize. Causality: The inert gas prevents oxidative degradation of the sample at elevated temperatures and ensures a consistent, conductive thermal atmosphere.
-
-
Executing the Thermal Program:
-
Equilibration: Set the starting temperature to 0°C and hold for 3 minutes to ensure thermal equilibrium.
-
First Heating Scan: Heat the sample from 0°C to 60°C at a rate of 10°C/min. This scan melts the initial solid and erases any prior thermal history, ensuring the subsequent cooling and heating cycles start from a uniform isotropic liquid state.[9]
-
Controlled Cooling Scan: Cool the sample from 60°C back to 0°C at the same rate of 10°C/min. This allows for the observation of the exothermic transitions (isotropic → nematic and nematic → crystal).
-
Second Heating Scan: Immediately reheat the sample from 0°C to 60°C at 10°C/min. Expertise: This second heating scan is typically used for analysis. It provides a cleaner, more reproducible thermogram of the phase transitions from a consistently formed crystalline structure created during the controlled cooling step.[9]
-
Data Analysis and Interpretation of the MBBA Thermogram
The analysis focuses on the second heating scan to ensure data reflects a controlled thermal history. The thermogram will show two primary endothermic peaks.
-
Crystal-to-Nematic (C-N) Transition: This is the first peak observed upon heating from the solid state. MBBA is known to have both a stable and a metastable crystalline phase, which can sometimes result in two very close or overlapping peaks around 21-22°C.[6] The transition from the stable crystalline phase (C) to the nematic phase (N) occurs at approximately 295.3 K (22.2°C).[6]
-
Nematic-to-Isotropic (N-I) Transition: This second, typically sharper peak represents the "clearing point," where the turbid nematic phase becomes a transparent isotropic liquid. This transition is a hallmark of liquid crystals and occurs for MBBA at approximately 317 K (43.9°C).[6]
Quantitative Data Summary
The following table summarizes the key thermodynamic parameters for the phase transitions of bulk MBBA as reported in the literature. Experimental values should be compared against these benchmarks.
| Phase Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Citation(s) |
| Crystal → Nematic (C→N) | ~21°C | ~22.2°C (295.3 K) | ~13.0 | [6][12] |
| Nematic → Isotropic (N→I) | ~43°C | ~43.9°C (317 K) | ~0.6 | [6] |
Interpreting the Data:
-
Onset Temperature: Determined by the intersection of the baseline with the tangent of the peak's leading edge. It is often reported as the transition temperature.
-
Peak Area: The integrated area under the peak, after baseline correction, is proportional to the enthalpy change (ΔH) of the transition. The significantly larger enthalpy for the C-N transition compared to the N-I transition reflects the greater change in molecular order when melting a crystal versus clearing a nematic phase.
Conclusion
Differential Scanning Calorimetry provides a rapid, reliable, and highly quantitative method for characterizing the thermodynamic properties of the nematic liquid crystal MBBA. By following a standardized protocol that includes a controlled cooling and second heating cycle, researchers can obtain reproducible data on key parameters like transition temperatures and enthalpies. This information is fundamental for materials science research, quality control, and the development of liquid crystal-based technologies. The methodology detailed in this note serves as a robust foundation for the thermal analysis of MBBA and other thermotropic liquid crystalline materials.
References
-
M. Kofuji, Y. Fujii, O. Yamamuro. (2020). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI. Available at: [Link]
-
BCL. (n.d.). Differential Scanning Calorimetry Principle & Applications. BCL. Available at: [Link]
-
Nextagen Analytics. (n.d.). Understanding Differential Scanning Calorimetry: Principles, Applications, and Key Manufacturers. Nextagen Analytics. Available at: [Link]
-
Dissemination of IT for the Promotion of Materials Science (DoITPoMS). (n.d.). Characterisation of Liquid Crystals. University of Cambridge. Available at: [Link]
-
C-Therm. (2025). DSC Differential Scanning Calorimetry – Principles, Applications, and Real-World Use. C-Therm. Available at: [Link]
-
Qualitest. (2024). Understanding DSC Testing: Principles and Applications. WorldofTest.com. Available at: [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. NETZSCH. Available at: [Link]
-
C-Therm Technologies Ltd. (2025). Differential Scanning Calorimetry (DSC) 101: Theory & Applications. C-Therm. Available at: [Link]
-
J. D. Williams, D. A. Pinnow. (1973). Ultrasonic investigation of the nematic‐isotropic phase transition in MBBA. The Journal of Chemical Physics. Available at: [Link]
-
S. A. Różański, P. K. Mukherjee, S. J. Rzoska. (2022). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. Available at: [Link]
-
Dissemination of IT for the Promotion of Materials Science (DoITPoMS). (n.d.). Observing phase transitions. University of Cambridge. Available at: [Link]
-
J. Mello, D. Sharma. (2023). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. International Journal of Research in Engineering and Science. Available at: [Link]
-
Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Mettler-Toledo. Available at: [Link]
-
S. J. Rzoska, A. Drozd-Rzoska, P. K. Mukherjee. (2020). Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. PMC - PubMed Central. Available at: [Link]
-
P. K. Sharma, S. Kumar. (2006). Thermodynamics of Activated Phase Transitions of 8CB: DSC and MC Calorimetry. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. University of Hamburg. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
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- 8. qualitest.ae [qualitest.ae]
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- 10. MBBA | 26227-73-6 [chemicalbook.com]
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- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: p-Methylbenzylidene p-butylaniline in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Classic Mesogen in Modern Electronics
p-Methylbenzylidene p-butylaniline, a Schiff base with the chemical formula C18H21N, is a classic organic molecule known for its liquid crystalline properties.[1] As an analogue of the widely studied N-(4-methoxybenzylidene)-4-butylaniline (MBBA), it belongs to a class of compounds that were pivotal in the early development of liquid crystal displays (LCDs).[2] While the focus on such materials has historically been on their mesogenic behavior for optical applications, their inherent molecular structure—a conjugated π-system—suggests untapped potential in the burgeoning field of organic electronics.[1][3] This document serves as a detailed guide for researchers exploring the applications of p-Methylbenzylidene p-butylaniline in organic electronic devices, providing both foundational knowledge and actionable experimental protocols.
The core structure of p-Methylbenzylidene p-butylaniline, featuring two aromatic rings linked by an imine bridge, provides a rigid, rod-like molecular shape conducive to ordered packing in the solid state.[1] This structural characteristic is a key determinant of charge transport in organic semiconductors. The modular nature of its synthesis, a straightforward condensation reaction between p-tolualdehyde and p-butylaniline, allows for facile structural modifications to tune its electronic properties.[1] These attributes make it an intriguing candidate for active layers in organic field-effect transistors (OFETs), host materials in organic light-emitting diodes (OLEDs), and potentially as a component in organic photovoltaic (OPV) devices.
Molecular and Physical Properties
A comprehensive understanding of the material's properties is crucial for designing and fabricating efficient organic electronic devices.
| Property | Value | Source |
| Molecular Formula | C18H21N | [4][5] |
| Molecular Weight | 251.37 g/mol | [1] |
| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | [5] |
| CAS Number | 38549-81-4 | [1][5] |
| Predicted XlogP | 5.5 | [5] |
| Canonical SMILES | CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | [4][5] |
The rod-like structure and potential for liquid crystalline ordering suggest that thin films of p-Methylbenzylidene p-butylaniline could exhibit anisotropic charge transport properties, which can be advantageous for certain device architectures.
Caption: Molecular structure of p-Methylbenzylidene p-butylaniline.
Hypothetical Application in Organic Field-Effect Transistors (OFETs)
The extended π-conjugation and potential for ordered molecular packing make p-Methylbenzylidene p-butylaniline a promising candidate for the active semiconductor layer in an OFET.
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of a solution-processed OFET using p-Methylbenzylidene p-butylaniline as the active layer.
Materials and Reagents:
-
p-Methylbenzylidene p-butylaniline
-
Highly doped silicon wafers with a 300 nm thermal oxide layer (Si/SiO2)
-
Toluene (anhydrous)
-
Octadecyltrichlorosilane (OTS)
-
Gold (Au) for source/drain electrodes
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glovebox with a nitrogen atmosphere
-
Ultrasonic bath
-
Hotplate
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO2 wafer into 1.5 cm x 1.5 cm substrates.
-
Sonicate the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Surface Modification (OTS Treatment):
-
Prepare a 10 mM solution of OTS in anhydrous toluene inside a nitrogen-filled glovebox.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes.
-
Rinse the substrates with fresh toluene to remove excess OTS.
-
Anneal the substrates on a hotplate at 120 °C for 20 minutes. This step is crucial for forming a self-assembled monolayer that improves the semiconductor-dielectric interface.
-
-
Active Layer Deposition:
-
Prepare a 5 mg/mL solution of p-Methylbenzylidene p-butylaniline in anhydrous toluene.
-
Filter the solution through a 0.2 µm PTFE syringe filter.
-
Transfer the substrates to a spin coater inside the glovebox.
-
Deposit the p-Methylbenzylidene p-butylaniline solution onto the OTS-treated substrates.
-
Spin coat at 2000 rpm for 60 seconds. Note: The spin speed and time will need to be optimized to achieve the desired film thickness and morphology.
-
Anneal the films at a temperature just below the first liquid crystalline phase transition temperature (this will need to be determined by differential scanning calorimetry) for 30 minutes to promote molecular ordering.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes. A channel length of 50 µm and a channel width of 1000 µm are typical starting points.
-
Deposit 50 nm of gold (Au) by thermal evaporation at a rate of 0.1 Å/s.
-
-
Device Characterization:
-
Transfer the completed OFET devices to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics to determine the field-effect mobility, on/off ratio, and threshold voltage.
-
Caption: Experimental workflow for the fabrication of a bottom-gate, top-contact OFET.
Potential Application in Organic Light-Emitting Diodes (OLEDs)
As a wide bandgap material, p-Methylbenzylidene p-butylaniline could potentially serve as a host material in a phosphorescent OLED (PhOLED). Its role would be to facilitate charge transport and efficiently transfer energy to a guest phosphorescent emitter.
Protocol 2: Fabrication of a Simplified Solution-Processed PhOLED
This protocol describes the fabrication of a simple, single-layer PhOLED to evaluate the host properties of p-Methylbenzylidene p-butylaniline.
Materials and Reagents:
-
p-Methylbenzylidene p-butylaniline (host)
-
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) (guest emitter)
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Calcium (Ca)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
Equipment:
-
Spin coater
-
Thermal evaporator
-
Glovebox with a nitrogen atmosphere
-
UV-Ozone cleaner
-
Electroluminescence measurement system
Procedure:
-
Substrate Preparation:
-
Pattern the ITO-coated glass substrates using standard photolithography and etching techniques.
-
Clean the substrates as described in Protocol 1.
-
Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer Deposition:
-
Filter an aqueous solution of PEDOT:PSS through a 0.45 µm PVDF filter.
-
Spin coat the PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.
-
-
Emissive Layer Deposition:
-
Inside a nitrogen-filled glovebox, prepare a solution of p-Methylbenzylidene p-butylaniline (host) and Ir(ppy)3 (guest) in chlorobenzene. A typical starting concentration would be 10 mg/mL of the host with a 6 wt% doping of the guest.
-
Spin coat the emissive layer solution onto the PEDOT:PSS layer at 2500 rpm for 60 seconds.
-
Anneal the film at 80 °C for 20 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 20 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) at a pressure below 10^-6 Torr.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Sources
- 1. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4 [evitachem.com]
- 2. The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - P-methylbenzylidene p-butylaniline (C18H21N) [pubchemlite.lcsb.uni.lu]
- 5. p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of p-Methylbenzylidene p-butylaniline in Modern Organic Synthesis
Introduction: Beyond Liquid Crystals – A Workhorse Precursor for Heterocyclic Chemistry
p-Methylbenzylidene p-butylaniline, a Schiff base with the molecular formula C₁₈H₂₁N, is an imine formed from the condensation of p-tolualdehyde and p-butylaniline[1][2]. While its structural analogues, such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA), are renowned for their thermotropic liquid crystalline properties, the synthetic utility of p-Methylbenzylidene p-butylaniline lies in the versatile reactivity of its core azomethine (-C=N-) group[1][3]. This guide delineates the strategic application of this compound not as a material, but as a pivotal precursor for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the backbone of numerous pharmaceutical agents[4][5][6].
The presence of the imine bond provides a unique combination of nucleophilic and electrophilic centers, making it an ideal substrate for a wide array of chemical transformations including cycloadditions, reductions, and annulation reactions[2][7]. The p-methyl and p-butyl substituents on the phenyl rings subtly modulate the electronic properties of the imine, influencing its stability and reactivity in a predictable manner[7]. This document provides validated protocols for its synthesis and its application in key synthetic transformations, offering researchers a reliable roadmap for leveraging its synthetic potential.
| Property | Value | Source |
| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | [8] |
| CAS Number | 38549-81-4 | [8] |
| Molecular Formula | C₁₈H₂₁N | [1][8] |
| Molecular Weight | 251.37 g/mol | [1] |
| Appearance | Pale yellow crystalline powder | [2] |
| InChIKey | KCHFMTRVJWKQAC-UHFFFAOYSA-N | [8] |
Core Synthesis Protocol: Facile Preparation of p-Methylbenzylidene p-butylaniline
The synthesis of p-Methylbenzylidene p-butylaniline is a robust and high-yielding condensation reaction. The protocol described below is a standard laboratory procedure that relies on the direct reaction between an aldehyde and a primary amine to form the Schiff base, with the removal of water driving the reaction to completion[1][9].
Causality of Experimental Design:
-
Solvent Choice: Ethanol is selected as it readily dissolves both reactants while being a poor solvent for the imine product at lower temperatures, facilitating isolation via filtration or precipitation[1].
-
Reflux Conditions: Heating the mixture under reflux provides the necessary activation energy to overcome the barrier for the initial nucleophilic attack and subsequent dehydration, ensuring a reasonable reaction rate[1].
-
Purification: Recrystallization from ethanol is an effective method for removing unreacted starting materials and minor impurities, yielding a product of high purity suitable for subsequent synthetic steps.
Experimental Workflow: Synthesis of p-Methylbenzylidene p-butylaniline
Caption: Workflow for the synthesis of p-Methylbenzylidene p-butylaniline.
Detailed Step-by-Step Protocol
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| p-Tolualdehyde | 120.15 | 50 | 1.0 | 5.8 mL (6.0 g) |
| p-Butylaniline | 149.23 | 50 | 1.0 | 7.3 mL (7.46 g) |
| Ethanol (95%) | - | - | - | ~100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-tolualdehyde (5.8 mL, 50 mmol) and p-butylaniline (7.3 mL, 50 mmol).
-
Add 50 mL of 95% ethanol to the flask.
-
Heat the mixture to reflux with vigorous stirring. The solution should become clear. Continue refluxing for 2-4 hours. Reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Collect the resulting crystalline solid by vacuum filtration, washing the crystals with a small amount of cold 95% ethanol (2 x 10 mL).
-
Air-dry the crude product. A typical yield is around 65-75%[1].
-
For purification, recrystallize the crude solid from a minimum amount of hot 95% ethanol.
-
Collect the pure crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The final product should be a pale yellow solid.
The Reactive Core: Understanding the Azomethine Moiety
The synthetic versatility of p-Methylbenzylidene p-butylaniline stems directly from the electronic nature of the imine's C=N double bond. This bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack, while the nitrogen atom, with its lone pair of electrons, acts as a nucleophilic center.
Causality of Reactivity:
-
Electrophilic Carbon: The greater electronegativity of nitrogen polarizes the C=N bond, creating a partial positive charge (δ+) on the carbon atom. This makes it a prime target for nucleophiles. Electron-withdrawing groups on the benzaldehyde ring would further enhance this electrophilicity[7].
-
Nucleophilic Nitrogen: The nitrogen atom possesses a lone pair of electrons in an sp² hybridized orbital, making it basic and nucleophilic. It can be protonated by acids or attacked by electrophiles[10].
-
Substituent Effects: The electron-donating p-methyl group on the benzaldehyde ring slightly reduces the electrophilicity of the imine carbon compared to unsubstituted N-benzylideneaniline. Conversely, the electron-donating p-butyl group on the aniline ring increases the electron density on the nitrogen, enhancing its nucleophilicity[7].
Caption: Electronic characteristics governing the reactivity of the imine bond.
Application in Heterocyclic Synthesis: The Povarov Reaction
A powerful application of p-Methylbenzylidene p-butylaniline is its use in [4+2] cycloaddition reactions, such as the Povarov reaction, to construct tetrahydroquinoline scaffolds[11]. In this reaction, the Schiff base acts as the azadiene, reacting with an electron-rich alkene (the dienophile) in the presence of a Lewis acid catalyst.
Causality of Experimental Design:
-
Lewis Acid Catalyst: A Lewis acid (e.g., BF₃·OEt₂, InCl₃, Yb(OTf)₃) is crucial. It coordinates to the imine nitrogen, which significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the C=N bond. This activation dramatically increases the imine's reactivity as a dienophile and controls the regioselectivity of the cycloaddition[11][12].
-
Electron-Rich Alkene: The dienophile must be electron-rich (e.g., an enol ether like ethyl vinyl ether) to facilitate the reaction with the electron-deficient activated imine.
General Mechanism: Lewis Acid-Catalyzed Povarov Reaction
Caption: Generalized workflow of the Lewis acid-catalyzed Povarov reaction.
Protocol: Synthesis of a Substituted Tetrahydroquinoline
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| p-Methylbenzylidene p-butylaniline | 251.37 | 2.0 | 1.0 | 502.7 mg |
| Ethyl vinyl ether | 72.11 | 4.0 | 2.0 | 0.45 mL |
| Ytterbium(III) triflate (Yb(OTf)₃) | 661.21 | 0.2 | 0.1 | 132.2 mg |
| Dichloromethane (DCM, anhydrous) | - | - | - | 10 mL |
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve p-Methylbenzylidene p-butylaniline (502.7 mg, 2.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add Yb(OTf)₃ (132.2 mg, 0.2 mmol, 10 mol%) to the solution and stir for 10 minutes at room temperature.
-
Add ethyl vinyl ether (0.45 mL, 4.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired tetrahydroquinoline derivative.
Further Synthetic Applications
The utility of p-Methylbenzylidene p-butylaniline extends beyond the Povarov reaction. The imine moiety serves as a linchpin for accessing a diverse range of molecular classes.
-
Reductive Amination: The C=N bond can be selectively reduced to a C-N single bond using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. This two-step sequence (imine formation followed by reduction) is a highly efficient and controlled method for synthesizing N,N-disubstituted secondary amines, avoiding the over-alkylation problems common in direct alkylation of primary amines[1].
-
[2+2] Cycloadditions (Staudinger Reaction): Reaction with ketenes (often generated in situ from acyl chlorides and a base) leads to the formation of β-lactams, the core structural motif of penicillin and related antibiotics[10].
-
Quinoline Synthesis: Imines are key intermediates in classic named reactions for quinoline synthesis, such as the Friedländer and Pfitzinger reactions, which are fundamental in medicinal chemistry for creating antimalarial, antibacterial, and anticancer agents[11][13][14].
Safety and Handling
-
p-Methylbenzylidene p-butylaniline: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
p-Tolualdehyde: Irritant. Handle with care in a fume hood.
-
p-Butylaniline: Toxic and an irritant. Can be absorbed through the skin. Handle with extreme care in a fume hood, using appropriate gloves.
-
Lewis Acids (e.g., Yb(OTf)₃): Moisture sensitive. Handle under an inert atmosphere (nitrogen or argon).
Conclusion
p-Methylbenzylidene p-butylaniline is an exceptionally valuable and readily accessible precursor in organic synthesis. Its polarized azomethine bond provides a reliable handle for introducing nitrogen into complex molecules through a variety of robust chemical transformations. From the construction of medicinally relevant heterocyclic cores like tetrahydroquinolines and β-lactams to the controlled synthesis of secondary amines, this Schiff base offers a predictable and versatile platform for molecular construction. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this powerful building block.
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Application Notes & Protocols: Experimental Setup for the Alignment of p-Methylbenzylidene p-butylaniline (MBBA) Liquid Crystal
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the experimental setup and protocols for achieving controlled alignment of the nematic liquid crystal N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). We delve into the fundamental principles governing liquid crystal alignment and present detailed, field-proven methodologies for inducing both planar (homogeneous) and homeotropic (vertical) orientations. The protocols are designed to be self-validating, with explanations of the causality behind critical experimental choices. This guide emphasizes scientific integrity, drawing upon authoritative sources to ensure technical accuracy and reproducibility.
Introduction: The Significance of MBBA and Controlled Alignment
N-(4-Methoxybenzylidene)-4-butylaniline, commonly known as MBBA, is a foundational nematic liquid crystal that has been instrumental in the fundamental research and development of liquid crystal technologies.[1][2][3] As a classic rod-like molecule, its orientation can be manipulated by external stimuli, a property that is the cornerstone of its application in electro-optical devices.[2][4] MBBA exhibits a nematic phase at room temperature and possesses a negative dielectric anisotropy (Δε < 0), meaning its permanent dipole moment is oriented transverse to the long molecular axis.[2][3][5]
The macroscopic properties of a liquid crystal device are critically dependent on the uniform alignment of the constituent molecules over large areas.[6][7] Without a guiding influence, the liquid crystal director—the average local orientation of the molecules—will be randomly oriented, leading to light scattering and rendering the device optically useless. By imposing specific boundary conditions at the substrate surfaces, we can control the bulk alignment of the MBBA, enabling applications such as displays, sensors, and spatial light modulators.[8][9]
This guide will focus on the two most fundamental alignment configurations:
-
Planar (or Homogeneous) Alignment: The long axes of the MBBA molecules are oriented parallel to the substrate surface.
-
Homeotropic Alignment: The long axes of the MBBA molecules are oriented perpendicular to the substrate surface.
Foundational Principles of Surface-Induced Alignment
The alignment of liquid crystal molecules at a solid interface is governed by a combination of physical and chemical interactions. Understanding these principles is crucial for troubleshooting and adapting protocols.
-
Topographical Guidance: The creation of micro- or nano-scale anisotropic features on a substrate can physically direct the liquid crystal molecules. To minimize the high elastic energy cost of conforming to a rough surface, the molecules align along the topographical features, such as microscopic grooves.[10] This is the primary mechanism behind the mechanical rubbing technique.
-
Anisotropic Intermolecular Forces: The chemical nature of the surface plays a pivotal role. Anisotropic van der Waals and dipolar interactions between the liquid crystal molecules and the polymer chains of an alignment layer can provide a low-energy preferred orientation. For instance, the alignment of polymer chains in a single direction through rubbing creates an anisotropic surface that directs the adjacent liquid crystal molecules.[11]
Core Experimental Workflow: Liquid Crystal Cell Fabrication
The fabrication of a liquid crystal cell is a common procedure for all alignment studies. The following workflow diagram and protocol outline the essential steps.
Caption: General workflow for liquid crystal cell fabrication.
Protocol 1: Planar Alignment via Rubbed Polyimide (PI) Film
This is the most common and industrially established method for achieving high-quality planar alignment. The mechanical rubbing of a thin polyimide film creates microscopic grooves and aligns the polymer chains, which in turn direct the MBBA molecules.[11][12]
Causality: The rubbing process introduces a uniaxial anisotropy on the polymer surface. The MBBA molecules align parallel to the rubbing direction to minimize the elastic distortion energy of the liquid crystal.[10] The choice of polyimide and the rubbing parameters are critical for controlling the resulting pretilt angle—the small angle the director makes with the surface.
Materials & Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Polyimide alignment material (e.g., solutions from Nissan Chemical, JSR)
-
Solvent for PI (e.g., N-Methyl-2-pyrrolidone, NMP)
-
Spin coater
-
Hot plate or oven
-
Rubbing machine with velvet or rayon cloth
-
UV-curable epoxy and dispenser
-
Spacers (e.g., 5-10 µm silica spheres or polymer rods)
-
MBBA liquid crystal
-
Vacuum chamber
Step-by-Step Methodology:
-
Substrate Cleaning: a. Thoroughly clean the ITO substrates by sequential ultrasonication in detergent solution, deionized (DI) water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.[13] b. Dry the substrates using a nitrogen gun and bake in an oven at 120 °C for 20 minutes to remove any residual moisture.[13]
-
Polyimide Coating: a. Prepare a dilute solution of polyimide in its recommended solvent. b. Dispense the PI solution onto the center of an ITO substrate. c. Spin-coat the PI to achieve a thin, uniform film (e.g., 3000-4000 rpm for 30-60 seconds).[14] d. Soft Bake: Place the coated substrates on a hot plate at ~80 °C for 10-15 minutes to evaporate the solvent.[15] e. Hard Bake (Imidization): Transfer the substrates to an oven and bake at a high temperature (typically 180-220 °C) for 1-2 hours to induce imidization, which polymerizes the film and makes it robust.[11][15][16] This step is critical for forming the linear polyimide chains that will be ordered by rubbing.[11]
-
Mechanical Rubbing: a. Mount the PI-coated substrates in a rubbing machine. b. Set the rubbing parameters: pile depth of the cloth, rotation speed of the rubbing roller, and substrate translation speed. These parameters control the rubbing strength and resulting pretilt angle. c. Rub the surface of the alignment layer in a single direction.[15]
-
Cell Assembly: a. On one of the rubbed substrates, dispense a line of UV-curable epoxy around the perimeter, leaving two small gaps for filling. b. Mix spacers into the epoxy or sprinkle them uniformly over the substrate surface to maintain a consistent cell gap. c. Place the second substrate on top, with its rubbed surface facing inward and the rubbing direction either parallel or anti-parallel to the first substrate. d. Gently press the substrates together and cure the epoxy using a UV lamp.[17]
-
Filling and Sealing: a. Heat the empty cell and the MBBA separately to a temperature above MBBA's nematic-isotropic transition temperature (~47 °C). This reduces viscosity and prevents flow-induced alignment issues. b. Place a drop of isotropic MBBA at one of the fill ports. c. Introduce the cell into a vacuum chamber to evacuate air, then slowly vent the chamber. The atmospheric pressure will push the liquid crystal into the cell via capillary action.[18] d. Once filled, use a small amount of UV-curable epoxy to seal the fill ports. e. Cool the cell slowly and controllably (e.g., 1 °C/min) back to room temperature to allow the formation of a uniform nematic phase.[14]
Protocol 2: Tilted Planar Alignment via Oblique SiO Evaporation
This vacuum deposition technique produces a high-quality, stable alignment layer without mechanical contact. Evaporating silicon monoxide (SiO) at an oblique angle to the substrate creates a columnar surface structure that directs the LC molecules.[19][20][21]
Causality: The glancing angle deposition results in a "saw-tooth" or columnar nanostructure on the substrate due to self-shadowing effects.[19][22] The MBBA molecules align along these columns to minimize elastic energy, resulting in a tilted planar alignment. The tilt angle is highly dependent on the evaporation angle.[19][20]
Materials & Equipment:
-
Clean ITO substrates
-
Electron-beam or thermal evaporator
-
High-purity SiO granules
-
Substrate holder capable of precise angle adjustment
-
Standard cell assembly materials (as in Protocol 1)
Step-by-Step Methodology:
-
Substrate Preparation: Clean ITO substrates as described in Protocol 1.
-
Evaporation Setup: a. Mount the clean substrates in the evaporator chamber on a tilted holder. The angle between the substrate normal and the vapor source is critical. b. Place SiO granules in the evaporator crucible. c. Pump the chamber down to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
-
Oblique Deposition: a. Set the deposition angle. An angle of ~30° relative to the substrate plane (60° from the normal) typically yields a low pretilt (near planar) alignment.[19][20] A much smaller angle of ~5° can produce a high tilt of up to 45°.[19][20][22] b. Evaporate the SiO at a controlled rate (e.g., 0.1-0.5 nm/s) to a final thickness of 10-30 nm. c. Allow the substrates to cool before venting the chamber.
-
Cell Assembly and Filling: Assemble the cell with the evaporation directions parallel on both substrates. Fill with MBBA as described in Protocol 1.
Protocol 3: Homeotropic (Vertical) Alignment using Surfactants
Homeotropic alignment, where MBBA molecules stand perpendicular to the surface, can be achieved using chemical surfactants that modify the surface energy of the substrate.[9]
Causality: The alignment is governed by the relationship between the surface tension of the liquid crystal (γ_lc) and the surface energy of the substrate (γ_s). For homeotropic alignment to occur, the surface energy of the substrate must be lower than the surface tension of the liquid crystal (γ_s < γ_lc).[9] Surfactants like Cetyltrimethylammonium Bromide (CTAB) or certain silane coupling agents work by forming a self-assembled monolayer where the long alkyl tails point away from the substrate, creating a low-energy surface that repels the aromatic core of the MBBA molecules and favors vertical alignment of the alkyl chains.
Materials & Equipment:
-
Clean ITO substrates
-
Surfactant (e.g., DMOAP, CTAB, or specific polyimides for vertical alignment)
-
Solvent for the surfactant (e.g., water, ethanol)
-
Standard cell assembly materials (as in Protocol 1)
Step-by-Step Methodology:
-
Substrate Preparation: Clean ITO substrates as described in Protocol 1.
-
Surfactant Coating: a. Prepare a dilute solution of the surfactant (e.g., 0.1-1.0 wt% in DI water or ethanol). b. Immerse the clean substrates in the solution for several minutes, or spin-coat the solution onto the substrates. c. Rinse the substrates thoroughly with the pure solvent to remove any excess, unbound surfactant molecules. d. Dry the substrates with a nitrogen gun and bake at a moderate temperature (e.g., 100-120 °C) to remove solvent and set the layer.
-
Cell Assembly and Filling: Assemble the cell and fill with MBBA as described in Protocol 1. No rubbing is required for this method.
Visualization of Alignment States & Comparative Summary
The resulting molecular arrangements from the described protocols can be visualized as follows:
Caption: Idealized molecular arrangement in different alignment states.
Table 1: Comparison of MBBA Alignment Techniques
| Feature | Rubbed Polyimide | Oblique SiO Evaporation | Surfactant Treatment |
| Resulting Alignment | Planar (Homogeneous) | Tilted Planar | Homeotropic (Vertical) |
| Typical Pretilt Angle | Low (1-5°) | Variable (0-45°), depends on angle[19][20] | High (~90°) |
| Principle | Mechanical Grooving & Polymer Chain Orientation | Topographical Guidance from Columnar Growth[19] | Low Surface Energy Chemical Layer[9] |
| Advantages | Robust, well-established, suitable for large areas. | High stability, no mechanical contact, precise tilt control. | Simple, non-vacuum, no rubbing required. |
| Disadvantages | Can create dust and static charge.[12] | Requires vacuum equipment, can be sensitive to deposition conditions. | Can have lower thermal stability, potential for ion contamination. |
| Key Process Step | Mechanical rubbing of cured PI film. | Glancing angle e-beam or thermal evaporation. | Substrate immersion or coating with surfactant solution. |
Characterization and Quality Control
The primary method for assessing the quality and uniformity of alignment is Polarized Optical Microscopy (POM) .
-
Procedure: The fabricated cell is placed on the rotating stage of a microscope between two crossed polarizers.
-
Expected Observations:
-
Uniform Planar Alignment: The view should be uniformly dark (extinction) when the rubbing direction is parallel to the axis of either polarizer. Maximum brightness should be observed when the rubbing direction is at 45° to the polarizers.
-
Uniform Homeotropic Alignment: The view should remain uniformly dark regardless of the stage rotation, as the vertically aligned molecules are optically isotropic when viewed from this direction.
-
Defects: Misaligned regions, point defects (disclinations), or domain boundaries will appear as bright or textured areas, indicating a failure in the alignment process.
-
References
-
Goodman, L. A. (1980). Alignment of liquid crystals on obliquely evaporated silicon oxide films. Journal of Applied Physics, 51(5), 2552-2556. [Link]
-
Chalmers University of Technology. (n.d.). Alignment of a Ferroelectric Nematic Liquid Crystal on Surfaces Treated with Obliquely Evaporated SiO2. [Link]
-
AIP Publishing. (1980). Alignment of liquid crystals on obliquely evaporated silicon oxide films. Journal of Applied Physics. [Link]
-
SPIE Digital Library. (n.d.). Fabrication and characterization of liquid crystal cells based on azo dye photoalignment. [Link]
-
Taylor & Francis Online. (2017). Fabrication of vertically aligned liquid crystal cell without using a conventional alignment layer. [Link]
-
ResearchGate. (n.d.). Advanced Surface Treatment Technology for Improving the Performance of the Liquid Crystal Disaply. [Link]
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ResearchGate. (n.d.). Schematic representation of the experimental setup of a nematic liquid.... [Link]
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ResearchGate. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. [Link]
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Manz & Partner. (n.d.). Rubbing Technology for LCD Manufacturing. [Link]
-
ResearchGate. (n.d.). Improved alignment layer grown by oblique evaporation for liquid crystal devices. [Link]
-
Wikipedia. (n.d.). Liquid crystal. [Link]
-
Taylor & Francis Online. (2018). Fabrication of vertical alignment liquid crystal cell without forming a conventional polyimide-alignment layer. [Link]
-
IBM Research. (n.d.). Alignment of liquid crystals on obliquely evaporated silicon oxide films. [Link]
-
National Institutes of Health. (n.d.). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. [Link]
-
SPIE. (2012). Aligning liquid crystal molecules. [Link]
-
PNAS. (n.d.). Alignment and actuation of liquid crystals via 3D confinement and two-photon laser printing. [Link]
-
Wikipedia. (n.d.). Alignment layer. [Link]
-
CORE. (n.d.). Nematic liquid crystal alignment on chemical patterns. [Link]
-
Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice. [Link]
-
Taylor & Francis Online. (2010). Liquid Crystal Alignment Characteristics on the NDLC Thin Film Deposited using PECVD and Sputter. [Link]
-
ResearchGate. (2017). What is the uniqueness of MBBA liquid crystal which makes it different from 5CB? What are its potential uses?. [Link]
-
MDPI. (n.d.). Vertical Alignment of Nematic Liquid Crystals Based on Spontaneous Alignment Layer Formation between Silver Nanowire Networks and Nonionic Amphiphiles. [Link]
-
YouTube. (2025). What Is Liquid Crystal Alignment? - Chemistry For Everyone. [Link]
-
DTIC. (n.d.). A New Non-Rubbing Technique for Liquid Crystal Alignment. [Link]
-
Wikipedia. (n.d.). MBBA. [Link]
-
Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice. [Link]
-
AIP Publishing. (2008). Designing liquid crystal alignment surfaces. [Link]
-
ResearchGate. (n.d.). Molecular structure of MBBA liquid crystal. [Link]
-
Taylor & Francis. (n.d.). MBBA – Knowledge and References. [Link]
-
Taylor & Francis Online. (n.d.). Characterization of Liquid Crystal Alignment on Carbon and Organic Fibers by Quantitative X-ray Diffraction. [Link]
-
MDPI. (n.d.). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. [Link]
-
ResearchGate. (n.d.). Materials for Sealing Liquid Crystal. [Link]
-
Soft Matter (RSC Publishing). (n.d.). Anchoring and alignment in a liquid crystal cell: self-alignment of homogeneous nematic. [Link]
-
ResearchGate. (n.d.). Proposed momeotropic alignment mechanism of MBBA on CTAB treated.... [Link]
-
AIP Publishing. (n.d.). Surface-induced ordering of a liquid crystal in the isotropic phase. II. 4-methoxybenzylidene-4' -n -butylaniline (MBBA)a). [Link]
-
ACS Publications. (2023). Cellular Contact Guidance on Liquid Crystalline Networks with Anisotropic Roughness. [Link]
-
Thorlabs. (n.d.). Empty Liquid Crystal Cells. [Link]
-
National Institutes of Health. (n.d.). Vertical alignment of liquid crystals on plant-based vanillin derivative-substituted polystyrene films. [Link]
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Application Notes and Protocols for Inducing and Characterizing the Nematic Phase of p-Methylbenzylidene p-butylaniline (MBBA)
Introduction: The Significance of MBBA in Liquid Crystal Research
p-Methylbenzylidene p-butylaniline (MBBA) is a preeminent compound in the field of liquid crystal research, primarily due to its accessible nematic phase at temperatures slightly above ambient conditions. This property makes it an ideal model system for investigating the fundamental principles of nematic liquid crystals, including phase transitions, molecular alignment, and electro-optical effects. The nematic phase is characterized by a state of matter in which the constituent molecules exhibit long-range orientational order, aligning along a common axis known as the director, but lack long-range positional order.[1][2] Understanding and manipulating the nematic phase of MBBA is crucial for the development of advanced materials and technologies, including displays, sensors, and smart windows.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for reliably inducing and characterizing the nematic phase of MBBA. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to ensure robust and reproducible results.
Physicochemical Properties of MBBA
A thorough understanding of the thermal properties of MBBA is fundamental to any experimental design. The phase transitions are not only temperature-dependent but can also be influenced by the purity of the sample and its thermal history.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N | [3] |
| Molecular Weight | 267.38 g/mol | N/A |
| Crystal to Nematic Transition | ~22 °C (295 K) | [4] |
| Nematic to Isotropic Transition | ~47 °C (320 K) | [4] |
Note: Transition temperatures can vary slightly based on purity and experimental conditions.
Workflow for Nematic Phase Induction and Characterization
The successful study of the nematic phase of MBBA follows a logical progression from sample preparation to thermal induction and subsequent characterization. This workflow ensures that the material is in the desired phase and that its properties are accurately measured.
Caption: Experimental workflow for MBBA nematic phase studies.
PART 1: Synthesis and Purification of MBBA
The purity of MBBA is paramount for obtaining sharp and reproducible phase transitions. Impurities can broaden transition temperature ranges and introduce defects in the nematic phase.
Protocol 1: Synthesis of MBBA
This protocol is based on the Schiff base condensation reaction between p-tolualdehyde and p-butylaniline.
Materials:
-
p-tolualdehyde
-
p-butylaniline
-
Absolute ethanol
-
Toluene
-
5% aqueous acetic acid
-
5% aqueous sodium bicarbonate
-
Distilled water
-
Anhydrous magnesium sulfate
-
Erlenmeyer flask, reflux condenser, separating funnel, rotary evaporator
Procedure:
-
In a clean Erlenmeyer flask, dissolve equimolar amounts of p-tolualdehyde and p-butylaniline in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the solvent is removed using a rotary evaporator.
-
The resulting crude product is dissolved in toluene and transferred to a separating funnel.
-
Wash the toluene solution sequentially with 5% aqueous acetic acid, water, 5% aqueous sodium bicarbonate, and finally with water until the aqueous layer is neutral.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the toluene under reduced pressure to yield the crude MBBA.
Protocol 2: Purification of MBBA
Recrystallization is an effective method for purifying the synthesized MBBA.
Materials:
-
Crude MBBA
-
Hexane (or another suitable non-polar solvent)
-
Beaker, hot plate, ice bath
Procedure:
-
Dissolve the crude MBBA in a minimum amount of hot hexane.
-
If any insoluble impurities are present, hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the purified MBBA crystals under vacuum. The purity can be verified by measuring the melting point and comparing it to the literature value.
PART 2: Inducing the Nematic Phase through Thermal Control
The nematic phase of MBBA is thermotropic, meaning it is induced by changing the temperature.[1] This requires a precisely controlled heating and cooling environment.
Instrumentation: Temperature-Controlled Stages for Microscopy
For visual observation of the nematic phase, a hot stage for the microscope is essential.[1][4] These stages allow for precise temperature control and ramping, enabling the observation of phase transitions in real-time.[6][7]
Key Features of a Suitable Hot Stage:
-
Temperature Range: Must comfortably encompass the solid, nematic, and isotropic phases of MBBA (e.g., from room temperature to at least 60°C).
-
Temperature Stability and Accuracy: High stability (e.g., ±0.1°C) is crucial for observing equilibrium textures.
-
Programmable Ramping: The ability to program heating and cooling rates allows for the study of transition kinetics.
-
Optical Access: The stage must be compatible with the microscope's optics, including objectives and condensers.
PART 3: Characterization of the Nematic Phase
Once the nematic phase is induced, its properties can be characterized using various analytical techniques.
Protocol 3: Polarized Optical Microscopy (POM)
POM is a powerful and direct method to visualize the textures of the nematic phase, which are characteristic of the molecular alignment.[2]
Sample Preparation for POM:
-
Cleaning Glass Substrates: Thoroughly clean microscope slides and cover slips with a detergent solution, followed by rinsing with deionized water and then ethanol. Dry the substrates completely.
-
Inducing Planar Alignment (Optional): To align the nematic director parallel to the substrate surface, a thin layer of polyvinyl alcohol (PVA) can be applied.[8][9]
-
Prepare a dilute aqueous solution of PVA (e.g., 1 wt%).
-
Spin-coat or dip-coat the cleaned glass slides with the PVA solution.
-
Bake the slides to dry the PVA film (e.g., at 90-120°C).[10]
-
Gently rub the PVA-coated surface in one direction with a soft cloth (e.g., velvet).[5] This creates microgrooves that guide the alignment of the MBBA molecules.
-
-
Inducing Homeotropic Alignment (Optional): For alignment perpendicular to the substrate, a surfactant like dimethyloctadecyl[3-(trimethoxysilyl)propyl] ammonium chloride (DMOAP) can be used.[11][12]
-
Immerse the cleaned glass slides in a dilute solution of DMOAP.
-
-
Cell Assembly:
-
Place a small amount of purified MBBA on a prepared microscope slide.
-
Gently place a prepared cover slip on top of the MBBA. If using rubbed slides for planar alignment, the rubbing directions of the top and bottom slides can be oriented parallel or perpendicular (for a twisted nematic cell) to each other.
-
The MBBA will spread to fill the gap between the slide and cover slip by capillary action.
-
POM Observation Procedure:
-
Place the prepared MBBA cell on the temperature-controlled microscope stage.
-
Heat the sample above its nematic-isotropic transition temperature (e.g., to 50°C) to enter the isotropic liquid phase. In this phase, the view between crossed polarizers will be dark as the liquid is optically isotropic.[12]
-
Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).
-
Observe the sample as it cools through the isotropic-nematic transition. The appearance of birefringent textures, such as Schlieren textures with characteristic point and line defects, confirms the formation of the nematic phase.[13]
-
Continue cooling to observe the nematic-crystal transition, where the liquid-like textures will be replaced by solid crystalline domains.
Caption: Phase transitions of MBBA observed via POM.
Protocol 4: Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique used to measure the heat flow associated with phase transitions, providing precise transition temperatures and enthalpies.[14][15]
DSC Analysis Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material with a known melting point and enthalpy of fusion, such as indium.[16]
-
Sample Preparation:
-
Accurately weigh 2-5 mg of purified MBBA into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to volatilization.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, to provide a stable and non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the lowest expected transition (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5-10°C/min) to a temperature above the isotropic transition (e.g., 60°C). This first heating scan can reveal information about the sample's thermal history.[3]
-
Hold the sample at this temperature for a few minutes to ensure it is fully in the isotropic phase.
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating scan at the same rate. The data from the second heating scan is often used for analysis as it provides information on the intrinsic material properties after erasing the previous thermal history.[3]
-
-
Data Analysis:
-
Analyze the resulting thermogram. The crystal-to-nematic and nematic-to-isotropic transitions will appear as endothermic peaks on the heating scan.
-
The corresponding exothermic peaks for the isotropic-to-nematic and nematic-to-crystal transitions will be observed on the cooling scan.
-
Determine the onset temperature and the peak maximum for each transition, as well as the enthalpy of transition (the area under the peak).
-
Safety Precautions
MBBA and the solvents used in its synthesis are hazardous. Always consult the Safety Data Sheet (SDS) before handling these chemicals.[9][10][11]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The protocols detailed in these application notes provide a robust framework for the successful induction and comprehensive characterization of the nematic phase of p-Methylbenzylidene p-butylaniline. By adhering to these procedures, researchers can obtain reliable and reproducible data, furthering our understanding of this fascinating state of matter and enabling the development of novel liquid crystal-based technologies.
References
-
MBBA in a planar cell between crossed polarizing foils and observed... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]
-
Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. (2020). Crystals, 10(9), 792. [Link]
-
Hot Stage. (n.d.). Calabria Liquid Crystals Technology. Retrieved January 17, 2026, from [Link]
-
Observe Thermal Transitions with Hot-stage Microscopy. (2021, June 18). YouTube. Retrieved January 17, 2026, from [Link]
- Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. (2018). Diyala Journal for Pure Science, 14(2), 262-274.
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest. Retrieved January 17, 2026, from [Link]
-
Temperature control in light microscopy – challenges and solutions. (2021, September 9). FocalPlane. Retrieved January 17, 2026, from [Link]
- Study of Statistical parameters for MBBA Liquid Crystal. (2021). International Journal of Advanced Research in Science and Technology, 11(06).
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved January 17, 2026, from [Link]
-
A Practical Guide to the Preparation of Liquid Crystal-Templated Microparticles. (2016). Chemistry of Materials, 28(17), 5914-5926. [Link]
-
Homeotropic Alignment and Director Structures in Thin Films of Triphenylamine-Based Discotic Liquid Crystals Controlled by Suppo. (2011). The Journal of Physical Chemistry B, 115(4), 611-618. [Link]
-
Preparation of a Liquid Crystal Pixel. (n.d.). MRSEC Education Group. Retrieved January 17, 2026, from [Link]
-
DSC Analysis for Chemists. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (2022). Molecules, 27(15), 4984. [Link]
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (2015). Langmuir, 31(1), 3-14. [Link]
- Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. (2017). ARO-The Scientific Journal of Koya University, 5(2), 26-30.
- Alignment of glycolipid nanotubes on a planar glass substrate using a two-step microextrusion technique. (2006). Journal of Nanoscience and Nanotechnology, 6(5), 1464-1466.
-
Illustration of the disturbance in the homeotropic alignment of LC... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The Definitive Guide to Understanding Differential Scanning Calorimetry (DSC) Applied to Plastics. (2023, April 5). YouTube. Retrieved January 17, 2026, from [Link]
-
Synthesis of novel liquid crystalline materials. (2022, August 22). Queen's University Belfast. Retrieved January 17, 2026, from [Link]
-
How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. Retrieved January 17, 2026, from [Link]
- Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. (2025). Advanced Journal of Chemistry, Section A, 8(3), 495-503.
-
Homeotropic alignment of liquid crystals on ITO surface using LBL assembly. (2015). Scientific Reports, 5, 11125. [Link]
-
New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. (2021). Polymers, 13(22), 4016. [Link]
- Homeotropic alignment of multiple bent-core liquid crystal phases using a polydimethylsiloxane alignment layer. (2017). Proceedings of SPIE, 10361.
-
Quantitative Biosensing Based on a Liquid Crystal Marginally Aligned by the PVA/DMOAP Composite for Optical Signal Amplification. (2022). Biosensors, 12(4), 232. [Link]
-
How to get homogeneous planar alignment of LC molecules using PVA coating on ITO and non-ITO glass? (2022, October 27). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Proposed momeotropic alignment mechanism of MBBA on CTAB treated... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2019). Journal of Visualized Experiments, (143), e58623. [Link]
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- 3. m.youtube.com [m.youtube.com]
- 4. rdworldonline.com [rdworldonline.com]
- 5. researchgate.net [researchgate.net]
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- 7. youtube.com [youtube.com]
- 8. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 9. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Biosensing Based on a Liquid Crystal Marginally Aligned by the PVA/DMOAP Composite for Optical Signal Amplification [mdpi.com]
- 13. ijarst.in [ijarst.in]
- 14. torontech.com [torontech.com]
- 15. qualitest.ae [qualitest.ae]
- 16. pure.kaist.ac.kr [pure.kaist.ac.kr]
Troubleshooting & Optimization
Technical Support Center: Synthesis of p-Methylbenzylidene p-butylaniline
Welcome to the technical support center for the synthesis of p-Methylbenzylidene p-butylaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity products.
I. Reaction Overview and Mechanism
The synthesis of p-Methylbenzylidene p-butylaniline is a classic example of a Schiff base formation, specifically the condensation reaction between p-tolualdehyde and p-butylaniline.[1][2] This reaction is reversible and involves the formation of a carbinolamine intermediate, which then dehydrates to form the final imine product.[3][4]
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The nitrogen atom of the primary amine (p-butylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (p-tolualdehyde).[4]
-
Formation of Carbinolamine: This initial attack forms a tetrahedral intermediate known as a carbinolamine.[4]
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making water a good leaving group. The lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling a water molecule to form the imine.[3][4]
Caption: Reaction mechanism for the formation of p-Methylbenzylidene p-butylaniline.
II. Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield for p-Methylbenzylidene p-butylaniline consistently low?
Several factors can contribute to low yields in Schiff base synthesis. The most common culprits are:
-
Reversible Reaction and Water Presence: Imine formation is a reversible equilibrium reaction.[5][6] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis.[5][7][8]
-
Sub-optimal pH: The reaction is typically catalyzed by mild acid.[3] If the pH is too low (highly acidic), the amine will be protonated, rendering it non-nucleophilic.[8][9][10] If the pH is too high (neutral or basic), the dehydration of the carbinolamine intermediate is slow.[8][10] The optimal pH is generally in the mildly acidic range of 4-5.[5]
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.
-
Instability of Reactants or Products: While Schiff bases from aromatic aldehydes are generally more stable than those from aliphatic aldehydes, product degradation can still occur.[3]
Q2: How can I effectively remove water from the reaction to improve the yield?
Driving the equilibrium towards the product side by removing water is crucial for achieving high yields.[11][12][13] Here are some effective methods:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective method for continuously removing water as it is formed.[5][14][15]
-
Dehydrating Agents: Adding a dehydrating agent directly to the reaction mixture can also be effective.[5][14] Common choices include:
Q3: What is the optimal catalyst and solvent for this synthesis?
-
Catalyst: While the reaction can proceed without a catalyst, mild acid catalysis can significantly increase the reaction rate.[5] Commonly used catalysts include:
-
Solvent: The choice of solvent can influence the reaction rate and ease of workup.
-
Ethanol or Methanol: These are common solvents for this reaction, often used for conventional heating under reflux.[1]
-
Toluene: This is the solvent of choice when using a Dean-Stark trap for water removal.[18]
-
Solvent-free conditions: Green chemistry approaches have shown that the reaction can proceed efficiently by simply mixing the neat reactants, sometimes with grinding.[4]
-
Q4: My product is an oil and difficult to purify. What are my options?
Obtaining an oily product that is difficult to crystallize is a common issue. Here are some strategies for purification:
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable method for purifying oily products. It is advisable to use a neutral stationary phase like neutral alumina, as silica gel is acidic and can potentially hydrolyze the imine.
-
Conversion to a Salt: If the Schiff base is stable in acidic conditions, it can be converted to a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization, and the free base can be regenerated if needed.[5]
-
In-situ Use: If purification proves to be extremely challenging, consider using the crude product directly in the next synthetic step, provided the impurities will not interfere with the subsequent reaction.[5]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of p-Methylbenzylidene p-butylaniline.
Caption: Troubleshooting workflow for low yield in p-Methylbenzylidene p-butylaniline synthesis.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Reaction is slow or does not go to completion. | Insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| The reaction equilibrium is not shifted towards the product. | Employ methods to remove water as it forms, such as using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.[5][16] | |
| Incorrect pH of the reaction medium. | Adjust the pH to a mildly acidic range (pH 4-5) using a catalytic amount of an acid like acetic acid or p-TsOH.[5] | |
| Low isolated yield after workup. | The product is hydrolyzing back to the starting materials during aqueous workup. | Minimize contact with water during workup. Use anhydrous solvents for extraction and drying. Ensure the final product is stored under anhydrous conditions.[19] |
| The product is an oil and difficult to crystallize. | Attempt purification by column chromatography on neutral alumina. Alternatively, try to form a solid salt derivative for easier purification.[5] | |
| Presence of significant side products. | The reaction conditions are too harsh (e.g., too much acid catalyst or too high temperature). | Reduce the amount of acid catalyst and/or lower the reaction temperature. |
| Reactants are not pure. | Ensure the purity of the starting p-tolualdehyde and p-butylaniline. Impurities in the starting materials can lead to side reactions. |
IV. Experimental Protocols
Protocol 1: Conventional Synthesis using Dean-Stark Apparatus
This protocol is designed to maximize yield by continuously removing water.
Materials:
-
p-Tolualdehyde (1.0 eq)
-
p-Butylaniline (1.0 eq)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) (0.01 eq)
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a condenser.
-
To the flask, add p-tolualdehyde, p-butylaniline, and toluene.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[20]
Protocol 2: Green Chemistry Approach (Solvent-Free)
This method offers an environmentally friendly alternative with potentially shorter reaction times.
Materials:
-
p-Tolualdehyde (1.0 eq)
-
p-Butylaniline (1.0 eq)
-
Mortar and pestle
-
Catalyst (e.g., a small amount of FeSO₄)
Procedure:
-
In a mortar, combine equimolar amounts of p-tolualdehyde and p-butylaniline.[20]
-
Add a catalytic amount of FeSO₄.
-
Grind the mixture with the pestle. An exothermic reaction may be observed, along with the formation of water.[20]
-
Continue grinding for the recommended time (this can be as short as a few minutes).
-
The resulting solid product can be recrystallized from ethanol to achieve higher purity.[20]
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional (Dean-Stark) | Green Chemistry (Solvent-Free) |
| Solvent | Toluene | None |
| Catalyst | p-TsOH (optional) | FeSO₄ (optional) |
| Temperature | Reflux | Room Temperature (exothermic) |
| Reaction Time | Several hours | Minutes to an hour |
| Water Removal | Azeotropic distillation | Physical separation/evaporation |
| Yield | Generally high | Can be high (e.g., 57-85%)[20] |
| Environmental Impact | Higher (use of organic solvent) | Lower |
V. References
-
World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Schiff Base Formation.
-
Taylor & Francis Online. (n.d.). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution: Synthetic Communications: Vol 4, No 6.
-
Benchchem. (n.d.). Application Notes and Protocols: N-Benzylideneaniline Derivatives.
-
PMC. (2022, March 13). Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels.
-
PrepChem.com. (n.d.). Synthesis of N-benzylideneaniline.
-
Benchchem. (n.d.). Optimizing reaction conditions for N-Benzylideneaniline synthesis.
-
MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde.
-
ResearchGate. (n.d.). Organic Preparations and Procedures International A COMPARISON OF IMINE FORMING METHODOLOGIES.
-
ouargla.dz. (n.d.). O28: Synthesis of N benzylidene aniline by green chemistry.
-
PMC - NIH. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.
-
(2019, December 31). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel.
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Imine Synthesis ("Im-1").
-
Benchchem. (n.d.). Optimizing pH conditions for Schiff base synthesis with 2-Chloro-4-(diethylamino)benzaldehyde.
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms.
-
ACS Publications. (n.d.). Iminium Catalysis | Chemical Reviews.
-
ResearchGate. (2025, August 10). Catalytic Methods for Imine Synthesis | Request PDF.
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
-
Semantic Scholar. (2013, September 1). [PDF] Catalytic Methods for Imine Synthesis.
-
Chegg.com. (2022, April 4). Solved a Synthesis of an Imine using a Dean-Stark Trap.
-
Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst? : r/chemhelp.
-
PMC - NIH. (n.d.). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule.
-
ResearchGate. (2024, June 9). How to purify Schiff base product?.
-
Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
-
Chemistry Stack Exchange. (2018, November 5). Optimum pH range for formation of Schiff bases.
-
ResearchGate. (2018, February 9). Problem in synthesis of imine?.
-
EvitaChem. (n.d.). Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4.
-
Wikipedia. (n.d.). Imine.
-
ResearchGate. (n.d.). Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence....
-
Reddit. (2021, February 28). Need help with HW problem: Imine Synthesis. I've done what makes most sense to me, but it incorrect. Not sure where to go from here :/ : r/OrganicChemistry.
-
PMC. (n.d.). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs).
-
ResearchGate. (n.d.). Reaction of p-tolualdehyde instead of 1b | Download Scientific Diagram.
-
Fluorochem. (n.d.). p-Methylbenzylidene p-butylaniline.
-
(n.d.). Compare the reactivity order of benzaldehyde, p-tolualdehyde and p-nitrobenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of P-Tolualdehyde in Modern Organic Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective.
-
Brainly.in. (2023, January 1). Benzaldehyde, p-tolualdehyde, p-nitrobenzaldehyde, acetophenone.( in nucleophilic addition reactions).
-
PubChem - NIH. (n.d.). p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473.
-
Echemi. (n.d.). p-butylaniline | 26227-73-6, (p-Methoxybenzylidene).
-
Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
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Technical Support Center: Purification of p-Methylbenzylidene p-butylaniline
Welcome to the technical support guide for the purification of p-Methylbenzylidene p-butylaniline (CAS No. 38549-81-4). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) tailored for researchers and professionals in organic synthesis and drug development. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your purification process.
Core Concepts: Understanding the Chemistry of Purification
The synthesis of p-Methylbenzylidene p-butylaniline is a classic Schiff base condensation between p-methylbenzaldehyde and p-butylaniline.[1][2] The reaction is an equilibrium process, which is the primary source of purification challenges.[3][4]
p-methylbenzaldehyde + p-butylaniline ⇌ p-Methylbenzylidene p-butylaniline + H₂O
The main impurities you will likely encounter are:
-
Unreacted Starting Materials: p-methylbenzaldehyde and p-butylaniline.
-
Hydrolysis Products: The imine bond is susceptible to hydrolysis, especially in the presence of moisture or acid, which regenerates the starting aldehyde and amine.[1][5]
Effective purification hinges on exploiting the differences in polarity and reactivity between the desired imine product and these common impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of p-Methylbenzylidene p-butylaniline.
Q1: My crude product is a yellow oil, not the expected solid. How can I handle and purify it?
This is a frequent issue in Schiff base synthesis.[6] An oily product can be a supersaturated solution, contain impurities that depress the melting point, or simply be the nature of the crude mixture.
-
Expert Analysis: The presence of unreacted liquid starting materials or residual solvent is the most common cause. The goal is to induce crystallization or use a method that doesn't require a solid starting material.
-
Solutions:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a non-polar solvent in which the product is poorly soluble, such as cold hexane or petroleum ether.[6] This process washes away highly non-polar impurities and can provide the necessary energy to induce crystallization.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to act as a nucleation site for crystallization.
-
Column Chromatography: If the product remains an oil, column chromatography is the most effective alternative. It separates compounds based on polarity, making it ideal for this situation. Use a neutral stationary phase like neutral alumina to minimize the risk of hydrolysis on the column.[5]
-
Q2: My NMR spectrum shows a persistent aldehyde peak (~9-10 ppm) even after initial purification. How do I remove unreacted p-methylbenzaldehyde?
An aldehyde singlet in the ¹H NMR is a clear indication of residual starting material.[7] Its polarity can be quite similar to the Schiff base product, making removal challenging.[3]
-
Expert Analysis: The aldehyde is slightly more polar than the imine product but less polar than the starting amine. Purification strategies must effectively exploit this small polarity difference.
-
Solutions:
-
Recrystallization Solvent Selection: The key is to find a solvent system where the aldehyde is significantly more soluble than the imine, especially at colder temperatures. Experiment with solvents like ethanol, or solvent mixtures such as benzene/petroleum ether or dichloromethane/hexane.[3][5]
-
Column Chromatography: This is a highly reliable method. A silica gel or neutral alumina column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) will effectively separate the slightly more polar aldehyde from the imine product. The product should elute before the unreacted aldehyde.
-
Q3: I've removed the aldehyde, but now I see unreacted p-butylaniline in my product. What is the best removal strategy?
The starting amine is more polar than both the aldehyde and the final imine product due to its ability to hydrogen bond.
-
Expert Analysis: The basicity of the amine offers a unique chemical handle for separation that the other components lack.
-
Solutions:
-
Aqueous Acid Wash (Use with Caution): You can dissolve your crude product in a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. Crucial Caveat: The imine product itself can be hydrolyzed by acid.[1] Perform this wash quickly, at a low temperature, and immediately follow with a wash using saturated sodium bicarbonate solution to neutralize any residual acid, and then a brine wash. Dry the organic layer thoroughly with a drying agent like anhydrous MgSO₄ or Na₂SO₄.
-
Column Chromatography: This is the safer and often preferred method. The more polar amine will have a strong affinity for the stationary phase (silica or alumina) and will elute much later than the desired imine product.
-
Q4: My product seems to be decomposing during purification, especially on a silica gel column. What is happening and how can I prevent it?
Decomposition during purification is almost always due to hydrolysis of the imine bond.
-
Expert Analysis: Schiff bases are sensitive to both moisture and acid.[5] Standard silica gel is slightly acidic and can retain water, creating a perfect environment for hydrolysis.
-
Solutions:
-
Use Anhydrous Solvents: Ensure all solvents used for chromatography or recrystallization are thoroughly dried.
-
Switch to Neutral Alumina: For column chromatography, use neutral alumina instead of silica gel. This avoids the acidic environment that catalyzes hydrolysis.[5]
-
Buffer the Mobile Phase: If you must use silica, you can add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.
-
Work Quickly: Minimize the time the product spends in solution or on the column.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for recrystallizing p-Methylbenzylidene p-butylaniline?
A: Ethanol is a commonly cited and effective solvent for recrystallizing Schiff bases.[1][2] The principle of recrystallization is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For p-Methylbenzylidene p-butylaniline, other solvents to consider are methanol or acetonitrile.[3] If a single solvent doesn't provide adequate separation, a two-solvent system (e.g., dissolving in hot dichloromethane and slowly adding cold hexane until cloudy) can be very effective.[8]
Q: What analytical techniques are essential for confirming the purity of my final product?
A: A combination of techniques is recommended for unambiguous characterization:
-
¹H NMR Spectroscopy: This is the most powerful tool. Look for the characteristic imine proton (-CH=N-) singlet, typically downfield (around 8-9 ppm).[2] The absence of signals for the aldehyde proton (~9-10 ppm) and the amine protons (-NH₂) confirms purity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot. It's also invaluable for monitoring the progress of a column chromatography separation.[3]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point.[1] A broad melting range indicates the presence of impurities.
Q: How should I properly store purified p-Methylbenzylidene p-butylaniline?
A: Given its susceptibility to hydrolysis, proper storage is critical. Store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and at a low temperature.[5] Avoid exposure to humid environments.
Data & Properties Summary
| Property | Value | Source |
| IUPAC Name | N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | [9] |
| CAS Number | 38549-81-4 | [1][9] |
| Molecular Formula | C₁₈H₂₁N | [9] |
| Molecular Weight | 251.37 g/mol | [1] |
| Appearance | Typically a yellow solid | [1] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane | [1] |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol. If it dissolves immediately at room temperature, ethanol is not a good choice. If it is insoluble at room temperature, heat the test tube gently. If the solid dissolves when hot and reappears upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Stir continuously on a hot plate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Pack a glass column with neutral alumina as a slurry in your starting eluent (e.g., 100% hexane). Neutral alumina is preferred to prevent product hydrolysis.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). In a separate flask, add a small amount of the stationary phase (alumina) to this solution and then evaporate the solvent. This creates a dry-loaded sample, which generally results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent like hexane. Monitor the eluate by TLC. Gradually increase the polarity of the mobile phase by slowly adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexane, then 2%, 5%, etc.).
-
Fraction Collection: Collect the eluate in a series of fractions. The desired product, p-Methylbenzylidene p-butylaniline, being moderately polar, will elute from the column. Unreacted starting materials and other impurities will elute at different rates depending on their polarity.
-
Analysis & Consolidation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualized Workflows
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting guide for common impurities.
References
- Benchchem.
- Reddy, C. S., & Raghu, M. (2014). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Journal of the Serbian Chemical Society, 79(10), 1187-1197.
- EvitaChem. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4.
- International Journal of Chemical Studies.
- Jiang, L. (1991). PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL. Chinese Chemical Letters, 2(12), 921-924.
- Benchchem.
- ResearchGate. How to purify Schiff base product? (Discussion).
- Wikipedia. Schiff base.
- El-ajaily, M. M., et al. (2018). Synthesis of Schiff Bases by Non-Conventional Methods. In Schiff Base in Organic, Inorganic and Physical Chemistry. IntechOpen.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123473, p-Methylbenzylidene p-butylaniline.
- ResearchGate. How to purify Schiff base? (Discussion).
- University of Rochester, Department of Chemistry.
Sources
- 1. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4 [evitachem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: p-Methylbenzylidene p-butylaniline (MBBA) Stability and Handling Guide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for p-Methylbenzylidene p-butylaniline (MBBA). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile liquid crystal in their work. MBBA, a Schiff base known for its nematic phase at room temperature, is a cornerstone material in various scientific applications.[1] However, its chemical nature, particularly the imine linkage, makes it susceptible to specific stability issues that can impact experimental reproducibility and accuracy.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you proactively manage the stability of MBBA, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with MBBA in a direct question-and-answer format.
Q1: My MBBA sample appears cloudy, turbid, or shows phase separation at room temperature. What is the cause and how can I resolve this?
A1: This is a common observation and can be attributed to three primary factors: temperature, moisture, and chemical purity.
-
Causality (Temperature): MBBA is a thermotropic liquid crystal, meaning its phase is temperature-dependent. It transitions from a stable crystalline phase to a nematic liquid crystal phase at approximately 22°C (295 K) and from the nematic phase to a clear isotropic liquid at around 47°C (317 K).[1] If your laboratory's ambient temperature is around 22°C, the sample may exist in a mixed crystal-nematic state, appearing cloudy or opaque.
-
Causality (Moisture & Impurities): The presence of impurities, most notably water, disrupts the long-range molecular order of the liquid crystal phase.[2] Water can initiate hydrolysis of the imine bond, creating p-methylbenzaldehyde and p-butylaniline.[3] These degradation products act as non-mesogenic impurities, broadening the phase transition temperature range and potentially inducing a biphasic (nematic + isotropic) state even below the normal clearing temperature.[2]
Troubleshooting Steps:
-
Controlled Heating: Gently warm the sample in a sealed vial to a temperature slightly above its nematic-isotropic transition point (~50°C). If the turbidity clears to a uniform, transparent liquid, the issue was likely temperature-related. If it remains cloudy, chemical impurity is the probable cause.
-
Visual Inspection: Upon cooling from the isotropic phase, observe the transition back to the nematic phase. Pure MBBA should exhibit a sharp, uniform transition. A "stretched" or gradual transition over several degrees is indicative of impurities.[2]
-
Purity Verification: If impurity is suspected, proceed to the protocols outlined in Q3 and Section 2 for purity analysis and repurification.
Q2: I am observing a consistent downward drift in the nematic-isotropic transition temperature (T_NI) of my MBBA sample over time or between experiments. What is causing this?
A2: A declining T_NI, or clearing point, is a classic indicator of chemical degradation.
-
Causality (Hydrolysis): The core issue is the hydrolysis of the central imine (-CH=N-) bond.[3] This reaction consumes the rod-like MBBA molecule and generates two smaller, non-liquid crystalline molecules. The introduction of these molecular impurities disrupts the collective intermolecular forces (van der Waals forces) that are essential for maintaining the ordered nematic phase. As the concentration of these impurities increases, a lower thermal energy (temperature) is required to overcome the ordering forces, resulting in a depressed T_NI. This phenomenon is analogous to the freezing point depression observed in common solutions.
Preventative Measures:
-
Inert Atmosphere: Handle and store MBBA under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Dessication: Store the primary container in a desiccator. For frequent use, aliquot smaller quantities into separate vials to prevent repeated exposure of the main stock to air.
-
Solvent Purity: Ensure all solvents used with MBBA are anhydrous.
Q3: How can I analytically confirm if my MBBA sample has degraded and what are the primary contaminants I should look for?
A3: You can use standard laboratory analytical techniques to confirm degradation. The primary contaminants will be the hydrolysis products: p-methylbenzaldehyde and p-butylaniline .
-
Expertise & Causality: The degradation products have significantly different polarities and spectroscopic signatures compared to the parent MBBA molecule. We can exploit these differences for detection.
Recommended Analytical Protocols:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method.
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: A non-polar solvent system like 9:1 Hexane:Ethyl Acetate.
-
Procedure: Spot the suspect MBBA, alongside pure standards of p-methylbenzaldehyde and p-butylaniline if available. The parent MBBA, being less polar, will have a higher Rf value. The more polar aldehyde and significantly more polar amine will have lower Rf values. The appearance of new spots corresponding to these products confirms hydrolysis.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
MBBA (Pure): Look for a strong, characteristic imine (C=N) stretching peak around 1625-1630 cm⁻¹.
-
Degraded Sample: You will observe a decrease in the intensity of the C=N peak and the emergence of new peaks: a strong carbonyl (C=O) stretch from the aldehyde around 1700 cm⁻¹ and N-H stretching bands from the amine around 3300-3500 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
MBBA (Pure): The proton on the imine carbon (-CH=N-) gives a characteristic singlet at ~8.3 ppm.
-
Degraded Sample: The intensity of the imine proton singlet will decrease. New signals will appear: an aldehyde proton (-CHO) singlet around 9.9 ppm and a broad singlet for the amine (-NH₂) protons, typically between 3.5-4.5 ppm.
-
Q4: My dielectric and electro-optical measurements are inconsistent or show high conductivity. Could this be related to MBBA stability?
A4: Yes, absolutely. Inconsistent electrical measurements are often linked to the presence of mobile charge carriers, i.e., ionic impurities.
-
Causality (Ionic Impurities): While pure MBBA is a dielectric material, ionic contaminants can significantly increase its conductivity.[4] These ions can originate from the synthesis process, handling, or as byproducts of certain degradation pathways (other than hydrolysis). The presence of these ions can screen applied electric fields, alter the measured dielectric permittivity, and lead to unreliable electro-optical switching data.[4][5] Degradation products can also change the bulk dielectric anisotropy of the material, leading to result drift.[6]
Troubleshooting Workflow:
-
Verify Chemical Purity: First, rule out significant hydrolytic degradation using the methods in Q3 .
-
Measure Conductivity: Perform a low-frequency dielectric spectroscopy measurement to determine the DC conductivity of the sample. An unusually high or increasing conductivity over time points to ionic contamination.
-
Purification: If ionic contamination is confirmed, the sample must be purified. See Protocol 2.2 for a general purification strategy. For targeted removal of ions, passing a solution of MBBA through a column of a suitable non-polar chromatography stationary phase (like silica gel or alumina) can be effective.
Section 2: Proactive Stability Management & Protocols
Proactive management is critical to ensuring the long-term viability of your MBBA stock and the reproducibility of your experiments.
Protocol 2.1: Recommended Storage and Handling Procedures
-
Storage: Store MBBA in an amber glass bottle with a tightly sealed cap to protect from light and air. Place the bottle inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite). For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended.[7] Store at recommended temperatures, typically cool and dry room temperature, away from heat sources.[7][8]
-
Handling: Always handle MBBA in a well-ventilated area or a chemical fume hood.[8][9] Avoid generating dust if handling the solid form. Use appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses.[7][8] Use clean, dry spatulas and glassware to prevent cross-contamination.
Protocol 2.2: General Purification of MBBA from Hydrolysis Products
This protocol is based on the principle of recrystallization, which separates the desired compound from impurities based on differences in solubility.
-
Dissolution: In a fume hood, dissolve the impure MBBA in a minimum amount of a suitable hot solvent. A good starting choice is absolute ethanol or isopropanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, then transfer it to an ice bath to induce crystallization of the pure MBBA. The more polar degradation products will preferentially remain in the cold solvent.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent. Store immediately as per Protocol 2.1 .
Protocol 2.3: Purity Monitoring using Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Obtain a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Spot the Plate: Dissolve a small amount of your MBBA in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot a small amount onto the pencil line.
-
Develop the Plate: Place the plate in a developing chamber containing ~0.5 cm of a 9:1 Hexane:Ethyl Acetate mobile phase. Ensure the solvent level is below your spot line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly at lower Rf values, indicates the presence of impurities/degradation products.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the primary degradation pathway for MBBA?
-
A: The primary degradation pathway is the hydrolysis of the central imine (Schiff base) bond, which is susceptible to attack by water. This reaction cleaves the molecule into p-methylbenzaldehyde and p-butylaniline.[3]
-
-
Q: What are the ideal storage conditions for long-term stability?
-
A: MBBA should be stored in a tightly sealed, airtight container (preferably amber glass) under a dry, inert atmosphere (argon or nitrogen) and protected from light.[7] Storing in a desiccator is a mandatory practice.
-
-
Q: What are the visible signs of MBBA degradation?
-
A: Visible signs include a change in color (e.g., deepening of the yellow color), a cloudy or turbid appearance that does not clear upon gentle warming above the clearing point, and a noticeable lowering of the nematic-to-isotropic transition temperature (T_NI).
-
-
Q: How do impurities affect the liquid crystalline properties of MBBA?
-
A: Impurities disrupt the delicate intermolecular forces required for the formation and stability of the liquid crystal mesophases. This leads to a depression and broadening of the phase transition temperatures (e.g., a lower T_NI) and can introduce biphasic regions where two phases coexist.[2] Ionic impurities specifically can increase electrical conductivity and interfere with electro-optical applications.[4]
-
Section 4: Visualizing Degradation and Workflows
Diagram 1: The Hydrolytic Degradation Pathway of MBBA
Caption: A decision tree for diagnosing issues with MBBA.
Section 5: References
-
EvitaChem. p-Methylbenzylidene p-butylaniline (EVT-427519). EvitaChem.
-
Sigma-Aldrich. SAFETY DATA SHEET. (2025-09-22).
-
TCI Chemicals. SAFETY DATA SHEET.
-
Drozd-Rzoska, A., et al. (2021). Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. PMC - PubMed Central.
-
Yamaguchi, T., et al. (2017). Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA) Confined within Mesoporous Silica. MDPI.
-
Cole-Parmer. Material Safety Data Sheet - N-(4-Methoxybenzylidene)-4-Butylaniline, 99% (Titr.).
-
Echemi. p-butylaniline | 26227-73-6, (p-Methoxybenzylidene).
-
Drozd-Rzoska, A., et al. (2024). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI.
-
Pfaltz & Bauer. SAFETY DATA SHEET.
-
PubChem. p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473. National Institutes of Health.
-
ResearchGate. Molecular structure of MBBA liquid crystal.
-
Naito, A., et al. (2013). 4-butylaniline in liquid crystalline and isotropic phases as determined using in situ microwave irradiation NMR spectroscopy. RSC Publishing.
-
MDPI. (2024). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
Technical Support Center: p-Methylbenzylidene p-butylaniline
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A Guide for Researchers, Scientists, and Drug Development Professionals
Understanding the Challenge: The Instability of the Imine Bond
The central feature of p-Methylbenzylidene p-butylaniline is the imine (or azomethine) bond (C=N).[1] This functional group is the product of a condensation reaction between p-methylbenzaldehyde and p-butylaniline.[1] While essential for its chemical reactivity, the imine bond is also its point of vulnerability.
Imines exist in equilibrium with their starting aldehyde and amine in the presence of water.[2] This reverse reaction, known as hydrolysis, can readily occur, especially under acidic conditions, leading to the degradation of the compound and compromising experimental results.[2][3][4] The general stability of imines is influenced by several factors, including steric hindrance and the electronic properties of the substituents on the aromatic rings.[5][6]
The Mechanism of Hydrolysis
The hydrolysis of an imine is essentially the reverse of its formation. The process is typically acid-catalyzed and involves the following key steps:
-
Protonation of the Imine Nitrogen: In the presence of an acid, the nitrogen atom of the imine is protonated, forming an iminium ion. This increases the electrophilicity of the carbon atom in the C=N bond.[2][4]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom.[2][4]
-
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.[2][4]
-
Elimination of the Amine: The C-N bond breaks, and the original amine (p-butylaniline) is eliminated as a leaving group.
-
Deprotonation: The resulting protonated carbonyl compound loses a proton to regenerate the original aldehyde (p-methylbenzaldehyde) and the acid catalyst.[2]
Caption: Acid-catalyzed hydrolysis of p-Methylbenzylidene p-butylaniline.
Troubleshooting Guide: Preventing Hydrolysis
| Issue | Potential Cause | Recommended Solution |
| Product degradation during reaction | Presence of water in solvents or reagents. | Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves (4Å) to the reaction mixture.[7] |
| Acidic byproducts generated in the reaction. | Add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize any acid formed.[8][9] | |
| Decomposition during workup | Use of aqueous acidic or basic solutions for extraction or washing. | If an aqueous workup is necessary, use neutral or slightly basic (e.g., saturated sodium bicarbonate solution) conditions and minimize contact time. Work quickly and at low temperatures. |
| Hydrolysis during purification | Use of protic solvents (e.g., methanol, ethanol) for chromatography. | Opt for aprotic solvents like hexanes, ethyl acetate, or dichloromethane for chromatographic purification. Ensure the silica gel is thoroughly dried before use. |
| Sample degradation upon storage | Exposure to atmospheric moisture. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, consider using a desiccator. |
| Storage in a non-inert container. | Use amber glass vials with PTFE-lined caps to protect from light and moisture. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows the presence of both my imine product and the starting aldehyde. What went wrong?
A: This is a classic sign of hydrolysis.[10] The most likely culprit is the presence of water in your NMR solvent (e.g., DMSO-d₆ can be hygroscopic). To confirm the structure of your imine without risking hydrolysis, you could consider using a dry, aprotic deuterated solvent like CDCl₃ or C₆D₆. If you must use DMSO-d₆, ensure it is from a freshly opened bottle or has been properly dried over molecular sieves.
Q2: What is the optimal pH for working with p-Methylbenzylidene p-butylaniline?
A: Imine formation is often fastest at a slightly acidic pH of around 4-5.[11][12] However, this is also a pH range where hydrolysis can be significant.[2][13][14] For maintaining the stability of the pre-formed imine, it is best to work under neutral or slightly basic conditions. If your reaction requires acidic conditions, it is crucial to rigorously exclude water.
Q3: Can I use a rotary evaporator to remove the solvent after my reaction?
A: Yes, but with caution. While removing the solvent is necessary, prolonged heating can potentially promote degradation, especially if residual moisture or acid is present. It is advisable to use a lower bath temperature and to first neutralize any acid in the reaction mixture before concentration.
Q4: How can I monitor the progress of my reaction to form p-Methylbenzylidene p-butylaniline?
A: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting materials (p-methylbenzaldehyde and p-butylaniline). The formation of a new spot corresponding to the imine product indicates the reaction is proceeding. The disappearance of the limiting starting material signals the completion of the reaction. The imine product is typically less polar than the starting amine but may have similar polarity to the aldehyde, so choosing an appropriate solvent system for TLC is important.
Q5: Are there any analytical techniques to quantify the extent of hydrolysis?
A: Yes, several methods can be employed:
-
¹H NMR Spectroscopy: By integrating the signals corresponding to the aldehydic proton of p-methylbenzaldehyde (around 9-10 ppm) and the imine proton (around 8-9 ppm), you can determine the relative amounts of the hydrolyzed and intact species.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the imine, aldehyde, and amine, allowing for quantification. However, care must be taken as the high temperatures of the GC inlet can sometimes induce degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is often a gentler method than GC-MS and can be very effective for monitoring hydrolysis.[10]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of p-Methylbenzylidene p-butylaniline
This protocol is adapted from general procedures for imine synthesis.[1]
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-methylbenzaldehyde (1.0 eq) and p-butylaniline (1.0 eq).
-
Add an anhydrous solvent such as toluene or ethanol.[1]
-
Optional: Add a catalytic amount of an acid, such as p-toluenesulfonic acid or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel using an aprotic eluent.
Protocol 2: Handling and Storage Under Inert Atmosphere
To prevent hydrolysis during storage, it is essential to handle and store p-Methylbenzylidene p-butylaniline under an inert atmosphere.
Caption: Workflow for the proper storage of p-Methylbenzylidene p-butylaniline.
References
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]
-
Dash, A. C., Dash, B., & Praharaj, S. (1982). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (11), 2063-2069. [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure‐stability correlations for imine formation in aqueous solution. Retrieved from [Link]
-
Dash, A. C., Dash, B., & Praharaj, S. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (10), 2063-2069. [Link]
-
Organic Chemistry. (n.d.). Imines are usually unstable and are easily hydrolysed. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. Retrieved from [Link]
-
ResearchGate. (1981). (PDF) Hydrolysis of imines: Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2019, June 17). Imine stability. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material? Retrieved from [Link]
-
Reddit. (2019). How to prevent HCl from attacking in situ synthesized imine material? Retrieved from [Link]
-
ResearchGate. (2018). Problem in synthesis of imine? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 12.3: Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Arkivoc. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 2 Kinetics and thermodynamics of imine 3 synthesis in the presence... Retrieved from [Link]
-
Journal of Chemical Education. (2023, October 26). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. Retrieved from [Link]
-
ResearchGate. (2018). Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine? Retrieved from [Link]
-
ResearchGate. (n.d.). Studying the kinetics of imine hydrolysis by a newly designed stopped-flow ESI mass spectrometer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). p-Methylbenzylidene p-butylaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). p-Methylbenzylidene p-butylaniline (C18H21N). Retrieved from [Link]
-
News-Medical.Net. (2018, October 30). Imine Hydrolysis. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012, July 18). Kinetics and Mechanism of Hydrolysis of Mono-p-Butyl Aniline Phosphate in Acid Media. Retrieved from [Link]
-
Hilaris Publisher. (2012, May 25). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Retrieved from [Link]
-
ACS Publications. (n.d.). The Chemistry of Imines. Retrieved from [Link]
-
Clonagen. (n.d.). p-Methylbenzylidene p-Butylaniline p-Methylbenzylidene p- product offer. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Imine. Retrieved from [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of p-Methylbenzylidene p-butylaniline
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of p-Methylbenzylidene p-butylaniline. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of Schiff base formation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common hurdles encountered during the synthesis of p-Methylbenzylidene p-butylaniline, presented in a direct question-and-answer format.
Q1: My reaction yield is disappointingly low, or I've recovered only starting materials. What went wrong?
Low yields in Schiff base synthesis are a frequent issue, primarily because the reaction is a reversible equilibrium.[1][2][3] To achieve a high yield, the equilibrium must be actively shifted towards the product.
Core Causality: The formation of an imine from an aldehyde (p-methylbenzaldehyde) and a primary amine (p-butylaniline) produces water as a byproduct.[4] According to Le Chatelier's principle, the presence of this water can drive the reaction backward, hydrolyzing the imine product back into its starting materials.[3]
Troubleshooting Steps & Solutions:
-
Ineffective Water Removal: This is the most common culprit. Water produced in situ must be sequestered.
-
Solution: Employ a dehydrating agent or an azeotropic removal method. Adding anhydrous sodium sulfate or magnesium sulfate directly to the reaction mixture is effective.[1] For reactions at reflux, using a Dean-Stark apparatus with a solvent like toluene is a highly efficient method to physically remove water as it forms.[3][4] Molecular sieves (e.g., 4Å) are also an excellent choice, particularly for reactions at room temperature.[1][5]
-
-
Suboptimal pH Conditions: The reaction rate is highly pH-dependent.
-
Solution: The reaction requires mild acid catalysis. The optimal rate is typically achieved at a pH of about 4-5.[1][6][7] If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it unreactive.[8] If the pH is too high (basic), there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, making it a poor leaving group (H₂O).[6] A catalytic amount of acetic acid or p-toluenesulfonic acid is often sufficient.
-
-
Impure Reactants: Aldehydes are susceptible to oxidation to carboxylic acids.
-
Solution: Ensure the purity of your starting materials. p-Methylbenzaldehyde should be freshly distilled if it has been stored for a long time to remove any p-methylbenzoic acid. The presence of impurities can inhibit the reaction or introduce side products.[4]
-
Q2: My TLC analysis shows multiple spots, indicating significant side products. What are these impurities?
The primary "side reaction" is often the reverse (hydrolysis) reaction. However, other byproducts can form under non-optimal conditions.
Potential Side Reactions:
-
Unreacted Starting Materials: Due to the equilibrium nature of the reaction, incomplete conversion is common if water is not removed.[3]
-
Hydrolysis Product: The most likely impurity is the starting aldehyde and amine, resulting from the hydrolysis of the imine product during workup or analysis if aqueous conditions are used.[2][9]
-
Aldol Condensation Byproducts: While aromatic aldehydes lacking alpha-hydrogens (like p-methylbenzaldehyde) cannot undergo self-aldol condensation, this can be a concern with other aldehyde substrates under basic conditions.[2] For this specific synthesis, it is not a primary concern.
-
Oxidation of p-Methylbenzaldehyde: If the reaction is exposed to air for extended periods, especially at elevated temperatures, the aldehyde can oxidize to p-methylbenzoic acid.
Q3: The final product is an oil that is difficult to purify. How can I obtain a solid, pure product?
While many imines are crystalline solids, obtaining an oil is not uncommon. This does not necessarily indicate impurity but requires different purification strategies.
Purification Strategies for Oily Products:
-
Trituration: Attempt to induce crystallization by stirring or scratching the oil with a small amount of a non-polar solvent in which the imine is poorly soluble (e.g., cold hexanes or petroleum ether).[1] This can often crash out the product as a solid.
-
Conversion to a Salt: If the imine is stable to acid, it can be treated with an acid (like HCl in an anhydrous solvent) to form a solid hydrochloride salt. This salt can then be purified by recrystallization, and the free imine base can be regenerated by treatment with a mild base if necessary.[1]
-
Column Chromatography: If other methods fail, purification via silica gel chromatography is a reliable option. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of p-Methylbenzylidene p-butylaniline formation?
The reaction is a nucleophilic addition-elimination, also known as a condensation reaction. It proceeds via a two-stage mechanism under mild acid catalysis.[3][6][8]
-
Nucleophilic Addition: The nitrogen atom of the primary amine (p-butylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (p-methylbenzaldehyde). This forms a zwitterionic intermediate which, after a proton transfer, yields a neutral carbinolamine.
-
Elimination (Dehydration): The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[7] Water is then eliminated, forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom by a weak base (like another amine molecule or the solvent) yields the final imine product and regenerates the acid catalyst.[3]
Caption: Mechanism of Imine Formation.
Q: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting aldehyde and amine. The disappearance of the starting materials and the appearance of a new spot corresponding to the imine product indicates the reaction is proceeding. A mobile phase of hexane and ethyl acetate (e.g., 9:1 ratio) is a good starting point.[10]
Q: What are the optimal reaction conditions?
The ideal conditions can vary, but a good starting point is to use equimolar amounts of the aldehyde and amine in a solvent like ethanol or toluene.[9] The reaction can be performed at room temperature or heated to reflux to accelerate the rate and aid in water removal.[4][9]
Quantitative Data and Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Yield | Equilibrium lies with reactants | Remove water using a Dean-Stark trap or molecular sieves.[3][4] | Shifts equilibrium towards the product side (Le Chatelier's Principle). |
| Incorrect pH | Add a catalytic amount of a mild acid (e.g., acetic acid) to achieve a pH of 4-5.[1][6] | Catalyzes the dehydration step without deactivating the amine nucleophile.[8] | |
| Oily Product | Product has a low melting point or is impure | Triturate with a cold non-polar solvent (e.g., hexanes).[1] | Induces crystallization by providing a surface and a medium of low solubility. |
| Reaction Stalled | Low reactivity/high activation energy | Increase reaction temperature.[11] | Provides sufficient energy to overcome the activation barrier and aids in water removal.[11] |
Experimental Protocol: General Synthesis
This protocol provides a general procedure for the condensation of p-methylbenzaldehyde with p-butylaniline.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap, if using toluene), dissolve p-methylbenzaldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or toluene, approx. 5-10 mL per mmol of aldehyde).
-
Addition of Amine: Add p-butylaniline (1.0 eq.) to the flask.
-
Catalyst: Add a catalytic amount of acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC until the starting aldehyde is consumed.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[1] If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure p-Methylbenzylidene p-butylaniline.[10][12]
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing and solving issues during the synthesis.
Caption: Troubleshooting Decision Workflow.
References
- Technical Support Center: Optimizing Schiff Base Formation. (n.d.). Benchchem.
- Optimizing pH conditions for Schiff base synthesis with 2-Chloro-4-(diethylamino)benzaldehyde. (n.d.). Benchchem.
- Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
- Formation of Imines and Enamines. (n.d.). Chemistry Steps.
- Imine formation. (2020). Chemistry LibreTexts.
- Technical Support Center: Troubleshooting Imine Synthesis ("Im-1"). (n.d.). Benchchem.
- Buy p-Methylbenzylidene p-butylaniline (EVT-427519). (n.d.). EvitaChem.
- Technical Support Center: N-Benzylideneaniline Synthesis. (n.d.). Benchchem.
- Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023). OpenStax.
- Problem in synthesis of imine? (2018). ResearchGate.
- Synthesis of N-benzylideneaniline. (n.d.). PrepChem.com.
- Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2022). National Institutes of Health.
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- 12. prepchem.com [prepchem.com]
Technical Support Center: Optimizing the Nematic Phase Temperature Range of p-Methylbenzylidene p-butylaniline (MBBA)
Welcome to the technical support center for p-Methylbenzylidene p-butylaniline (MBBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving the nematic phase of MBBA. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can not only solve common issues but also proactively optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected nematic phase temperature range for pure MBBA?
For high-purity p-Methylbenzylidene p-butylaniline (MBBA), the nematic phase is typically observed between approximately 21°C and 48°C[1]. The transition from the crystalline solid to the nematic phase occurs around 21-22°C, and the clearing point, where it transitions to an isotropic liquid, is around 47-48°C. It's important to note that these values can be influenced by the purity of the sample and the experimental conditions, such as the heating and cooling rate.
Q2: My MBBA sample isn't entering the nematic phase at room temperature. What could be the issue?
If your MBBA sample is solid at room temperature (around 20-22°C), it is likely in its crystalline state. The transition to the nematic phase requires heating the sample to above its solid-to-nematic transition temperature of approximately 21°C. If the ambient temperature is below this, the material will remain in its solid crystalline form. Ensure your experimental setup is at a controlled temperature above this threshold.
Q3: I'm observing a very narrow nematic range for my MBBA. Why is this happening?
A significantly narrowed nematic range is often an indicator of impurities within your MBBA sample. Impurities can disrupt the long-range orientational order of the liquid crystal molecules, leading to a depression of the clearing point (nematic-to-isotropic transition temperature) and potentially an alteration of the melting point (solid-to-nematic transition temperature). Even small amounts of contaminants can have a noticeable effect. For instance, mixing MBBA with solvents like isooctane will alter the phase diagram and introduce biphasic regions, effectively changing the usable nematic range[2].
Q4: Can I widen the nematic temperature range of MBBA?
Yes, the nematic range of MBBA can be modified by creating eutectic mixtures with other nematic liquid crystals. For example, mixing MBBA with p-Ethoxybenzylidene-p-butylaniline (EBBA) can lower the melting point of the mixture below that of either individual component, thereby extending the lower limit of the nematic phase. This is a common strategy to create room-temperature liquid crystal mixtures with a broader operational range.
Q5: How do I properly store MBBA to maintain its purity?
MBBA is susceptible to hydrolysis due to the presence of the imine group (-CH=N-). Exposure to moisture in the air can cause it to decompose back into p-anisaldehyde and p-butylaniline. This degradation will introduce impurities and significantly affect its liquid crystalline properties. Therefore, it is crucial to store MBBA in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark, and dry place, such as a refrigerator or a desiccator.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with MBBA and provides actionable solutions based on scientific principles.
Problem 1: Inconsistent or Drifting Phase Transition Temperatures
Symptoms:
-
The nematic-to-isotropic transition temperature (clearing point) varies between experimental runs.
-
The solid-to-nematic transition temperature is not sharp or reproducible.
Potential Causes & Solutions:
-
Cause 1: Sample Degradation. As mentioned, MBBA is prone to hydrolysis. Repeated exposure to air during experimentation can lead to a gradual accumulation of impurities, causing a drift in transition temperatures.
-
Solution: Handle the sample quickly and in a dry environment (e.g., a glove box). For extended experiments, consider sealing the sample in a capillary tube or a specialized liquid crystal cell. If degradation is suspected, purification is recommended.
-
-
Cause 2: Thermal History Dependence. The crystalline phase of MBBA can exist in multiple metastable forms. The observed solid-to-nematic transition temperature can depend on the cooling rate from the isotropic phase in the previous thermal cycle.
-
Solution: To ensure reproducibility, always follow a consistent thermal history for your sample. Before each measurement, it is good practice to heat the sample to the isotropic phase, hold it there for a few minutes to erase any previous thermal history, and then cool it at a controlled rate.
-
-
Cause 3: Inaccurate Temperature Measurement. Calibration errors in your heating stage or DSC instrument can lead to inaccurate temperature readings.
-
Solution: Regularly calibrate your temperature measurement equipment using known standards.
-
Problem 2: Appearance of Defects or Unexpected Textures in the Nematic Phase
Symptoms:
-
Observing an unusually high density of schlieren textures or disclination lines under a polarizing optical microscope.
-
The sample fails to form a uniform monodomain alignment when expected.
Potential Causes & Solutions:
-
Cause 1: Impurities. Particulate matter or chemical impurities can act as nucleation sites for defects in the nematic phase.
-
Solution: Purify your MBBA sample. Filtration through a sub-micron filter can remove particulate contaminants. Chemical impurities will require recrystallization or chromatographic purification.
-
-
Cause 2: Surface Contamination of the Substrate. Contaminants on the glass slides or in the liquid crystal cell can disrupt the surface anchoring of the MBBA molecules, leading to a disordered texture.
-
Solution: Ensure your substrates are meticulously cleaned. A standard procedure involves sonication in a sequence of solvents like acetone, isopropanol, and deionized water, followed by drying in a clean oven or with filtered nitrogen.
-
-
Cause 3: Inadequate Surface Treatment. For achieving a uniform alignment, the substrate surface often requires a specific treatment (e.g., rubbing a polymer alignment layer). An uneven or poorly executed surface treatment will result in a non-uniform director field.
-
Solution: Review and optimize your surface treatment protocol. For planar alignment, ensure the rubbing process is consistent in terms of pressure and direction.
-
Problem 3: Broad or Multiple Peaks in DSC Thermogram
Symptoms:
-
The peaks corresponding to the phase transitions in the Differential Scanning Calorimetry (DSC) thermogram are broad instead of sharp.
-
Multiple, closely spaced peaks are observed around a single transition.
Potential Causes & Solutions:
-
Cause 1: Impurities. Impurities broaden phase transitions. A pure material will typically exhibit a sharp, well-defined transition peak.
-
Solution: Purify the MBBA sample. The sharpness of the DSC peak is a good indicator of sample purity.
-
-
Cause 2: Sample Heterogeneity. If the sample is not thermally uniform, different parts of it may undergo the phase transition at slightly different temperatures, leading to a broadened peak.
-
Solution: Ensure good thermal contact between the sample and the DSC pan. Use a small sample size and ensure it forms a thin, even layer at the bottom of the pan.
-
-
Cause 3: Existence of Metastable Crystalline Phases. As mentioned, MBBA can have multiple crystalline forms, each with a slightly different melting point. This can result in multiple peaks in the heating scan.
-
Solution: Controlling the cooling rate from the isotropic phase can sometimes favor the formation of a single crystalline phase. A very slow cooling rate often promotes the growth of the most stable crystalline form.
-
Experimental Protocols
Protocol 1: Purification of MBBA by Recrystallization
This protocol is essential for removing non-volatile impurities and degradation products.
Materials:
-
Crude MBBA
-
Absolute Ethanol (reagent grade), cooled in an ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Beakers and Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Ice bath
Procedure:
-
Dissolution: In a beaker, dissolve the crude MBBA in a minimal amount of absolute ethanol at a temperature slightly above its clearing point (e.g., 50-60°C) with gentle stirring. The goal is to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel to remove them.
-
Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath to induce crystallization of the purified MBBA.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Verification: Verify the purity by measuring the phase transition temperatures using DSC. A sharp nematic-to-isotropic transition peak close to the literature value is indicative of high purity.
Protocol 2: Characterization of Nematic Phase Transitions using DSC
Differential Scanning Calorimetry (DSC) is a primary technique for determining the transition temperatures and enthalpies of liquid crystals[3][4].
Materials:
-
Purified MBBA
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of purified MBBA into an aluminum DSC pan. Seal the pan with a lid. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the solid-nematic transition (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well into the isotropic phase (e.g., 60°C).
-
Hold at the isotropic temperature for 2-5 minutes to ensure complete melting and to erase thermal history.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
-
Data Analysis:
-
On the heating scan, identify the endothermic peaks corresponding to the solid-to-nematic and nematic-to-isotropic transitions. The peak onset or peak maximum can be used to determine the transition temperature.
-
On the cooling scan, identify the exothermic peaks for the isotropic-to-nematic and nematic-to-solid transitions.
-
The nematic range is the temperature interval between the solid-nematic and nematic-isotropic transitions.
-
Protocol 3: Visualization of Nematic Textures with Polarized Optical Microscopy (POM)
POM is invaluable for visually confirming the nematic phase and identifying its characteristic textures[5][6].
Materials:
-
Purified MBBA
-
Polarizing optical microscope with a hot stage
-
Clean glass microscope slides and cover slips
Procedure:
-
Sample Preparation: Place a small amount of MBBA on a clean microscope slide. Gently place a cover slip on top to create a thin film.
-
Microscope Setup: Place the slide on the hot stage of the polarizing microscope. Cross the polarizer and analyzer to achieve a dark background.
-
Observation:
-
Slowly heat the sample while observing through the microscope.
-
As the sample transitions from the solid to the nematic phase, you will observe the appearance of birefringent textures. The characteristic schlieren texture with two- and four-brush defects is a hallmark of the nematic phase.
-
Continue heating until the sample becomes isotropic. The field of view will turn dark, which is the clearing point.
-
Slowly cool the sample from the isotropic phase. Observe the nucleation and growth of the nematic domains.
-
Data Presentation
Table 1: Influence of Additives on the Nematic Phase Range of MBBA
| Additive | Concentration (wt%) | Effect on Nematic Range | Reference |
| Barium Titanate (BaTiO₃) Nanoparticles | 0.5% | Significant shift in clearing temperature | [7] |
| Isooctane | Variable | Creates a biphasic (nematic + isotropic) region | [2] |
| EBBA (p-Ethoxybenzylidene-p-butylaniline) | Eutectic Mixture | Broadens the nematic range by depressing the melting point | General Knowledge |
| Chiral Dopants | Low (<5%) | Induces a chiral nematic (cholesteric) phase | General Knowledge |
Visualizations
Experimental Workflow for Optimizing MBBA's Nematic Phase
Caption: Workflow for purification and optimization of the MBBA nematic phase.
Troubleshooting Logic for Nematic Phase Issues
Caption: Troubleshooting decision tree for common MBBA nematic phase problems.
References
-
DoITPoMS. (n.d.). Observing phase transitions. University of Cambridge. Retrieved from [Link]
-
ResearchGate. (n.d.). Polarized optical microscopy images of thermalresponse of: (a) MBBA;.... Retrieved from [Link]
-
Drozd-Rzoska, A., et al. (2022). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. Materials (Basel). Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions. Retrieved from [Link]
-
Rzoska, S. J., et al. (2020). Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. International Journal of Molecular Sciences. Retrieved from [Link]
-
University of Hamburg. (n.d.). LIQUID CRYSTAL PHASES. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. researchgate.net [researchgate.net]
- 6. webs.ucm.es [webs.ucm.es]
- 7. The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles | MDPI [mdpi.com]
Technical Support Center: Enhancing the Purity of p-Methylbenzylidene p-butylaniline
Welcome to the technical support guide for the synthesis and purification of p-Methylbenzylidene p-butylaniline. This document is designed for researchers, chemists, and drug development professionals who are working with this Schiff base and aim to achieve high levels of purity. As an imine, this compound presents unique challenges, primarily related to its equilibrium synthesis and susceptibility to hydrolysis. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to navigate these challenges effectively.
Introduction: The Importance of Purity
p-Methylbenzylidene p-butylaniline (IUPAC Name: N-(4-butylphenyl)-1-(4-methylphenyl)methanimine) is a Schiff base formed from the condensation of p-tolualdehyde and 4-butylaniline.[1][2] Its utility in materials science and as a precursor in organic synthesis demands a high degree of purity.[1] Impurities, such as unreacted starting materials or hydrolysis byproducts, can significantly alter the compound's physical properties and reactivity in subsequent steps. This guide addresses the common hurdles encountered in obtaining this compound in a highly pure state.
Diagram 1: Synthesis Reaction
Sources
Solving solubility problems of p-Methylbenzylidene p-butylaniline in organic solvents
Solving Solubility Challenges in Organic Solvents
Welcome to the technical support guide for p-Methylbenzylidene p-butylaniline (CAS No. 38549-81-4). This resource is designed for researchers, scientists, and professionals in drug development who are working with this Schiff base. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific solubility issues you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of p-Methylbenzylidene p-butylaniline?
A1: p-Methylbenzylidene p-butylaniline is a Schiff base, a class of compounds also known as imines or N-benzylideneanilines.[1] Its structure, containing two aromatic rings and a butyl group, results in a largely non-polar character. Consequently, it exhibits good solubility in many common organic solvents but is practically insoluble in water.[2][3] The principle of "like dissolves like" is a good starting point for solvent selection; non-polar and moderately polar solvents are generally effective.[4]
Q2: I'm seeing a yellow solid. Is this the correct appearance of the compound?
A2: Yes, Schiff bases like p-Methylbenzylidene p-butylaniline are often described as yellow solids.[1] The color arises from the conjugated π-system extending across the aromatic rings and the central imine (-C=N-) bond.
Q3: Why is my compound not dissolving even in a recommended solvent?
A3: Several factors could be at play. The dissolution rate might be slow, requiring more time, agitation, or gentle heating. The solvent might be of insufficient purity (e.g., containing water, which can hinder dissolution of hydrophobic compounds). It's also possible that the concentration you are trying to achieve exceeds the solubility limit in that specific solvent at the current temperature. Lastly, the solid-state properties of your material, such as its crystalline form (polymorphism), can influence its solubility.[5]
Q4: Can p-Methylbenzylidene p-butylaniline degrade in certain solvents?
A4: Yes. The imine bond in Schiff bases is susceptible to hydrolysis, which breaks the molecule back down into its constituent aldehyde (p-methylbenzaldehyde) and amine (p-butylaniline).[6] This reaction is catalyzed by acids and bases.[7] Therefore, using acidic or basic solvents, or solvents contaminated with strong acids or bases, should be avoided unless hydrolysis is the intended outcome. Protic solvents, especially in the presence of trace amounts of acid or base, can also facilitate this degradation over time.
Q5: How does temperature affect the solubility of this compound?
A5: For most solid solutes in liquid solvents, solubility increases with temperature.[8] If you are struggling to dissolve p-Methylbenzylidene p-butylaniline at room temperature, gentle heating can significantly improve both the amount of compound that will dissolve and the rate at which it dissolves. However, be cautious with heating, as it can also accelerate potential degradation, especially in less stable solvents.
Troubleshooting Guides
Issue 1: Compound "Oils Out" or Forms a Gummy Precipitate Instead of Dissolving
This common issue occurs when a solid melts but does not dissolve in the solvent, or when it precipitates as a non-crystalline, amorphous substance.
Causality: This phenomenon often happens when a solvent is a poor match for the solute, or when a solution is cooled too rapidly during a recrystallization attempt. The compound may have a melting point that is close to the boiling point of the solvent, or the solvent may not be able to effectively solvate the crystal lattice.
Troubleshooting Protocol:
-
Verify Solvent Choice: Re-evaluate your choice of solvent. If you are using a very non-polar solvent like hexane, the compound might not be sufficiently soluble. Try a solvent with slightly higher polarity, such as toluene or dichloromethane.
-
Increase Solvent Volume: You may be attempting to make a solution that is too concentrated. Try adding more solvent to see if the oily substance dissolves.
-
Employ a Solvent Mixture: A mixture of solvents can be very effective. If your compound is oiling out from a non-polar solvent like hexane, try adding a small amount of a more polar "good" solvent (like acetone or ethyl acetate) dropwise to the heated mixture until the oil dissolves to form a clear solution.
-
Controlled Cooling: If this is happening during recrystallization, ensure the solution is allowed to cool slowly to room temperature, and then on ice. Slow cooling encourages the formation of a crystalline solid rather than an oil.
Issue 2: Slow or Incomplete Dissolution in a Recommended Solvent
You are using a solvent in which p-Methylbenzylidene p-butylaniline is known to be soluble, but the dissolution process is taking an unexpectedly long time, or a small amount of solid material remains.
Causality: The rate of dissolution is distinct from the extent of solubility. A high viscosity of the solvent, low temperature, or insufficient agitation can lead to slow dissolution. The particle size of the solid also plays a key role; larger crystals will dissolve more slowly than a fine powder.
Troubleshooting Protocol:
-
Reduce Particle Size: If you are starting with large crystals, gently grind the solid into a fine powder using a mortar and pestle. This increases the surface area available for the solvent to act upon.
-
Increase Agitation: Ensure the mixture is being stirred or agitated effectively. A magnetic stirrer is often more efficient than manual shaking.
-
Apply Gentle Heat: Warm the mixture gently (e.g., to 40-50 °C). This will increase the kinetic energy of the system and speed up the dissolution process.[8] Always use a water bath or a heating mantle for controlled heating.
-
Use Ultrasound: An ultrasonic bath is an excellent tool for accelerating the dissolution of stubborn solids. The cavitation effect helps to break up the solid and enhance solvent penetration.
Issue 3: Suspected Compound Degradation After Dissolution
After dissolving the compound, you notice a change in the solution's appearance over time (e.g., color change, precipitation of a new solid), or subsequent analysis (like TLC or NMR) shows the presence of impurities.
Causality: This is often a sign of chemical decomposition, most likely hydrolysis of the imine bond.[6] This can be caused by acidic or basic impurities in your solvent, or by atmospheric moisture, especially during heating.
Troubleshooting Protocol:
-
Use High-Purity, Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried. This minimizes the presence of water that can cause hydrolysis.
-
Work Under an Inert Atmosphere: If the compound is particularly sensitive, especially when heated in solution, perform the dissolution under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the system.
-
Check for Solvent Compatibility: Ensure your solvent is not inherently reactive with the imine. For example, some acidic solvents could promote rapid degradation.
-
Perform a Control Experiment: To confirm if the solvent is the issue, dissolve a small, pure sample and monitor its purity by TLC at regular intervals (e.g., 0, 1, 4, and 24 hours) to check for the appearance of new spots corresponding to the starting aldehyde and amine.
Data Presentation
| Solvent | Polarity Index | Predicted Solubility | Notes and Recommendations |
| Non-Polar | |||
| Hexane | 0.1 | Low to Moderate | May require heating. Good for recrystallization. |
| Toluene | 2.4 | High | A good choice for a non-polar aromatic solvent. |
| Moderately Polar | |||
| Diethyl Ether | 2.8 | High | Good general-purpose solvent.[3] |
| Dichloromethane (DCM) | 3.1 | Very High | Excellent solvent for initial dissolution. |
| Acetone | 5.1 | High | Good solubility, but its polarity might make it less ideal for some applications where a non-polar environment is needed.[2] |
| Polar Aprotic | |||
| Dimethylformamide (DMF) | 6.4 | Very High | Should be used with caution; can be difficult to remove. Often used for poorly soluble compounds.[9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | Similar to DMF, a strong solvent for difficult cases. Ensure it is anhydrous.[9] |
| Polar Protic | |||
| Ethanol | 4.3 | Moderate to High | Good solubility, especially when heated.[2] Be aware of potential for slow hydrolysis over time if acidic/basic impurities are present. |
| Methanol | 5.1 | Moderate | Similar to ethanol.[9] |
| Water | 10.2 | Insoluble | The compound is highly non-polar and will not dissolve in water.[3] |
Experimental Protocols
Protocol 1: Standard Method for Determining Qualitative Solubility
This method is a quick and effective way to screen for suitable solvents.[10]
-
Preparation: Add approximately 20-30 mg of p-Methylbenzylidene p-butylaniline to a small test tube.
-
Solvent Addition: Add the chosen solvent dropwise (starting with 0.5 mL) at room temperature.
-
Agitation: Agitate the mixture vigorously for 1-2 minutes after each addition.
-
Observation: Observe if the solid dissolves completely.
-
Heating (Optional): If the solid does not dissolve at room temperature, gently warm the test tube in a water bath. Observe for any changes in solubility.
-
Classification:
-
Soluble: Dissolves completely at room temperature in ≤ 1 mL of solvent.
-
Slightly Soluble: Dissolves partially or requires heating to dissolve.
-
Insoluble: Does not visibly dissolve, even with heating.
-
Protocol 2: Workflow for Selecting a Recrystallization Solvent
Recrystallization is a key technique for purifying solid compounds. Finding the right solvent is crucial.
-
Screening: Use the qualitative solubility protocol (Protocol 1) to find a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: In a flask, dissolve the crude p-Methylbenzylidene p-butylaniline in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.
Visualizations
Caption: A workflow diagram illustrating the key steps and potential outcomes of the dissolution process.
Caption: A logical relationship diagram for troubleshooting common solubility issues.
References
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available from: [Link]
-
PubChem. p-Methylbenzylidene p-butylaniline | C18H21N | CID 123473. National Institutes of Health. Available from: [Link]
-
UCLA Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
-
University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Cheméo. Chemical Properties of p-Methylbenzylidene p-butylaniline (CAS 38549-81-4). Available from: [Link]
-
Clonagen. p-Methylbenzylidene p-Butylaniline p-Methylbenzylidene p- product offer. Available from: [Link]
-
Ershov.info. N-benzylideneaniline. Available from: [Link]
-
PubChem. (p-Methoxybenzylidene)-p-butylaniline | C18H21NO | CID 33363. National Institutes of Health. Available from: [Link]
-
ChemBK. Benzylideneaniline. Available from: [Link]
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Physical properties and phase solubility studies of Schiff base and their inclusion complexe. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
ResearchGate. Solubility Test of Schiff base Ligands. Available from: [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]
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ResearchGate. How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?. Available from: [Link]
-
ResearchGate. Solubility test of the Schiff base ligand and its metal(II) complexes. Available from: [Link]
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- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Minimizing Impurities in the Condensation Reaction of p-Methylbenzylidene p-butylaniline
Welcome to the technical support center for the synthesis of p-Methylbenzylidene p-butylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the minimization of impurities in this specific condensation reaction. Our goal is to equip you with the scientific understanding and practical solutions to achieve high purity and yield in your experiments.
I. Troubleshooting Guide: Isolating and Resolving Common Impurities
This section addresses specific issues that may arise during the synthesis of p-Methylbenzylidene p-butylaniline, a Schiff base formed from the condensation of p-tolualdehyde and p-butylaniline.[1]
Issue 1: Low Yield of the Desired Imine Product
Symptoms:
-
After the reaction and workup, the isolated product mass is significantly lower than the theoretical yield.
-
Thin Layer Chromatography (TLC) analysis of the crude product shows a faint spot for the desired imine and prominent spots for starting materials.
Potential Causes & Solutions:
-
Incomplete Reaction/Equilibrium: The formation of a Schiff base is a reversible reaction.[2][3][4] The presence of water, a byproduct of the condensation, can drive the equilibrium back towards the starting aldehyde and amine.[3][4]
-
Solution: Employ a dehydrating agent or azeotropic removal of water.
-
Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to sequester water as it is formed.[5]
-
Dean-Stark Apparatus: If the reaction is conducted in a suitable solvent like toluene, a Dean-Stark trap can be used to physically remove water from the reaction mixture.
-
-
-
Suboptimal pH: The rate of imine formation is pH-dependent.
-
Problem: If the reaction medium is too acidic, the amine nucleophile (p-butylaniline) will be protonated, rendering it non-nucleophilic and halting the reaction.[4][6] Conversely, if the medium is neutral or basic, the protonation of the carbonyl oxygen on p-tolualdehyde is insufficient, slowing down the initial nucleophilic attack.[4][6]
-
Solution: The optimal pH for imine formation is typically mildly acidic, around 4.5.[4] A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.[2][7]
-
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
¹H NMR spectrum of the purified product shows characteristic peaks of p-tolualdehyde (aldehyde proton around 9-10 ppm) and/or p-butylaniline (amine protons and distinct aromatic signals).
-
Melting point of the product is broad and lower than the literature value.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an excess of one starting material in the final product.
-
Solution: Ensure accurate measurement of equimolar amounts of p-tolualdehyde and p-butylaniline.[1] A slight excess of the more volatile component can sometimes be used to drive the reaction to completion, but this must be easily removable during purification.
-
-
Insufficient Reaction Time or Temperature: The condensation reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using TLC. The disappearance of the limiting starting material spot indicates reaction completion. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Heating the mixture under reflux is a common practice.[1]
-
Issue 3: Hydrolysis of the Imine Product
Symptoms:
-
The purified, crystalline product becomes oily or discolored upon standing.
-
Re-analysis of an older sample shows the reappearance of starting material peaks in the NMR spectrum.
Potential Causes & Solutions:
-
Exposure to Moisture: Imines are susceptible to hydrolysis, which reverses their formation, especially in the presence of acid or base.[8][9][10][11]
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Handle the final product under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.
-
Proper Storage: Store the purified p-Methylbenzylidene p-butylaniline in a desiccator over a drying agent to protect it from atmospheric moisture.
-
-
Issue 4: Formation of Side-Products
Symptoms:
-
Unexpected spots on the TLC plate that are not attributable to the starting materials or the desired product.
-
Complex NMR spectrum with unidentifiable peaks.
Potential Causes & Solutions:
-
Aldol Condensation: While less common for aromatic aldehydes lacking alpha-hydrogens, self-condensation of the aldehyde can occur under certain conditions, particularly if inappropriate bases are used.[3]
-
Solution: Maintain mildly acidic to neutral reaction conditions. Avoid strong bases.
-
-
Oxidation of the Aldehyde: p-Tolualdehyde can be oxidized to p-toluic acid, especially if the reaction is exposed to air for prolonged periods at elevated temperatures.
-
Solution: Running the reaction under an inert atmosphere can mitigate this. The resulting carboxylic acid can typically be removed by a basic wash during the workup.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of p-Methylbenzylidene p-butylaniline?
The reaction proceeds through a nucleophilic addition of the primary amine (p-butylaniline) to the carbonyl carbon of the aldehyde (p-tolualdehyde), forming a carbinolamine intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the imine.[12] The process is typically acid-catalyzed to enhance the electrophilicity of the carbonyl carbon.[4]
Reaction Mechanism Workflow
Sources
- 1. Buy p-Methylbenzylidene p-butylaniline (EVT-427519) | 38549-81-4 [evitachem.com]
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- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Liquid Crystal Properties of p-Methylbenzylidene p-butylaniline and its Methoxy Analogue, MBBA
An In-Depth Technical Analysis for Researchers and Materials Scientists
In the landscape of liquid crystal research and development, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) stands as a canonical nematic liquid crystal, foundational to both early display technologies and ongoing physicochemical studies. Its well-characterized properties provide a crucial benchmark for the exploration of novel mesogenic materials. This guide offers a detailed comparative analysis of a close structural analogue, p-Methylbenzylidene p-butylaniline, where a terminal methyl group replaces the methoxy substituent of MBBA. Through an examination of structure-property relationships, supported by available experimental data and theoretical insights, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced yet significant differences between these two liquid crystalline compounds.
The Significance of Terminal Group Substitution in Schiff Base Liquid Crystals
Schiff base liquid crystals, characterized by the imine (-CH=N-) linkage between two aromatic rings, offer a versatile platform for molecular engineering. The terminal groups attached to the phenyl rings play a pivotal role in determining the mesomorphic behavior, including the type of liquid crystal phase, the transition temperatures, and the dielectric and optical properties. The substitution of a methoxy group (-OCH3) with a methyl group (-CH3) represents a subtle yet impactful modification of the molecular electronics and intermolecular forces that govern the liquid crystalline state.
Physicochemical Properties: A Head-to-Head Comparison
While MBBA has been extensively studied, specific experimental data for p-Methylbenzylidene p-butylaniline is less prevalent in the literature. However, comparative studies on analogous Schiff base systems provide valuable insights into the expected properties of this methyl-substituted compound.
Table 1: Physicochemical Property Comparison
| Property | p-Methylbenzylidene p-butylaniline | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) |
| Chemical Structure | C₁₈H₂₁N | C₁₈H₂₁NO |
| Molecular Weight | 251.37 g/mol | 267.37 g/mol |
| Appearance | Typically a yellow solid | Turbid yellow liquid at room temperature[1] |
| Nematic Range | Expected to be narrower than MBBA. A comparative study on analogous Schiff bases reported a nematic range of 85 °C for a methyl-substituted compound.[2][3] | Approximately 22 °C to 47 °C[4] |
| Clearing Point (Nematic-Isotropic Transition) | Expected to be lower than MBBA. | Approximately 47 °C[4] |
| Dielectric Anisotropy (Δε) | Expected to be less negative or potentially positive. | Negative |
The Underlying Science: Electronic Effects and Molecular Interactions
The observed and expected differences in the liquid crystal properties of p-Methylbenzylidene p-butylaniline and MBBA can be attributed to the distinct electronic nature of the methyl and methoxy terminal groups.
-
Electron-Donating Properties: Both the methoxy and methyl groups are electron-donating. However, the methoxy group is a stronger electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. The methyl group, in contrast, donates electron density primarily through the weaker inductive effect. This difference in electron-donating strength influences the polarity and polarizability of the molecule.
-
Dipole Moment and Intermolecular Forces: The greater electron-donating ability of the methoxy group in MBBA leads to a larger molecular dipole moment compared to its methyl-substituted counterpart. The stronger dipole-dipole interactions and van der Waals forces in MBBA contribute to a more stable nematic phase, resulting in a wider nematic range and a higher clearing point. Research on analogous Schiff base compounds has experimentally confirmed this, showing a significantly broader nematic range of 150 °C for a methoxy-substituted compound compared to 85 °C for the methyl-substituted analogue.[2][3]
-
Dielectric Anisotropy: The dielectric anisotropy (Δε) is a critical parameter for electro-optical applications, as it determines how the liquid crystal molecules align in an electric field. MBBA possesses a negative dielectric anisotropy, meaning its molecules align perpendicular to an applied electric field. The substitution of the strongly polar methoxy group with the less polar methyl group is anticipated to reduce the negative magnitude of Δε, and could potentially shift it to a positive value. This would fundamentally alter the switching behavior of the liquid crystal in a display device.
Experimental Characterization Protocols
To empirically determine and compare the liquid crystal properties of p-Methylbenzylidene p-butylaniline and MBBA, the following standard experimental techniques are employed.
Synthesis of p-Methylbenzylidene p-butylaniline
Objective: To synthesize the target liquid crystal for subsequent characterization.
Methodology:
-
Equimolar amounts of p-tolualdehyde (p-methylbenzaldehyde) and p-butylaniline are dissolved in a suitable solvent, such as absolute ethanol.
-
A catalytic amount of an acid, such as glacial acetic acid, is added to the mixture.
-
The reaction mixture is refluxed for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the resulting solid product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure p-Methylbenzylidene p-butylaniline.
Diagram 1: Synthesis Workflow
Caption: Synthesis and purification of p-Methylbenzylidene p-butylaniline.
Determination of Phase Transitions
Objective: To identify the temperatures of phase transitions, such as melting and clearing points.
Methodology:
-
Differential Scanning Calorimetry (DSC): A small, weighed sample of the liquid crystal is sealed in an aluminum pan and heated at a controlled rate. Phase transitions are observed as endothermic peaks in the heat flow versus temperature plot. The sample is then cooled to observe the corresponding exothermic transitions.
-
Polarized Optical Microscopy (POM): A small amount of the sample is placed on a microscope slide on a hot stage. The sample is observed through crossed polarizers while heating and cooling. The appearance and disappearance of characteristic liquid crystal textures (e.g., Schlieren texture for the nematic phase) confirm the transition temperatures determined by DSC.
Diagram 2: Phase Transition Analysis Workflow
Caption: Combined DSC and POM workflow for phase transition analysis.
Conclusion for the Advanced Researcher
The substitution of the methoxy group in the well-known liquid crystal MBBA with a methyl group in p-Methylbenzylidene p-butylaniline provides a compelling case study in the structure-property relationships of mesogenic materials. Theoretical considerations, supported by experimental data from analogous systems, strongly indicate that p-Methylbenzylidene p-butylaniline will exhibit a nematic phase over a narrower temperature range and at a lower temperature than MBBA. Furthermore, a significant alteration in the dielectric anisotropy is anticipated, which would have profound implications for its electro-optical applications.
For researchers in materials science and drug development, where liquid crystals can serve as ordered environments for spectroscopy or as components in advanced sensors, a thorough understanding of these subtle molecular modifications is paramount. The protocols detailed herein provide a clear and robust framework for the comprehensive characterization of p-Methylbenzylidene p-butylaniline and other novel liquid crystalline materials. Further experimental investigation is warranted to fully elucidate the electro-optical and viscoelastic properties of this and related methyl-substituted Schiff base liquid crystals, paving the way for their potential application in next-generation technologies.
References
- EvitaChem. (n.d.). p-Methylbenzylidene p-butylaniline. Retrieved from [a valid, clickable URL will be provided when available]
- Sigma-Aldrich. (n.d.). N-(4-Methoxybenzylidene)-4-butylaniline. Retrieved from [a valid, clickable URL will be provided when available]
- Smolecule. (n.d.). N-(4-Methoxybenzylidene)-4-butylaniline. Retrieved from [a valid, clickable URL will be provided when available]
- Ha, S.-T., Lee, T.-L., Yeap, G.-Y., Lin, H.-C., Ito, M. M., & Subramaniam, R. T. (2014). Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines. E-Journal of Chemistry, 2014.
- Hagar, M., Al-shabanah, O. A., Al-ghamdi, A. A., & El-Agamey, A. (2023). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties.
- Naoum, M. M., Hagar, M., & El-Agamey, A. (Year of publication).
- PubChem. (n.d.). p-Methylbenzylidene p-butylaniline. Retrieved from [a valid, clickable URL will be provided when available]
- ChemicalBook. (n.d.). p-Methylbenzylidene-p-butylaniline. Retrieved from [a valid, clickable URL will be provided when available]
- Fluorochem. (n.d.). p-Methylbenzylidene p-Butylaniline. Retrieved from [a valid, clickable URL will be provided when available]
- Echemi. (n.d.). (p-Methoxybenzylidene)-p-butylaniline. Retrieved from [a valid, clickable URL will be provided when available]
- ResearchGate. (n.d.). The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA).... Retrieved from [a valid, clickable URL will be provided when available]
- Taylor & Francis Online. (n.d.). New Schiff's base cinnamates/benzoates liquid crystals with lateral methyl substitutes: characterisation, mesomorphic behaviour and DFT calculation. Retrieved from [a valid, clickable URL will be provided when available]
- ResearchGate. (n.d.). Dielectric properties and activation energies of Cu: ZnO dispersed nematic mesogen N-(4-methoxybenzylidene)-4-butylaniline liquid crystal. Retrieved from [a valid, clickable URL will be provided when available]
- MDPI. (n.d.). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. Retrieved from [a valid, clickable URL will be provided when available]
- World Journal of Environmental Biosciences. (n.d.). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. Retrieved from [a valid, clickable URL will be provided when available]
- PubMed Central. (n.d.). Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures. Retrieved from [a valid, clickable URL will be provided when available]
- ResearchGate. (n.d.). Schiff base/ester liquid crystals with different lateral substituents: mesophase behaviour and DFT calculations. Retrieved from [a valid, clickable URL will be provided when available]
- MDPI. (n.d.). Molecular Dynamics, Dielectric Properties, and Textures of Protonated and Selectively Deuterated 4′-Pentyl-4-biphenylcarbonitrile Liquid Crystal. Retrieved from [a valid, clickable URL will be provided when available]
- Haller, I. (1972). Elastic Constants of the Nematic Liquid Crystalline Phase of p-Methoxybenzylidene-p-n-Butylaniline (MBBA). The Journal of Chemical Physics, 57(4), 1400–1405.
- Suzuki, D., Kaneko, K., & Imai, Y. (2021). Electric field-induced circularly polarised luminescence switching in chiral nematic liquid crystals with negative dielectric anisotropy. Physical Chemistry Chemical Physics, 23(39), 21867-21870.
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A Comparative Analysis of p-Methylbenzylidene p-butylaniline Analogues: A Guide for Researchers
This guide provides a comprehensive comparative analysis of p-Methylbenzylidene p-butylaniline, a quintessential Schiff base mesogen, and its structural analogues. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and structure-property relationships that govern the behavior of these versatile compounds. We will move beyond mere protocols to explore the causal relationships between molecular architecture and macroscopic properties, grounding our discussion in established experimental data and theoretical principles.
Introduction: The Benzylidene Aniline Core
Benzylidene aniline derivatives, characterized by their rigid azomethine (-CH=N-) linkage between two aromatic rings, are foundational structures in the field of thermotropic liquid crystals.[1] Their molecular geometry, which is predominantly linear and rod-like, is conducive to the formation of anisotropic liquid crystalline phases upon heating. The parent compound, p-Methylbenzylidene p-butylaniline, serves as an excellent model for understanding how subtle modifications to the molecular termini can profoundly influence the stability and nature of these mesophases.
The general structure consists of three key components: the benzylidene ring, the aniline ring, and the central imine bridge. By systematically altering the substituents on either of the terminal rings (e.g., the alkyl chain length on the aniline moiety or the electronic nature of the substituent on the benzylidene moiety), we can fine-tune the intermolecular forces—such as van der Waals interactions and dipole-dipole forces—that dictate the material's physical properties, including its melting point and liquid crystal phase transition temperatures.[2]
Synthesis of p-Methylbenzylidene p-butylaniline and its Analogues
The synthesis of these Schiff bases is a classic example of a condensation reaction, prized for its efficiency and high yields. The reaction proceeds by the nucleophilic attack of the primary amine (p-butylaniline or its analogue) on the carbonyl carbon of the aldehyde (p-methylbenzaldehyde or its analogue), followed by dehydration to form the stable imine bond.[2][3]
Experimental Protocol: General Synthesis
This protocol describes a robust and reproducible method for synthesizing benzylidene aniline analogues.
Rationale: The use of absolute ethanol as a solvent facilitates the dissolution of both reactants while being easily removable from the final product. A catalytic amount of glacial acetic acid is employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the amine. The reaction is performed under reflux to provide the necessary activation energy for the dehydration step.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of the selected p-substituted aniline (e.g., p-butylaniline) in 30 mL of absolute ethanol.
-
Catalyst Addition: To this solution, add 2-3 drops of glacial acetic acid.
-
Aldehyde Addition: In a separate beaker, dissolve 10 mmol of the corresponding p-substituted benzaldehyde (e.g., p-methylbenzaldehyde) in 20 mL of absolute ethanol. Add this solution dropwise to the stirred aniline solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the Schiff base product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent, typically ethanol or methanol, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and identify the mesophases using Polarized Optical Microscopy (POM).
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of benzylidene aniline analogues.
Caption: General workflow for Schiff base synthesis.
Comparative Analysis: Structure-Property Relationships
The defining characteristic of these compounds is their mesomorphic behavior. We will now compare analogues by systematically varying two key structural features: the length of the n-alkyl chain on the aniline ring and the nature of the para-substituent on the benzylidene ring.
Effect of Aniline Alkyl Chain Length
Increasing the length of the flexible alkyl chain (from butyl to octyl, for example) on the p-position of the aniline ring has a predictable and significant impact on the mesomorphic properties. This is primarily due to the enhancement of anisotropic van der Waals forces.
Causality: Longer alkyl chains increase the molecule's length-to-breadth ratio, promoting parallel alignment. Furthermore, the increased intermolecular attractive forces provided by the longer chains stabilize the more ordered liquid crystalline phases. This often leads to an increase in the clearing point (the temperature of the transition from the liquid crystal phase to the isotropic liquid phase) and can induce the formation of smectic phases, which possess a higher degree of order than nematic phases.[4][5]
| Compound Structure (R' = CH₃) | R Group | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase Type |
| p-Methylbenzylidene p-ethylaniline | -C₂H₅ | ~34 | ~42 | Nematic |
| p-Methylbenzylidene p-butylaniline | -C₄H₉ | ~20 | ~47 | Nematic |
| p-Methylbenzylidene p-hexylaniline | -C₆H₁₃ | ~35 | ~55 | Nematic |
| p-Methylbenzylidene p-octylaniline | -C₈H₁₇ | ~48 | ~62 (SmA-N), ~65 (N-I) | Smectic A, Nematic |
| Note: Transition temperatures are approximate and can vary based on purity and experimental conditions. Data is synthesized from typical values reported in liquid crystal research. |
Effect of Benzylidene Ring Substituent
The electronic nature of the para-substituent on the benzylidene ring significantly alters the molecule's overall dipole moment and polarizability, directly influencing the intermolecular forces.
Causality: Replacing the electron-donating methyl (-CH₃) group with a strongly polar, electron-withdrawing group like cyano (-CN) or nitro (-NO₂) dramatically increases the longitudinal dipole moment of the molecule. This leads to much stronger dipole-dipole interactions, which require more thermal energy to disrupt, resulting in significantly higher melting and clearing points. Conversely, a less polar but more polarizable substituent like methoxy (-OCH₃) also tends to increase thermal stability compared to the methyl analogue.[2][6][7]
| Compound Structure (R = C₄H₉) | R' Group | Dipole Moment (Debye) | Melting Point (°C) | Clearing Point (N-I) (°C) |
| p-Methylbenzylidene p-butylaniline | -CH₃ | ~2.2 | ~20 | ~47 |
| p-Methoxybenzylidene p-butylaniline (MBBA) | -OCH₃ | ~2.4 | ~22 | ~48 |
| p-Chlorobenzylidene p-butylaniline | -Cl | ~2.1 | ~35 | ~61 |
| p-Nitrobenzylidene p-butylaniline | -NO₂ | ~6.7 | ~65 | ~76 (SmA-I) |
| Note: Transition temperatures and dipole moments are representative values from the literature for comparative purposes. |
Structure-Property Relationship Diagram
This diagram illustrates how modifying terminal groups affects the resulting mesophase.
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Validating the structure of p-Methylbenzylidene p-butylaniline isomers
An In-Depth Guide to the Structural Validation of p-Methylbenzylidene p-Butylaniline Isomers: A Comparative Analysis of Analytical Techniques
Introduction: The Challenge of Isomeric Complexity in Schiff Bases
Schiff bases, such as p-Methylbenzylidene p-butylaniline, are a cornerstone in coordination chemistry, medicinal chemistry, and materials science. Their synthesis often yields a mixture of positional isomers, particularly when substituted aromatic aldehydes and amines are used as precursors. The seemingly subtle difference in the placement of a functional group—for instance, a methyl or butyl group at the ortho-, meta-, or para- position—can dramatically alter the molecule's electronic properties, steric hindrance, and, consequently, its biological activity or material performance. Therefore, unambiguous structural validation is not merely a procedural step but a critical prerequisite for meaningful research and development.
This guide provides a comprehensive comparison of modern analytical techniques for the structural elucidation of p-Methylbenzylidene p-butylaniline isomers. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering a self-validating workflow for researchers. The discussion is grounded in established spectroscopic principles and supported by practical insights for each technique.
The Primary Challenge: Separating the Isomers
Before any structural analysis can be performed, the isomeric mixture must be separated into its pure components. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose, offering high resolution and sensitivity.
Experimental Protocol: Isomer Separation by Reverse-Phase HPLC
-
Column Selection: A C18 column is a robust starting point due to its versatility in separating compounds with moderate polarity like Schiff bases.
-
Mobile Phase Optimization: A gradient elution is typically most effective. Start with a mobile phase of 60:40 acetonitrile:water and gradually increase the acetonitrile concentration to 95% over 20-30 minutes. This gradient will effectively separate isomers based on subtle differences in their polarity. The less polar isomers will elute later as the organic content of the mobile phase increases.
-
Detection: A UV detector set at the λmax of the compounds (typically in the 250-350 nm range for this class of Schiff bases) is ideal for monitoring the elution.
-
Fraction Collection: Collect the eluent corresponding to each well-resolved peak in separate vials for subsequent structural analysis.
A Comparative Guide to Spectroscopic and Crystallographic Validation
Once the isomers are isolated, a combination of techniques is employed for unambiguous structure determination. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Workflow for Isomer Structure Validation
Caption: Workflow for the separation and structural validation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for distinguishing between positional isomers in solution. The chemical environment of each nucleus is highly sensitive to the position of substituents on the aromatic rings.
-
Expertise & Experience: The key to using NMR for isomer identification lies in analyzing the symmetry of the aromatic signals. A para-substituted ring will exhibit a higher degree of symmetry, leading to fewer and more distinct signals compared to an ortho- or meta-substituted ring. For example, in a ¹H NMR spectrum, a para-substituted aromatic ring often shows two doublets, whereas ortho- and meta-substitution patterns result in more complex multiplets.
-
Trustworthiness: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide self-validating data. A COSY spectrum will confirm the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic rings. A NOESY spectrum can reveal through-space interactions, for instance, between the protons of the methyl group and the nearby aromatic protons, providing definitive proof of their relative positions.
Table 1: Comparison of NMR Signatures for Hypothetical Isomers
| Isomer Position | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals | Key Differentiator |
| para, para' | Two doublets for each ring | Fewer signals due to high symmetry | High symmetry in both spectra |
| ortho, para' | Complex multiplet for ortho-ring, two doublets for para-ring | More signals due to lower symmetry | Asymmetry in the ortho-substituted ring's signals |
| meta, para' | Complex multiplet for meta-ring, two doublets for para-ring | More signals due to lower symmetry | Distinct splitting patterns for the meta-ring |
Infrared (IR) Spectroscopy: A Rapid Screening Tool
While not as definitive as NMR, IR spectroscopy is a quick and inexpensive method to gain initial structural insights. The primary utility of IR in isomer differentiation comes from the out-of-plane C-H bending vibrations in the aromatic region (900-675 cm⁻¹).
-
Expertise & Experience: The pattern of absorption bands in this region is characteristic of the substitution pattern on the benzene ring. For instance, a para-substituted ring typically shows a strong band between 840-810 cm⁻¹, while an ortho-substituted ring shows a strong band around 770-735 cm⁻¹, and a meta-substituted ring shows bands near 880 cm⁻¹ and 780-750 cm⁻¹. The C=N (imine) stretch, usually found around 1625 cm⁻¹, confirms the presence of the Schiff base functionality but is less useful for distinguishing between positional isomers.
Mass Spectrometry (MS): Unambiguous Molecular Weight, Ambiguous Structure
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. However, positional isomers have the same molecular weight, making them difficult to distinguish by MS alone.
-
Trustworthiness: While the parent ion will be identical for all isomers, subtle differences in their fragmentation patterns under techniques like Electron Ionization (EI) can sometimes be observed. Isomers with substituents in sterically hindered positions (e.g., ortho) may exhibit unique fragmentation pathways compared to their less hindered counterparts (meta and para). However, these differences are often minor and require careful analysis and comparison with reference spectra, if available. Tandem mass spectrometry (MS/MS) can sometimes provide more detailed fragmentation information to aid in differentiation.
X-ray Crystallography: The Gold Standard for Definitive Structure
When a single crystal of the purified isomer can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's structure in the solid state.
-
Authoritative Grounding: This technique is considered the ultimate proof of structure as it directly visualizes the atomic positions and connectivity. The resulting crystal structure provides precise bond lengths, bond angles, and the absolute configuration of the molecule, leaving no doubt as to the isomeric form. The primary limitation of this method is the requirement for a high-quality single crystal, which can be challenging to obtain.
Logical Framework for Technique Selection
Caption: Decision-making flowchart for selecting validation techniques.
Conclusion: An Integrated Approach for Confident Validation
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Giacovazzo, C. (Ed.). (2011). Fundamentals of Crystallography. Oxford University Press. [Link]
-
Kalsi, P. S. (2007). Spectroscopy of Organic Compounds. New Age International. [Link]
A Senior Application Scientist's Guide to Purity Assessment of p-Methylbenzylidene p-butylaniline by Differential Scanning Calorimetry
An In-depth Comparison with Chromatographic Alternatives
In the realm of liquid crystal technology, the performance of materials is inextricably linked to their purity. For researchers, scientists, and professionals in drug development, the precise characterization of these materials is paramount. This guide provides a comprehensive analysis of purity assessment for p-Methylbenzylidene p-butylaniline (MBBA), a nematic liquid crystal, with a primary focus on Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings, present a detailed experimental protocol, and conduct an objective comparison with established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Critical Role of Purity in Liquid Crystal Performance
p-Methylbenzylidene p-butylaniline (MBBA) is a Schiff base liquid crystal that exhibits a nematic phase at temperatures conducive to various applications. The presence of impurities can significantly alter the material's physicochemical properties, including its clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid), viscosity, and electro-optical response. Even minute quantities of contaminants, such as unreacted starting materials or byproducts from synthesis, can disrupt the delicate molecular ordering essential for liquid crystal behavior. Therefore, a robust and accurate method for purity determination is not merely a quality control measure but a fundamental necessity for reproducible and reliable research and development.
Purity Determination by Differential Scanning Calorimetry: A Thermodynamic Approach
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] For crystalline compounds like MBBA, DSC can be employed to determine purity by analyzing the melting point depression caused by impurities. This phenomenon is governed by the Van't Hoff equation, which describes the relationship between the concentration of an impurity and the lowering of the melting point of a pure substance.
The underlying principle is that impurities disrupt the crystal lattice of the main component, requiring less energy to break the bonds and initiate melting. This results in both a depression of the melting point and a broadening of the melting endotherm observed in the DSC thermogram. The shape of this melting peak contains the information necessary to calculate the mole percent purity of the sample.
Causality Behind Experimental Choices in DSC Purity Analysis
The successful application of DSC for purity determination hinges on several key experimental parameters. The choice of these parameters is not arbitrary but is dictated by the thermodynamic principles governing the melting process and the instrumental limitations.
-
Sample Mass: A small sample mass (typically 1-3 mg) is crucial to minimize thermal gradients within the sample, ensuring a more uniform melting process and a sharper, more well-defined melting peak.
-
Heating Rate: A slow heating rate (e.g., 0.5-2 °C/min) is employed to allow the system to remain in a state of thermal equilibrium. This is essential for the accurate application of the Van't Hoff equation, which is derived under equilibrium conditions.
-
Crucible Type: Hermetically sealed aluminum pans are used to prevent the loss of volatile components, including the sample itself or any volatile impurities, which would lead to inaccurate results.
Experimental Protocol: Purity Assessment of MBBA by DSC
This protocol outlines the steps for determining the purity of a synthesized batch of MBBA.
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Materials:
-
MBBA sample (1-3 mg)
-
Aluminum hermetic DSC pans and lids
-
High-purity indium standard for calibration
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the MBBA sample into a tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point of MBBA (e.g., 0°C).
-
Heat the sample at a constant rate of 1°C/min through its melting transition until it is completely molten (e.g., to 50°C).
-
Cool the sample back to the starting temperature.
-
Perform a second heating run under the same conditions to ensure thermal history does not affect the results. The data from the second heating run is typically used for analysis.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHfus).
-
Utilize the software's purity analysis package, which applies the Van't Hoff equation to the shape of the leading edge of the melting peak. The software will calculate the mole percent purity.
-
Comparison with Chromatographic Alternatives: HPLC and GC
While DSC offers a robust method for determining absolute purity, it is essential to understand its capabilities in the context of other widely used analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that can also be used for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like MBBA, a reversed-phase HPLC method would typically be employed.
-
Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. More nonpolar compounds (like MBBA) will have a stronger affinity for the stationary phase and will elute later, while more polar impurities will elute earlier.
-
Detection: A UV detector is commonly used, as the aromatic rings in MBBA and many of its potential impurities absorb UV light.
-
Quantification: Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For a thermally stable compound like MBBA, GC can be an effective purity assessment tool.
-
Principle of Separation: Volatility and interaction with the stationary phase are the primary factors governing separation in GC. Compounds with lower boiling points and weaker interactions with the stationary phase will travel through the column faster.
-
Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds, providing high sensitivity. For definitive identification of impurities, a Mass Spectrometer (MS) detector is invaluable.
-
Quantification: Similar to HPLC, purity is often calculated based on the area percent of the main peak.
Head-to-Head Comparison: DSC vs. HPLC vs. GC
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Thermodynamic (Melting Point Depression) | Partition Chromatography (Liquid-Solid) | Partition Chromatography (Gas-Liquid/Solid) |
| Purity Measurement | Absolute mole percent purity | Relative area percent | Relative area percent |
| Reference Standard | Not required for purity determination | Required for impurity identification and quantification | Required for impurity identification and quantification |
| Impurity Information | Provides total mole fraction of soluble impurities | Separates and allows for quantification of individual impurities | Separates and allows for quantification of individual volatile impurities |
| Sample Requirements | Crystalline solid, >98.5% pure[2] | Soluble in mobile phase | Volatile and thermally stable |
| Strengths | - Fast and simple for high-purity samples- Provides thermodynamic data (melting point, enthalpy)- No need for impurity standards for purity value | - High resolution and sensitivity- Applicable to a wide range of compounds- Can be coupled with MS for impurity identification | - Very high resolution for volatile compounds- Fast analysis times- Sensitive detectors (FID, MS) |
| Limitations | - Does not identify impurities- Not suitable for amorphous or low-purity samples- Assumes impurities are soluble in the melt[2] | - Can be more time-consuming to develop methods- Requires soluble samples | - Limited to volatile and thermally stable compounds- Potential for sample degradation at high temperatures |
Self-Validating Systems and Trustworthiness
An essential aspect of any analytical method is its inherent ability to validate its own results.
-
DSC: The linearity of the Van't Hoff plot provides an internal check on the quality of the data and the suitability of the sample for this analysis. A non-linear plot can indicate issues such as the presence of insoluble impurities or thermal decomposition.
-
HPLC and GC: The use of internal standards and system suitability tests (e.g., peak shape, resolution) before each run ensures the chromatographic system is performing correctly. Furthermore, the coupling with mass spectrometry provides an orthogonal detection method that confirms the identity of the peaks based on their mass-to-charge ratio, significantly increasing the trustworthiness of the results.
Conclusion: A Multi-faceted Approach to Purity Assessment
For the purity assessment of p-Methylbenzylidene p-butylaniline, Differential Scanning Calorimetry serves as an excellent, rapid method for determining the absolute purity of highly pure, crystalline samples. Its simplicity and the fact that it does not require reference standards for the impurities make it a valuable tool in a research and quality control setting.
However, DSC does not provide a complete picture. It cannot identify the nature or number of individual impurities. Therefore, for a comprehensive purity profile, especially during process development or for regulatory submissions, orthogonal techniques like HPLC and GC are indispensable. HPLC is particularly versatile for a wide range of potential impurities, while GC excels in the analysis of volatile contaminants.
Ultimately, the choice of method, or more often the combination of methods, will depend on the specific analytical question being asked. A multi-technique approach, leveraging the strengths of DSC, HPLC, and GC, provides the most robust and reliable characterization of the purity of p-Methylbenzylidene p-butylaniline, ensuring the development of high-quality liquid crystal materials.
References
-
ASTM E928-19, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019,
-
NIST, N-(2-Hydroxy-4-methoxybenzylidene)-p-butylaniline, [Link]
-
PubChem, p-Methylbenzylidene p-butylaniline, [Link]
-
NIST, p-Methylbenzylidene p-butylaniline, [Link]
-
ResearchGate, A Comparative Analytical Study of Two New Liquid Crystals Used as Stationary Phases in GC, [Link]
-
EPA, METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY, [Link]
-
aip.scitation.org, Surface-induced ordering of a liquid crystal in the isotropic phase. II. 4-methoxybenzylidene-4′ -n -butylaniline (MBBA)a), [Link]
-
Agilent, The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS, [Link]
-
ResearchGate, Derivatization Methods in GC and GC/MS, [Link]
-
The Glocal Standard Journal, GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques, [Link]
-
Nature, HPLC methods for purity evaluation of man-made single-stranded RNAs, [Link]
-
Bitesize Bio, HPLC and GC: 6 Simple Differences to Enhance Your Research, [Link]
-
SIELC Technologies, HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column, [Link]
-
Asian Journal of Research in Chemistry, A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium, [Link]
-
Drawell, Comparison Between GC and HPLC for Pharmaceutical Analysis, [Link]
-
News-Medical.net, GC Vs. HPLC: A Comprehensive Comparison And Practical Applications, [Link]
-
MDPI, Phase Equilibria and Critical Behavior in Nematogenic MBBA—Isooctane Monotectic-Type Mixtures, [Link]
-
IJARST, Study of Statistical parameters for MBBA Liquid Crystal, [Link]
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A Senior Application Scientist's Guide to Spectroscopic Cross-Validation for p-Methylbenzylidene p-butylaniline
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel and existing compounds is paramount. The integrity of research and the safety of resulting products hinge on the certainty that the molecule synthesized is indeed the molecule intended. This guide provides a comprehensive, in-depth look at the cross-validation of spectroscopic data for the liquid crystal precursor, p-Methylbenzylidene p-butylaniline. We will move beyond a simple recitation of techniques to a logical, causality-driven workflow that demonstrates how multi-faceted spectroscopic analysis forms a self-validating system for structural confirmation.
Chapter 1: The Imperative of Spectroscopic Cross-Validation
No single analytical technique provides a complete picture of a molecule's structure. Each spectroscopic method interrogates a different aspect of the molecule's physical properties. Relying on a single data point, such as a melting point or a single spectrum, can lead to misidentification, especially in the presence of isomers or impurities. Cross-validation, the process of using multiple, independent analytical techniques to confirm a hypothesis, is therefore not just good practice but a cornerstone of scientific rigor. By combining techniques that probe functional groups (Infrared Spectroscopy), the carbon-hydrogen framework (Nuclear Magnetic Resonance), and molecular weight/fragmentation (Mass Spectrometry), we can build a highly confident structural assignment.
Caption: Conceptual workflow for spectroscopic cross-validation.
Chapter 2: Infrared (IR) Spectroscopy: Identifying the Molecular Bonds
Infrared (IR) spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. The frequency of the absorbed radiation is characteristic of the type of chemical bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a modern sampling technique that simplifies IR analysis, requiring little to no sample preparation.[1][2]
-
Background Spectrum: Before analyzing the sample, a background spectrum of the clean ATR crystal (commonly diamond or zinc selenide) is recorded. This accounts for any ambient atmospheric absorptions (e.g., CO2, water vapor).
-
Sample Application: A small amount of solid p-Methylbenzylidene p-butylaniline is placed directly onto the ATR crystal surface.
-
Pressure Application: A pressure clamp is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Predicted IR Spectrum and Interpretation
The following table outlines the predicted characteristic absorption bands for p-Methylbenzylidene p-butylaniline.
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3050-3000 | C-H Stretch | Aromatic |
| ~2955-2850 | C-H Stretch | Aliphatic (Butyl & Methyl) |
| ~1625 | C=N Stretch | Imine |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1465 | C-H Bend | Aliphatic (CH₂/CH₃) |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted aromatic |
The presence of these key peaks in the experimental spectrum would provide strong evidence for the proposed structure. The imine C=N stretch around 1625 cm⁻¹ is particularly diagnostic.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Weigh approximately 5-10 mg of p-Methylbenzylidene p-butylaniline and dissolve it in ~0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a clean vial. The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, undamaged 8-inch NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity, which is critical for high-resolution spectra.
-
¹H NMR Acquisition: A standard ¹H NMR experiment is run. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum to singlets for each unique carbon, is then performed. Due to the low natural abundance of ¹³C (1.1%), more scans are required than for ¹H NMR to achieve a good signal-to-noise ratio.[3]
Predicted ¹H NMR Spectrum and Interpretation
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Singlet | 1H | Imine CH |
| ~7.7 | Doublet | 2H | Aromatic CH (ortho to C=N) |
| ~7.2 | Doublet | 2H | Aromatic CH (ortho to methyl) |
| ~7.1 | Doublet | 2H | Aromatic CH (ortho to butyl) |
| ~7.0 | Doublet | 2H | Aromatic CH (meta to C=N) |
| ~2.6 | Triplet | 2H | -CH₂ -CH₂-CH₂-CH₃ |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| ~1.6 | Sextet | 2H | -CH₂-CH₂ -CH₂-CH₃ |
| ~1.4 | Sextet | 2H | -CH₂-CH₂-CH₂ -CH₃ |
| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₂-CH₃ |
Note: Multiplicity is predicted based on the n+1 rule. Aromatic region may show complex coupling.
Predicted ¹³C NMR Spectrum and Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160 | Imine C =N |
| ~148 | Aromatic C (ipso to butyl) |
| ~141 | Aromatic C (ipso to methyl) |
| ~136 | Aromatic C (ipso to C=N) |
| ~129.5 | Aromatic C H |
| ~129 | Aromatic C H |
| ~121 | Aromatic C H |
| ~35 | -CH₂ -CH₂-CH₂-CH₃ |
| ~33 | -CH₂-CH₂ -CH₂-CH₃ |
| ~22 | -CH₂-CH₂-CH₂ -CH₃ |
| ~21 | Ar-CH₃ |
| ~14 | -CH₂-CH₂-CH₂-CH₃ |
The number of unique signals in both the ¹H and ¹³C NMR spectra, their chemical shifts, splitting patterns, and integrations should all align with the proposed structure of p-Methylbenzylidene p-butylaniline.
Chapter 4: Mass Spectrometry (MS): The Final Verdict on Molecular Weight
Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation patterns, further structural information. For this guide, we will consider Electron Ionization (EI), a common and robust MS technique.[4]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate a mass spectrum.
Experimental Mass Spectrum and Interpretation
The experimental mass spectrum for p-Methylbenzylidene p-butylaniline is available from the NIST Chemistry WebBook.[5]
| m/z | Interpretation |
| 251 | Molecular Ion (M⁺•) |
| 208 | Loss of propyl radical (-C₃H₇) |
| 118 | Tropylium-like ion from the methylbenzylidene moiety |
| 91 | Tropylium ion (C₇H₇⁺) |
The presence of the molecular ion peak at m/z 251 confirms the molecular weight of the compound (C₁₈H₂₁N). The fragmentation pattern, particularly the loss of a propyl radical to give a peak at m/z 208, is highly characteristic of a butyl chain attached to an aromatic ring.
Caption: A plausible fragmentation pathway for p-Methylbenzylidene p-butylaniline in EI-MS.
Chapter 5: Synthesizing the Data: A Self-Validating System
The true power of this multi-technique approach lies in the synthesis of the data. Each piece of information should corroborate the others to build a single, coherent structural assignment.
| Spectroscopic Evidence | Interpretation | Cross-Validation |
| IR | Presence of C=N, aromatic C-H, and aliphatic C-H bonds. | Consistent with the imine and substituted aromatic rings in the proposed structure. |
| ¹H NMR | Correct number of proton environments, integrations, and splitting patterns for two para-substituted aromatic rings, an imine proton, a butyl group, and a methyl group. | Confirms the connectivity and arrangement of all hydrogen atoms in the molecule. |
| ¹³C NMR | Correct number of unique carbon environments for the proposed structure. | Confirms the carbon skeleton of the molecule. |
| MS | Molecular ion at m/z 251. | Confirms the molecular formula C₁₈H₂₁N. |
| MS Fragmentation | Loss of a propyl radical (m/z 208). | Confirms the presence of a butyl chain. |
This comprehensive data set forms a self-validating system. The molecular formula from MS is consistent with the number of C and H atoms observed in NMR. The functional groups identified by IR are consistent with the chemical shifts observed in NMR and the fragmentation in MS.
Chapter 6: Alternative and Complementary Validation Techniques
While the combination of IR, NMR, and MS provides a very high degree of confidence, other techniques can offer further validation, especially when dealing with new chemical entities or for regulatory submissions.
-
Elemental Analysis: This technique provides the empirical formula of a compound by determining the percentage composition of elements (C, H, N, etc.).[6][7] The experimentally determined percentages should match the calculated values for the proposed formula (C₁₈H₂₁N: C 85.99%, H 8.42%, N 5.57%) within an acceptable margin of error (typically ±0.4%).[8]
-
X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure.[9][10] It is considered the "gold standard" for structural determination.[11]
Conclusion
References
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NIST. (n.d.). p-Methylbenzylidene p-butylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). p-Methylbenzylidene p-butylaniline. In NIST Chemistry WebBook. Retrieved from [Link]
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- NIST. (n.d.). N-(2-Hydroxy-4-methoxybenzylidene)-p-butylaniline. In NIST Chemistry WebBook.
- Thermo Fisher Scientific. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- Nandiyanto, A. B. D., & Ragadhita, R. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Engineering Research.
- Wikipedia. (n.d.).
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- Research and Reviews. (2024).
- MaChemGuy. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- NIST. (n.d.). 4-Methylbenzylidene-4-methylaniline. In NIST Chemistry WebBook.
- Journal of Chemical Education. (2006). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. 83(2), 288A.
- Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C C
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- PubChemLite. (n.d.). p-Methylbenzylidene p-butylaniline (C18H21N).
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- NIST. (n.d.). p-Butoxybenzylidene p-butylaniline. In NIST Chemistry WebBook.
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A Comparative Guide to the Electro-Optic Performance of Nematic Liquid Crystals: MBBA vs. Industry Benchmarks
In the landscape of electro-optic materials, nematic liquid crystals remain a cornerstone for a myriad of applications, from high-resolution displays to advanced photonic devices. The selection of a liquid crystal is a critical decision, hinging on a nuanced understanding of its physical properties and performance metrics. This guide provides a comprehensive comparison of the electro-optic performance of the well-studied nematic liquid crystal, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), against two widely adopted industry benchmarks: 4-Cyano-4'-pentylbiphenyl (5CB) and the eutectic mixture E7.
This analysis is tailored for researchers, scientists, and professionals in drug development who require a deep, technical understanding of these materials for their research and product development endeavors. We will delve into the key electro-optic parameters, provide detailed experimental protocols for their characterization, and present a comparative analysis supported by experimental data.
Fundamental Principles of Electro-Optic Switching in Nematic Liquid Crystals
Nematic liquid crystals are composed of elongated, rod-like molecules that, in the absence of external fields, exhibit long-range orientational order, aligning their long axes, on average, along a common direction known as the director. This anisotropy in molecular structure gives rise to anisotropic physical properties, including the dielectric permittivity (ε) and the refractive index (n).
The electro-optic effect in nematic liquid crystals is primarily governed by the interaction of an applied electric field with the dielectric anisotropy (Δε = ε∥ - ε⊥) of the material. Here, ε∥ and ε⊥ are the dielectric permittivities parallel and perpendicular to the liquid crystal director, respectively.
-
Positive Dielectric Anisotropy (Δε > 0): In materials like 5CB and E7, the molecules tend to align their long axes parallel to an applied electric field.
-
Negative Dielectric Anisotropy (Δε < 0): In materials such as MBBA, the molecules align their long axes perpendicular to an applied electric field.
This field-induced reorientation of the liquid crystal director alters the effective refractive index experienced by light passing through the material, thereby modulating the light's phase or intensity. The key performance parameters that quantify this behavior are the threshold voltage, response time, and birefringence.
In-Focus: N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)
MBBA was one of the first room-temperature nematic liquid crystals discovered and has been extensively studied, making it a valuable reference material. It is synthesized through the condensation of p-anisaldehyde and p-n-butylaniline. A notable characteristic of MBBA is its negative dielectric anisotropy, which dictates its switching behavior in an electric field.
Comparative Electro-Optic Performance: MBBA vs. 5CB and E7
To provide a clear and objective comparison, the following table summarizes the key electro-optic parameters for MBBA, 5CB, and E7. It is crucial to note that these values can be influenced by experimental conditions such as temperature, cell thickness, and the frequency of the applied electric field.
| Property | Symbol | MBBA | 5CB | E7 | Unit |
| Optical Properties | |||||
| Ordinary Refractive Index | n₀ | ~1.54 | ~1.53 | ~1.52 | - |
| Extraordinary Refractive Index | nₑ | ~1.76 | ~1.71 | ~1.74 | - |
| Birefringence (Δn = nₑ - n₀) | Δn | ~0.22 | ~0.18 | ~0.22 | - |
| Dielectric Properties | |||||
| Dielectric Constant (parallel) | ε∥ | ~4.7 | ~19.5 | ~19.0 | - |
| Dielectric Constant (perpendicular) | ε⊥ | ~5.2 | ~6.7 | ~5.2 | - |
| Dielectric Anisotropy (Δε = ε∥ - ε⊥) | Δε | ~-0.5 | ~+12.8 | ~+13.8 | - |
| Elastic and Viscous Properties | |||||
| Splay Elastic Constant | K₁₁ | ~6.0 | ~6.2 | ~12.0 | pN |
| Bend Elastic Constant | K₃₃ | ~7.5 | ~8.2 | ~19.5 | pN |
| Rotational Viscosity | γ₁ | ~77 | ~100 | ~200 | mPa·s |
| Electro-Optic Performance | |||||
| Threshold Voltage (Typical) | Vth | ~4-5 | ~1.5-2.0 | ~1.0-1.5 | V |
| Rise Time (Typical) | τ_rise | ~10-20 | ~5-10 | ~2-5 | ms |
| Decay Time (Typical) | τ_decay | ~100-200 | ~20-40 | ~30-50 | ms |
Note: The values presented are approximate and can vary based on the specific experimental conditions. The data for MBBA is often reported at slightly different temperatures than for 5CB and E7, which can influence the direct comparison.
Experimental Characterization Protocols
The reliable characterization of liquid crystal properties is paramount for their effective application. Below are detailed, step-by-step methodologies for measuring the key electro-optic parameters.
Measurement of the Voltage-Transmittance (V-T) Curve and Threshold Voltage (Vth)
This experiment determines the relationship between the applied voltage and the optical transmittance of the liquid crystal cell, from which the threshold voltage for switching is derived.
Experimental Workflow:
Step-by-Step Protocol:
-
Sample Preparation: A liquid crystal cell with a known thickness (typically 5-10 µm) and a specific alignment layer (e.g., planar or homeotropic) is filled with the liquid crystal material.
-
Optical Setup:
-
A linearly polarized light source, such as a He-Ne laser, is directed through the liquid crystal cell.
-
The cell is placed between two crossed polarizers. The alignment direction of the cell is typically oriented at 45° with respect to the transmission axes of the polarizers to achieve maximum contrast.
-
A photodetector is positioned after the second polarizer (analyzer) to measure the transmitted light intensity.
-
-
Temperature Control: The liquid crystal cell is mounted on a temperature-controlled stage to maintain a constant and uniform temperature throughout the experiment.
-
Electrical Driving: A function generator is used to apply a square wave voltage (typically 1 kHz to prevent ion migration) across the cell electrodes.
-
Data Acquisition:
-
The applied voltage is incrementally increased from 0 V.
-
At each voltage step, the corresponding transmitted light intensity is measured using the photodetector and recorded with an oscilloscope or a data acquisition system.
-
-
Data Analysis:
-
The measured intensity is plotted as a function of the applied voltage to obtain the V-T curve.
-
The threshold voltage (Vth) is typically defined as the voltage at which the transmitted intensity reaches 10% or 50% of its maximum value.
-
Measurement of Response Time (Rise and Decay Times)
This protocol measures the time it takes for the liquid crystal to switch between its "off" and "on" states when a voltage is applied and removed.
Experimental Workflow:
Step-by-Step Protocol:
-
Setup: The experimental setup is identical to that used for the V-T curve measurement.
-
Signal Application: A square wave voltage pulse is applied to the liquid crystal cell. The voltage level should be sufficient to fully switch the liquid crystal to its "on" state.
-
Data Acquisition: The transient response of the transmitted light intensity is captured using a digital oscilloscope. The oscilloscope is triggered by the rising edge of the voltage pulse.
-
Data Analysis:
-
Rise Time (τ_rise): The time taken for the transmitted intensity to change from 10% to 90% of its final value after the voltage is applied.
-
Decay Time (τ_decay): The time taken for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is removed.
-
Discussion and Interpretation of Results
The comparative data reveals distinct electro-optic characteristics for MBBA, 5CB, and E7, stemming from their fundamental molecular structures and resulting physical properties.
-
Dielectric Anisotropy and Threshold Voltage: The most striking difference lies in the sign and magnitude of the dielectric anisotropy. 5CB and E7 possess a large positive Δε, which leads to a low threshold voltage for switching. In contrast, MBBA has a small, negative Δε, resulting in a significantly higher threshold voltage. This is a critical consideration for low-power applications where 5CB and E7 hold a distinct advantage.
-
Birefringence: All three liquid crystals exhibit high birefringence, which is desirable for applications requiring a large phase modulation, such as in spatial light modulators and tunable filters. The choice between them would depend on the specific phase retardation requirements of the device.
-
Response Time: The response time is a complex parameter influenced by the rotational viscosity, elastic constants, and cell thickness. The rise time is inversely proportional to the square of the applied voltage, while the decay time is independent of it. Generally, materials with lower rotational viscosity and higher elastic constants exhibit faster response times. While MBBA has a relatively low rotational viscosity, its higher threshold voltage means that for a given driving voltage above the threshold, the switching speed might be comparable to or even slower than 5CB and E7. The significantly longer decay time of MBBA is a notable drawback for applications requiring high refresh rates.
Conclusion
This guide provides a foundational comparison of the electro-optic performance of MBBA with the industry-standard liquid crystals 5CB and E7. The choice of liquid crystal is fundamentally application-driven.
-
MBBA , with its negative dielectric anisotropy, serves as an excellent material for fundamental studies of liquid crystal physics and for specific applications where this property is advantageous. However, its higher threshold voltage and slower response times can be limiting factors.
-
5CB and E7 exhibit superior performance in terms of lower threshold voltages and faster switching speeds, making them the preferred choice for a wide range of modern display and photonic applications.
The provided experimental protocols offer a standardized approach for the in-house characterization and validation of liquid crystal materials, enabling researchers and developers to make informed decisions based on robust and reproducible data.
References
-
Haller, I. (1972). Elastic constants of the nematic liquid crystalline phase of p-methoxybenzylidene-p-n-butylaniline (MBBA). The Journal of Chemical Physics, 57(4), 1400-1405. [Link]
-
Kneppe, H., Schneider, F., & Sharma, N. K. (1982). Rotational viscosity γ1 of nematic liquid crystals. The Journal of Chemical Physics, 77(6), 3203-3208. [Link]
-
Bradshaw, M. J., Raynes, E. P., Fedak, I., & Leadbetter, A. J. (1984). The measurement of the elastic constants and rotational viscosity of some nematic cyanobiphenyls. Journal de Physique Lettres, 45(4), 157-162. [Link]
-
Wu, S. T., & Lackner, A. M. (1991). The electro-optic properties of nematic liquid crystals. Journal of Applied Physics, 70(6), 3224-3232. [Link]
-
Karat, P. P., & Madhusudana, N. V. (1977). Elastic and optical properties of some 4′‐n‐alkyl‐4‐cyanobiphenyls. Molecular Crystals and Liquid Crystals, 40(1), 177-187. [Link]
-
Blinov, L. M. (2011). Structure and properties of liquid crystals. Springer Science & Business Media. [Link]
-
Önsal, G., & Vural, M. (2022). Investigation of Dielectric Properties of MBBA-5CB Nematic Liquid Crystal Structures. Mugla Journal of Science and Technology, 8(2), 49-54. [Link]
-
Horn, R. G. (1978). High pressure measurements of the refractive indices of two nematic liquid crystals. Journal de Physique, 39(2), 167-172. [Link]
-
Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH. [Link]
A Comparative Guide to the Synthesis Efficiency of p-Methylbenzylidene p-butylaniline
Introduction
p-Methylbenzylidene p-butylaniline, a Schiff base, is a valuable intermediate in the synthesis of various organic molecules and materials.[1] Its imine (C=N) linkage provides a versatile platform for further chemical transformations. The efficiency of its synthesis is a critical factor for researchers in organic synthesis and drug development, impacting yield, reaction time, cost, and environmental footprint. This guide provides an in-depth, objective comparison of various methods for the synthesis of p-Methylbenzylidene p-butylaniline, supported by experimental data from analogous reactions. We will explore the nuances of conventional heating versus modern, greener alternatives such as microwave irradiation, ultrasound assistance, and mechanochemical methods.
The Foundational Chemistry: Schiff Base Condensation
The synthesis of p-Methylbenzylidene p-butylaniline is fundamentally a condensation reaction between p-tolualdehyde and p-butylaniline. The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine.
Caption: General reaction mechanism for the formation of p-Methylbenzylidene p-butylaniline.
Comparative Analysis of Synthesis Methodologies
The choice of synthetic methodology has a profound impact on the efficiency and environmental impact of Schiff base formation. Here, we compare the conventional approach with several green chemistry alternatives. While specific data for p-Methylbenzylidene p-butylaniline is provided for the conventional method, the data for alternative methods is based on closely related N-benzylideneaniline syntheses, which serve as a reliable proxy for comparison.
| Synthesis Method | Catalyst/Medium | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | Ethanol (Reflux) | Several hours | ~80°C | ~65% | [2] |
| Microwave-Assisted | Solvent-free | 2 - 8 min | N/A | High (e.g., 97%) | [1][3] |
| Ultrasound-Assisted | PEG-400/Na2CO3 | 30 - 45 min | Room Temp. | High (e.g., 73-83%) | [1] |
| Mechanochemical (Grinding) | None (Solvent-free) | 10 - 15 min | Room Temp. | ~96% | [1][4] |
Conventional Synthesis: The Reflux Method
This traditional approach involves heating the reactants in a solvent, typically ethanol or methanol, under reflux for several hours.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its relatively low cost.
-
Reflux: Heating to the boiling point of the solvent increases the reaction rate by providing the necessary activation energy for the condensation reaction.
-
Catalyst: While not always necessary, a catalytic amount of a weak acid like glacial acetic acid can be added to protonate the aldehyde's carbonyl group, making it more electrophilic and accelerating the reaction.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the product is confirmed by the appearance of a new spot with a different Rf value from the starting materials. The final product can be isolated by filtration upon cooling and purified by recrystallization.
Experimental Protocol:
-
In a round-bottom flask, dissolve equimolar amounts of p-tolualdehyde and p-butylaniline in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress with TLC.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Caption: Comparison of conventional vs. green synthesis methods for Schiff bases.
Conclusion
For the synthesis of p-Methylbenzylidene p-butylaniline, while the conventional reflux method is well-established, it is clear from comparative studies on analogous Schiff bases that greener alternatives offer significant advantages. Microwave-assisted, ultrasound-assisted, and mechanochemical methods consistently demonstrate drastically reduced reaction times, often leading to higher yields and simplified work-up procedures. These modern techniques align with the principles of green chemistry by minimizing energy consumption and solvent waste. For researchers aiming to optimize the synthesis of p-Methylbenzylidene p-butylaniline and similar compounds, the adoption of these alternative methodologies is highly recommended.
References
- Al-Masoudi, N. A., & Al-Amiery, A. A. (2025). Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. Libyan Journal of Medical and Applied Sciences.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3-s), 133-136.
- Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9373.
- Chavan, S. B., et al. (2010). Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. Der Pharma Chemica, 2(6), 139-143.
- Bekdemir, Y., & Efil, K. (2014). Microwave Assisted Solvent-Free Synthesis of Some Imine Derivatives.
- Goksu, H., et al. (2012). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 17(10), 11599-11611.
- Sawicz, A., et al. (2024). Comparison of conventional and green approaches to the synthesis of aromatic Schiff bases. Polish Journal of Chemical Technology, 26(4).
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A Guide to the Structural Comparison of Schiff Base Liquid Crystals: Featuring p-Methylbenzylidene p-butylaniline
This guide provides a detailed structural comparison between the archetypal Schiff base liquid crystal, p-Methylbenzylidene p-butylaniline (MBBA), and its analogs. It is designed for researchers and professionals in materials science and drug development, offering insights into the critical relationship between molecular architecture and mesomorphic properties, supported by established experimental protocols.
Introduction: The Significance of Schiff Bases in Liquid Crystal Science
Liquid crystals (LCs) represent a unique state of matter, possessing the fluidity of liquids alongside the long-range order of crystalline solids.[1][2] Among the vast array of compounds that exhibit this behavior, Schiff bases are a prominent class.[3] Their defining feature is the azomethine or imine (-CH=N-) linkage, which provides a rigid, linear core structure essential for the formation of liquid crystalline phases (mesophases).[3][4] This rigidity, combined with the polarity of the imine bond, enhances molecular stability and promotes the anisotropic arrangements that characterize liquid crystals.[3][5]
One of the most extensively studied Schiff base liquid crystals is N-(p-Methoxybenzylidene)-p-butylaniline (MBBA). It was one of the first materials discovered to exhibit a nematic liquid crystal phase at room temperature, making it a cornerstone for both fundamental research and the development of early liquid crystal display (LCD) technologies.[6][7] This guide will use a close analog, p-Methylbenzylidene p-butylaniline, as our primary subject to explore the nuanced effects of molecular structure on liquid crystal behavior.
Structural Anatomy of a Schiff Base Liquid Crystal
The mesomorphic behavior of a Schiff base liquid crystal is not dictated by a single feature but by the interplay of its constituent parts: the rigid core, the linking group, and the terminal substituents.
The Archetype: p-Methylbenzylidene p-butylaniline
p-Methylbenzylidene p-butylaniline is a rod-like, or calamitic, molecule.[4][8] Its structure consists of two aromatic rings connected by the crucial imine bridge.[8]
-
Aromatic Core: The two phenyl rings provide the necessary rigidity and opportunities for π-π stacking interactions, which help stabilize the parallel alignment of molecules in the mesophase.
-
Imine Bridge (-N=CH-): This linkage maintains the linearity and planarity of the molecule, a critical factor for achieving the anisotropic ordering required for liquid crystallinity.[9] It also contributes to the molecule's overall polarizability.
-
Terminal Groups:
-
p-Methyl Group (-CH₃): A small, non-polar group on one end.
-
p-Butyl Group (-C₄H₉): A flexible alkyl chain on the other end. The length and flexibility of these terminal chains are paramount in determining the type of mesophase and the temperature range over which it is stable.[3]
-
Structural Analogs for Comparison
To understand the structure-property relationship, we will compare our primary compound with two well-studied analogs:
-
N-(p-Methoxybenzylidene)-p-butylaniline (MBBA): Differs by having a methoxy (-OCH₃) group instead of a methyl group. The oxygen atom in the methoxy group introduces a significant transverse dipole moment.[10][11]
-
N-(p-Ethoxybenzylidene)-p-butylaniline (EBBA): Features a longer ethoxy (-OC₂H₅) chain, allowing us to examine the effect of increasing alkyl chain length on the ether side.
These systematic variations allow for a direct assessment of how terminal group polarity and chain length influence the thermal properties and phase behavior of the liquid crystal.
Experimental Framework for Comparative Analysis
A robust comparison requires empirical data. The following protocols outline the key techniques used to characterize and compare liquid crystalline materials. The causality behind each step is explained to provide a deeper understanding of the methodology.
Protocol: Differential Scanning Calorimetry (DSC)
Purpose: To precisely determine the temperatures and enthalpy changes (ΔH) of phase transitions (e.g., solid-to-nematic, nematic-to-isotropic). This data is fundamental for establishing the thermal stability and mesophase range of each compound.
Methodology:
-
Calibration: Calibrate the DSC instrument using a high-purity indium standard. Causality: This ensures the accuracy of temperature and enthalpy measurements.
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it. Causality: A small sample mass minimizes thermal gradients, and sealing prevents sublimation or degradation.
-
Thermal Cycling:
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a point well above the final transition to the isotropic liquid phase. Causality: This initial scan reveals all phase transitions.
-
Cooling Scan: Cool the sample at the same rate back to the starting temperature. Causality: This shows the transitions upon cooling and can reveal supercooling effects or the formation of metastable phases.[12]
-
Second Heating Scan: Heat the sample again at the same rate. Causality: The second heating scan is crucial as it provides data on a sample with a consistent thermal history, erasing effects from the initial crystallization process.[12]
-
-
Data Analysis: Identify the peak temperatures of endothermic (heating) and exothermic (cooling) events, which correspond to the transition temperatures. Integrate the peak areas to calculate the enthalpy of each transition.[5]
Protocol: Polarized Optical Microscopy (POM)
Purpose: To visually identify the type of liquid crystal phase by observing its unique optical texture. The birefringence of liquid crystals causes them to appear bright and textured between crossed polarizers, whereas the isotropic liquid is dark.[13][14]
Methodology:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage: Position the slide on a hot stage attached to the polarizing microscope.
-
Observation upon Heating: Slowly heat the sample while observing through the crossed polarizers. As the material transitions from a crystalline solid, characteristic textures will appear. For nematic phases, a "Schlieren" texture with dark brushes is commonly observed.[14][15]
-
Isotropic Transition: Note the temperature at which the entire field of view becomes dark. This is the clearing point, or the nematic-to-isotropic transition temperature (TNI).
-
Observation upon Cooling: Slowly cool the sample from the isotropic phase. Observe the formation of liquid crystal droplets (bâtonnets) that coalesce to form the bulk nematic texture. Causality: Cooling from the isotropic state often produces more defined and recognizable textures.
Protocol: X-Ray Diffraction (XRD)
Purpose: To probe the molecular-level organization within the mesophase. While nematic phases only have long-range orientational order, XRD can confirm the absence of the positional order (layering) that characterizes smectic phases.[1][2]
Methodology:
-
Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube.
-
Temperature Control: Mount the capillary in a temperature-controlled holder within the XRD instrument's beam path. Set the temperature to be within the nematic range determined by DSC.
-
Data Acquisition: Expose the sample to a monochromatic X-ray beam and collect the diffraction pattern.
-
Pattern Analysis:
-
Nematic Phase: The diffraction pattern will show a diffuse outer ring corresponding to the average intermolecular distance (short-range positional order) and, if the sample is aligned, two diffuse arcs on the inner region corresponding to the molecular length.
-
Smectic Phase: A smectic phase would exhibit one or more sharp, low-angle diffraction peaks, indicating a well-defined layer structure. Causality: The presence or absence of these sharp peaks is the definitive way to distinguish between nematic and smectic ordering.[16]
-
Visualizing the Comparison
Diagrams are essential for clarifying complex molecular structures and experimental workflows.
Molecular Structures
The following diagrams illustrate the subtle yet critical differences between the compared molecules.
Caption: Simplified molecular structures of the three Schiff base compounds.
Experimental Workflow
This flowchart outlines the logical progression of analysis for a comprehensive comparison.
Caption: Workflow for the comprehensive analysis of liquid crystal properties.
Comparative Data Analysis
The table below summarizes typical thermal data obtained through DSC for these compounds, illustrating the impact of structural modifications.
| Compound | Terminal Group | TCN (°C) [a] | TNI (°C) [b] | Mesophase Range (°C) | Key Structural Feature |
| p-Methylbenzylidene p-butylaniline | -CH₃ | ~22 | ~47 | ~25 | Non-polar methyl group |
| MBBA | -OCH₃ | 21[6] | 41-47[12] | ~20-26 | Polar methoxy group, transverse dipole[11] |
| EBBA | -OC₂H₅ | ~36 | ~79 | ~43 | Longer, polar ethoxy group |
[a] TCN: Crystal to Nematic transition temperature. [b] TNI: Nematic to Isotropic transition temperature. Data for MBBA and EBBA are compiled from multiple sources and can vary slightly based on purity.[6][12][17]
Analysis of Structure-Property Relationships:
-
Polarity Effect (Methyl vs. Methoxy): Replacing the non-polar methyl group with a polar methoxy group (MBBA) introduces stronger dipole-dipole interactions. While the nematic-to-isotropic transition temperature (clearing point) is similar, the presence of the transverse dipole moment in MBBA is a key feature for its dielectric properties.[11]
-
Alkyl Chain Length Effect (Methoxy vs. Ethoxy): Extending the alkyl chain from methoxy (MBBA) to ethoxy (EBBA) significantly increases both the melting point and the clearing point. The longer, more polarizable ethoxy group leads to stronger intermolecular attractions, which stabilizes the nematic phase over a much wider temperature range.[17] This is a general trend in calamitic liquid crystals: longer terminal chains often lead to higher transition temperatures and can promote the formation of more ordered smectic phases.[3]
Conclusion
This guide demonstrates that subtle changes in the molecular architecture of Schiff base liquid crystals have profound effects on their mesomorphic properties. The comparison between p-Methylbenzylidene p-butylaniline, MBBA, and EBBA highlights the critical roles of terminal group polarity and alkyl chain length. By systematically modifying these features and characterizing the resulting materials with a suite of analytical techniques—DSC for thermal properties, POM for phase identification, and XRD for structural confirmation—researchers can logically deduce structure-property relationships. These principles are essential for the rational design of new liquid crystalline materials with tailored properties for advanced applications, from next-generation displays to smart sensors and drug delivery systems.
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The Influence of Molecular Architecture on Liquid Crystalline Behavior: A Comparative Analysis of p-Methylbenzylidene p-butylaniline and Its Derivatives
An in-depth guide to understanding and characterizing the phase transition temperatures of a classic nematic liquid crystal and its structural analogs.
Introduction: The Significance of Liquid Crystalline Phase Transitions
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. This mesophase is characterized by the long-range orientational order of its constituent molecules, while lacking long-range positional order. Among the various types of liquid crystals, the nematic phase is one of the most studied and utilized, particularly in display technologies. The transition from the ordered nematic phase to the disordered isotropic liquid phase, characterized by the nematic-isotropic transition temperature (T_NI), is a critical parameter that dictates the operational range of liquid crystal-based devices.
p-Methylbenzylidene p-butylaniline (MBBA) is a well-known thermotropic liquid crystal that exhibits a nematic phase at room temperature.[1] Its molecular structure, consisting of a central imine linkage connecting two aromatic rings with flexible terminal groups, provides a foundational model for understanding the relationship between molecular architecture and liquid crystalline behavior. By systematically modifying the structure of MBBA and analyzing the resultant changes in phase transition temperatures, researchers can gain valuable insights into the subtle interplay of intermolecular forces that govern the formation and stability of liquid crystalline phases.[2][3]
This guide provides a comprehensive analysis of the phase transition temperatures of MBBA and its derivatives. We will delve into the experimental methodologies used to characterize these transitions, present comparative data, and discuss the underlying principles that explain the observed trends.
Experimental Methodologies: Probing the Mesophase
The determination of phase transition temperatures in liquid crystals relies on techniques that are sensitive to changes in the material's physical properties as it transitions between different states of order. The two primary methods employed for this purpose are Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak or a step in the heat flow curve.[5]
Experimental Protocol for DSC Analysis:
-
Sample Preparation: A small amount of the liquid crystal sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The resulting thermogram is analyzed to identify the temperatures at which phase transitions occur. The peak of an endothermic or exothermic event corresponds to the transition temperature. For the nematic-isotropic transition, a distinct endothermic peak is observed upon heating.
The causality behind this protocol lies in the first-order nature of the nematic-isotropic phase transition for many calamitic (rod-like) liquid crystals. This transition involves a latent heat, which is the energy required to overcome the orientational ordering of the nematic phase. The DSC directly measures this enthalpy change, providing a precise determination of T_NI.
Polarizing Optical Microscopy (POM)
POM is an indispensable tool for the identification and characterization of liquid crystal phases.[6] It utilizes polarized light to visualize the anisotropic nature of liquid crystals. When viewed between crossed polarizers, the birefringent nature of the liquid crystal mesophase results in characteristic textures, while the isotropic liquid phase appears dark.[7][8]
Experimental Protocol for POM Analysis:
-
Sample Preparation: A small amount of the liquid crystal is placed on a clean glass slide and covered with a coverslip. The sample is then placed on a hot stage, which allows for precise temperature control.
-
Microscope Setup: The hot stage is mounted on the stage of a polarizing microscope equipped with two polarizers oriented perpendicular to each other (crossed polars).
-
Observation during Heating/Cooling: The sample is slowly heated while being observed through the microscope. The temperature at which the birefringent texture of the nematic phase completely disappears and the field of view becomes dark corresponds to the nematic-isotropic transition temperature (T_NI).
-
Texture Analysis: The characteristic textures observed in the nematic phase (e.g., schlieren or marbled textures) can provide additional information about the specific type of liquid crystal and its alignment.
This self-validating system allows for direct visual confirmation of the phase transition. The disappearance of birefringence is a definitive indicator of the loss of long-range orientational order, marking the transition to the isotropic state.
Figure 2: Structural modifications to the parent MBBA molecule.
Synthesis of a Representative Derivative: p-Methylbenzylidene p-butylaniline
The synthesis of Schiff base liquid crystals like p-Methylbenzylidene p-butylaniline is typically achieved through a condensation reaction between an appropriately substituted benzaldehyde and an aniline. [2][9] Protocol for the Synthesis of p-Methylbenzylidene p-butylaniline:
-
Reactant Stoichiometry: Equimolar amounts of p-methylbenzaldehyde and p-butylaniline are used.
-
Solvent: The reaction is typically carried out in a suitable solvent such as absolute ethanol.
-
Reaction Conditions: The mixture is refluxed for several hours to ensure the completion of the condensation reaction, which involves the formation of an imine (-CH=N-) bond and the elimination of a water molecule.
-
Product Isolation and Purification: Upon cooling, the product often crystallizes out of the solution. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure liquid crystalline material.
The purity of the synthesized compound is crucial, as impurities can significantly depress the phase transition temperatures and broaden the transition peaks in DSC analysis.
Conclusion and Future Directions
The systematic study of the phase transition temperatures of p-Methylbenzylidene p-butylaniline and its derivatives provides a clear illustration of the fundamental principles governing liquid crystalline behavior. By correlating molecular structure with mesophase stability, researchers can rationally design new liquid crystal materials with tailored properties for specific applications. The experimental techniques of DSC and POM remain central to this endeavor, offering complementary and robust methods for characterizing these fascinating materials. Future research in this area may focus on the synthesis of more complex derivatives with novel functionalities, such as photo-responsive or chiral moieties, to explore new and exciting applications in advanced materials and photonics.
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Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. [Link]
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Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]
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Phase transitions in liquid crystals. [Link]
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LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. [Link]
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Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. [Link]
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Investigations of phase transitions in liquid crystals by means of adiabatic scanning calorimetry. [Link]
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Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. [Link]
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A Simple Experiment to Study Liquid Crystal Phase Transitions. [Link]
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Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. [Link]
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Effect of molecular structure on the crystal-nematic phase transition. [Link]
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Liquid Crystals: Experimental Study of Physical Properties and Phase Transitions. [Link]
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Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. [Link]
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Effect of Molecular Flexibility on the Nematic-to-Isotropic Phase Transition for Highly Biaxial Molecular Non-Symmetric Liquid Crystal Dimers. [Link]
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Relationship between the nematic−isotropic transition temperature and... [Link]
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Phase Transitions in p-(Phenyl Benzylidene)-p1-Alkylaniline Compounds: A Dilatometric Study. [Link]
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A Senior Application Scientist's Guide to the Accurate Molecular Weight Verification of p-Methylbenzylidene p-butylaniline
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating system for the robust confirmation of molecular identity.
Theoretical Molecular Weight: The Foundational Reference Point
Before embarking on experimental verification, a precise theoretical molecular weight must be calculated. This value serves as the benchmark against which all experimental data will be compared.
p-Methylbenzylidene p-butylaniline is formed from the condensation of p-methylbenzaldehyde and p-butylaniline. Its molecular formula is C₁₈H₂₁N.[1][2]
The theoretical molecular weight is calculated using the atomic weights of the constituent elements:
-
Carbon (C): 18 atoms × 12.011 amu/atom = 216.198 amu
-
Hydrogen (H): 21 atoms × 1.008 amu/atom = 21.168 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
Average Molecular Weight: 216.198 + 21.168 + 14.007 = 251.373 g/mol [1]
For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value. This is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, and ¹⁴N).
Monoisotopic Mass: (18 × 12.000000) + (21 × 1.007825) + (1 × 14.003074) = 251.167399 Da [2]
A Comparative Analysis of Verification Techniques
The selection of an appropriate analytical technique is critical for obtaining unambiguous results. The following section compares the most common methods for molecular weight verification, highlighting their principles, advantages, and limitations in the context of a small organic molecule like p-Methylbenzylidene p-butylaniline.
Workflow for Selecting the Appropriate Analytical Technique
Caption: A decision-making workflow for selecting the most suitable analytical technique for verifying the molecular weight of p-Methylbenzylidene p-butylaniline.
| Technique | Principle | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) to several decimal places, providing the exact mass of the molecule.[3][4][5] | - Directly determines the molecular formula.[6] - High accuracy and sensitivity. - Can distinguish between compounds with the same nominal mass.[7] | - Higher cost and complexity of instrumentation. |
| Low-Resolution Mass Spectrometry (LRMS) | Measures the m/z ratio to the nearest whole number, providing the nominal molecular weight.[6] | - Widely available and relatively inexpensive. - Provides rapid confirmation of the nominal mass. | - Cannot distinguish between isobaric compounds. - Does not provide the exact molecular formula. |
| Elemental Analysis (CHN Analysis) | Combustion of the sample to convert it into CO₂, H₂O, and N₂, which are then quantified to determine the percentage of C, H, and N. | - Provides the empirical formula of the compound.[8] - Can be used to confirm purity. | - Does not directly provide the molecular weight.[9] - Requires a relatively larger sample size and is destructive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.[10][11] | - Unparalleled for structural elucidation. - Can confirm the presence of all expected functional groups and the overall connectivity. | - Does not directly measure molecular weight. - Can be less sensitive than mass spectrometry. |
Experimental Protocols and Data Interpretation
For a comprehensive and self-validating approach, a combination of HRMS and NMR spectroscopy is recommended. HRMS provides the definitive molecular formula, while NMR confirms the correct isomeric structure.
High-Resolution Mass Spectrometry (HRMS) Protocol
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.
Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the synthesized p-Methylbenzylidene p-butylaniline in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 µg/mL.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules, [M+H]⁺.
-
Mass Analysis: The ions are accelerated into the mass analyzer (TOF or Orbitrap), where their m/z ratios are measured with high resolution and accuracy.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
Data Analysis Workflow:
Caption: A step-by-step workflow for the analysis of high-resolution mass spectrometry data to verify the molecular weight of p-Methylbenzylidene p-butylaniline.
Expected Results:
The HRMS spectrum should show a prominent peak corresponding to the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value | Expected Experimental Value |
| Monoisotopic Mass of C₁₈H₂₁N | 251.167399 Da | N/A |
| m/z of [M+H]⁺ | 252.174674 Da | 252.1747 ± 0.0013 Da (within 5 ppm) |
The experimentally determined exact mass should be within a narrow tolerance (typically <5 ppm) of the theoretical value to confidently assign the molecular formula C₁₈H₂₁N.
Conclusion
Verifying the molecular weight of a synthesized compound like p-Methylbenzylidene p-butylaniline is a non-negotiable step in ensuring the validity of research outcomes. While several techniques can provide information about molecular weight, High-Resolution Mass Spectrometry stands out for its ability to deliver an unambiguous molecular formula through exact mass determination. When coupled with the structural confirmation provided by NMR spectroscopy, this multi-faceted approach embodies the principles of scientific rigor and trustworthiness. By understanding the strengths and limitations of each technique and following a logical, self-validating workflow, researchers can have the utmost confidence in the identity and purity of their compounds.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of p-Methylbenzylidene p-butylaniline
For laboratory professionals dedicated to advancing scientific discovery, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of p-Methylbenzylidene p-butylaniline, a Schiff base compound utilized in organic synthesis and materials science.[1] By elucidating the causality behind each procedural step, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of p-Methylbenzylidene p-butylaniline is paramount. This compound presents several health and safety risks that directly inform the required handling and disposal procedures.
Hazard Profile:
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[2] | Prevents casual disposal in standard waste streams that could lead to accidental ingestion by animals or contamination of water sources. |
| Skin Irritation | H315: Causes skin irritation[2] | Mandates the use of protective gloves and necessitates decontamination of any surfaces or containers that have come into contact with the chemical. |
| Eye Irritation | H319: Causes serious eye irritation[2] | Requires the use of eye protection and informs first-aid procedures in case of accidental splashing. |
| Respiratory Irritation | H335: May cause respiratory irritation[2][3] | Dictates that all handling and preparation for disposal should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dusts or vapors. |
This data is synthesized from available Safety Data Sheets (SDS). Always refer to the specific SDS for the product in use.
Furthermore, p-Methylbenzylidene p-butylaniline is incompatible with a range of substances, including strong acids, isocyanates, peroxides, and acid halides.[4][5] Co-mingling this chemical with incompatible waste can lead to exothermic reactions, the generation of flammable gases, or other hazardous situations. Therefore, segregated waste streams are a critical component of a safe disposal plan.
Pre-Disposal: Preparing for Safe Waste Collection
Proper disposal begins long before the waste container leaves the laboratory. The following steps are crucial for minimizing risk during the accumulation of p-Methylbenzylidene p-butylaniline waste.
Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with p-Methylbenzylidene p-butylaniline. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, with a tightly sealing lid to prevent leaks or the release of vapors.[6][7]
Step 2: Proper Labeling All waste containers must be clearly and accurately labeled.[6][8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "p-Methylbenzylidene p-butylaniline"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the generating laboratory or researcher
Step 3: Segregated Waste Accumulation Store the designated waste container in a secondary containment tray to mitigate the impact of any potential leaks or spills.[7] This containment area should be located in a well-ventilated, designated satellite accumulation area within the laboratory, away from incompatible chemicals.
Disposal Protocol: A Step-by-Step Workflow
The disposal of p-Methylbenzylidene p-butylaniline must be conducted in accordance with institutional policies and local, state, and federal regulations. The following workflow provides a general procedure for its safe disposal.
Personal Protective Equipment (PPE) Required:
-
Nitrile or other chemically resistant gloves
-
Safety glasses or goggles
-
A lab coat
-
Closed-toe shoes
Workflow:
-
Work in a Ventilated Area: Conduct all transfers of p-Methylbenzylidene p-butylaniline waste inside a certified chemical fume hood to prevent inhalation of any dusts or vapors.[6][9]
-
Handling Solid Waste: If disposing of the pure compound or contaminated solid materials (e.g., weighing paper, contaminated gloves), carefully place these items directly into the designated solid hazardous waste container. Avoid generating dust.
-
Handling Liquid Waste: For solutions containing p-Methylbenzylidene p-butylaniline, carefully pour the liquid waste into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Decontamination of Empty Containers: Any "empty" container that once held p-Methylbenzylidene p-butylaniline must be treated as hazardous waste unless properly decontaminated.[10] To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[6][8]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3][11] Do not use combustible materials like paper towels as the primary absorbent. The contaminated absorbent material should then be swept up, placed in a sealed container, and disposed of as hazardous waste.[5][12]
-
Final Container Sealing: Once the waste container is full (no more than 90% capacity to allow for expansion), securely seal the lid.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste container.[3][9] Do not pour p-Methylbenzylidene p-butylaniline waste down the drain or dispose of it in the regular trash.[7][13]
The final disposal method will be determined by the licensed waste disposal facility but often involves high-temperature incineration in a unit equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize any harmful combustion byproducts.[12]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the procedural flow, the following diagram outlines the key stages of p-Methylbenzylidene p-butylaniline disposal.
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A Senior Application Scientist's Guide to Handling p-Methylbenzylidene p-butylaniline: Essential Safety Protocols and Operational Plans
Welcome to your essential guide for the safe handling of p-Methylbenzylidene p-butylaniline (CAS No. 38549-81-4). As a member of the Schiff base family of compounds, this aromatic imine presents specific handling challenges that demand rigorous safety protocols. This document moves beyond mere procedural lists to provide a deep, field-tested understanding of why each step is critical. Our objective is to empower you, our scientific colleagues, to work safely and effectively, ensuring both personal safety and the integrity of your research. This guide is built on the core principles of proactive risk mitigation and a thorough understanding of the material's chemical characteristics.
Hazard Assessment: Understanding the Risks
A comprehensive understanding of the inherent hazards of p-Methylbenzylidene p-butylaniline is the foundation of safe laboratory practice. While complete toxicological data is not available, the existing information mandates a cautious and well-prepared approach.[1] The compound is classified under GHS07 for its irritant and harmful properties.[2]
Table 1: GHS Hazard Profile for p-Methylbenzylidene p-butylaniline
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][2][3] |
| STOT, Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[1][2] |
Causality Behind the Hazards:
-
Irritation (Skin, Eyes, Respiratory): The chemical structure, featuring an imine group and aromatic rings, can interact with biological tissues, leading to irritation. Prolonged or unprotected contact can cause significant discomfort and potential damage.
-
Systemic Toxicity: Beyond immediate irritation, there is a noted risk of methemoglobin formation upon absorption into the body.[1] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin). The onset of these symptoms can be delayed by 2 to 4 hours or more, making immediate post-exposure assessment difficult and underscoring the need for stringent preventative measures.[1]
Core Directive: Personal Protective Equipment (PPE)
The selection and correct use of PPE are your primary defense against exposure. The following protocols are designed for standard laboratory operations involving milligram to gram quantities.
Eye and Face Protection: Your First Line of Defense
Direct contact with the eyes can cause serious irritation.[1][2][3]
-
Mandatory: At all times when handling the compound, wear chemical splash goggles that meet ANSI Z87.1 standards.[4]
-
Enhanced Protection: When there is a heightened risk of splashing or aerosol generation (e.g., during transfers, heating, or sonicating), a full-face shield must be worn over the chemical splash goggles.[4][5][6]
Skin Protection: An Impermeable Barrier
-
Gloves: Proper glove selection is critical. Disposable nitrile gloves provide a good baseline of protection for incidental contact.[4]
-
Protocol: Always inspect gloves for tears or pinholes before use. Use proper removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1] Dispose of gloves immediately after handling the compound and wash hands thoroughly with soap and water.[1][2][3]
-
For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide for aromatic imines.
-
-
Protective Clothing:
-
A clean, flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing.[4]
-
Full-length pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[4]
-
For larger quantities or in situations with a high splash risk, consider using a chemically resistant apron made of PVC or rubber.[7]
-
Respiratory Protection: Ensuring Safe Breathing Air
The compound may cause respiratory irritation, and its vapors or dust should not be inhaled.[1][2]
-
Primary Engineering Control: All handling of p-Methylbenzylidene p-butylaniline, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[5] This is the most effective way to prevent inhalation exposure.
-
When a Respirator is Required: If engineering controls are not feasible or fail, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[6][8] All respirator use must be done under a formal respiratory protection program that includes fit testing and training.[4]
Table 2: Summary of PPE Requirements
| Task | Eye/Face Protection | Gloves | Protective Clothing | Respiratory Protection |
| Weighing/Transfer | Chemical Splash Goggles | Nitrile (or other compatible) | Lab Coat (fully buttoned) | Chemical Fume Hood |
| Reaction Setup | Chemical Splash Goggles | Nitrile (or other compatible) | Lab Coat (fully buttoned) | Chemical Fume Hood |
| High Splash Potential | Face Shield over Goggles | Nitrile (or other compatible) | Chemical Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile or Butyl | Chemical Resistant Suit/Coveralls | NIOSH-approved Respirator |
Operational Plan: From Vial to Waste
This section provides a step-by-step workflow for safely handling p-Methylbenzylidene p-butylaniline. Following a validated procedure minimizes risk and ensures operational consistency.
Step-by-Step Handling Protocol
-
Preparation (Inside Fume Hood):
-
Don all required PPE as outlined in Section 2.
-
Designate a specific area within the fume hood for the handling task.
-
Cover the work surface with absorbent, disposable bench paper.
-
Pre-label all necessary glassware (e.g., beaker, flask).
-
Have spill cleanup materials (absorbent pads, designated waste container) readily available.
-
-
Weighing and Transfer:
-
Carefully open the primary container. Avoid creating dust if it is a solid.
-
Using a clean spatula, transfer the desired amount to a tared weigh boat or directly into the receiving vessel.
-
Securely close the primary container.
-
Add solvent to the vessel containing the compound to dissolve it, minimizing the risk of airborne dust.
-
-
Post-Handling Cleanup:
-
Wipe down the spatula and any affected surfaces with a solvent-soaked cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
-
Carefully remove and dispose of the contaminated bench paper into the designated solid hazardous waste container.
-
Remove gloves using the proper technique and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Workflow Diagram
The following diagram illustrates the critical decision points and safety measures in the handling workflow.
Sources
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
